molecular formula C8H15NO2 B1139604 Methyl 1-ethylpyrrolidine-2-carboxylate CAS No. 107599-40-6

Methyl 1-ethylpyrrolidine-2-carboxylate

Cat. No.: B1139604
CAS No.: 107599-40-6
M. Wt: 157.21
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Description

Methyl 1-ethylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-ethylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-ethylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWKVODROGDHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 1-ethylpyrrolidine-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 1-ethylpyrrolidine-2-carboxylate , a critical chiral building block in pharmaceutical synthesis.

Core Identity & Pharmaceutical Utility

Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6 ) is the methyl ester derivative of N-ethylproline.[1][2] It serves as a pivotal intermediate in the synthesis of pyrrolidine-based pharmaceutical agents, most notably the antipsychotic drug Amisulpride and the antidepressant Sulpiride . Its primary utility lies in its role as a precursor to (S)-2-(aminomethyl)-1-ethylpyrrolidine , the chiral side chain required for the benzamide pharmacophore.

This guide details the physicochemical properties, synthetic pathways, and downstream applications of this compound, designed for researchers in process chemistry and drug development.

Chemical Identity & Structural Analysis[3][4][5]

The compound consists of a five-membered pyrrolidine ring substituted at the nitrogen (N-1) with an ethyl group and at the C-2 position with a methyl carboxylate group.

Identification Data
ParameterDetail
IUPAC Name Methyl 1-ethylpyrrolidine-2-carboxylate
Common Synonyms N-Ethylproline methyl ester; Methyl N-ethylprolinate
CAS Number 107599-40-6 (Racemic/General); 59919-08-3 (HCl salt ref)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES CCN1CCCC1C(=O)OC
Chirality Exists as (S)-, (R)-, or (RS)-forms.[1][2][3][4][5][6] The (S)-enantiomer (derived from L-Proline) is the pharmacologically relevant scaffold for Amisulpride.
Stereochemical Conformation

The pyrrolidine ring adopts an envelope conformation. The steric bulk of the N-ethyl group and the C-2 ester influences the ring pucker. In the (S)-configuration, the C-2 substituent is typically anti to the nitrogen lone pair in the lowest energy state to minimize 1,3-diaxial interactions, although N-inversion is rapid at room temperature.

Physicochemical Properties[2][4][10][11]

Quantitative data for the specific methyl ester is often extrapolated from the ethyl analog due to their close structural similarity.

PropertyValue / CharacteristicNote
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point ~70–75 °C @ 15 mmHgExtrapolated from N-methyl analog (56°C @ 13mmHg).
Density ~0.98 g/cm³Estimated.
Solubility Soluble in MeOH, EtOH, DCM, EtOAc.Miscible with most organic solvents.[7]
pKa (Conj. Acid) ~8.5 - 9.0Basic nitrogen; forms stable salts (HCl, Oxalate).
Refractive Index ~1.45Typical for aliphatic pyrrolidines.

Synthetic Pathways[12][13][14][15]

Two primary routes are employed for the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate. Route A is preferred for maintaining stereochemical integrity from L-Proline, while Route B is often used when starting from the pre-formed ester.

Route A: Reductive Alkylation of L-Proline Methyl Ester

This method avoids quaternary ammonium salt formation (Hoffmann elimination risk) common in direct alkylation.

  • Precursor: L-Proline Methyl Ester Hydrochloride.

  • Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C.

  • Solvent: Dichloromethane (DCM) or Methanol.[6]

Protocol:

  • Dissolve L-Proline methyl ester HCl (1.0 eq) in DCM.

  • Add TEA (1.0 eq) to liberate the free base.

  • Add Acetaldehyde (1.2 eq) and stir for 30 min to form the iminium ion.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with sat. NaHCO₃, extract with DCM, and distill under reduced pressure.

Route B: Esterification of N-Ethyl-L-Proline

This route is ideal for industrial scale-up where N-ethylation is performed on the amino acid first.

  • Precursor: N-Ethyl-L-Proline.

  • Reagents: Thionyl Chloride (SOCl₂), Methanol.[8][9]

  • Mechanism: Acid-catalyzed Fischer Esterification.

Protocol:

  • Charge Methanol (10 vol) into a reactor and cool to 0–5°C.

  • Add Thionyl Chloride (1.2 eq) dropwise (exothermic).

  • Add N-Ethyl-L-Proline (1.0 eq) in portions.

  • Heat to reflux (65°C) for 4–6 hours.

  • Monitor by TLC/GC. Upon completion, concentrate in vacuo.

  • Basify residue with Na₂CO₃ (aq) to pH 9 and extract with Ethyl Acetate.

Synthesis Workflow Diagram (DOT)

SynthesisPathways cluster_legend Route Preference Proline L-Proline (Start) ProlineMeEster L-Proline Methyl Ester Proline->ProlineMeEster SOCl2, MeOH NEthylProline N-Ethyl-L-Proline Proline->NEthylProline EtI, Base or Acetaldehyde/H2 Target Methyl 1-ethylpyrrolidine- 2-carboxylate ProlineMeEster->Target Reductive Alkylation (Acetaldehyde, STAB) NEthylProline->Target Fischer Esterification (MeOH, H+) Blue: Lab Scale (Mild) Blue: Lab Scale (Mild) Red: Industrial Scale (Robust) Red: Industrial Scale (Robust) Blue: Lab Scale (Mild)->Red: Industrial Scale (Robust)

Figure 1: Dual synthetic pathways for Methyl 1-ethylpyrrolidine-2-carboxylate.

Pharmaceutical Applications & Reactivity[1][11][14][17]

The methyl ester is rarely the final API; it is a transient intermediate. Its primary value is the generation of the (1-ethylpyrrolidin-2-yl)methyl motif.

Conversion to Amisulpride Side Chain

The synthesis of Amisulpride requires (S)-2-(aminomethyl)-1-ethylpyrrolidine . The methyl ester is converted to this amine via a reduction-activation-substitution sequence.

  • Reduction: The ester is reduced to the alcohol (S)-(1-ethylpyrrolidin-2-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).

  • Substitution: Displacement with Azide (NaN₃) followed by reduction, or direct amination (Gabriel synthesis or similar).

Alternatively, the ester can be reacted with ammonia to form the amide , which is then reduced (LiAlH₄) directly to the amine.

Reaction Mechanism: Ester to Amine Pathway

AmineConversion Ester Methyl 1-ethylpyrrolidine- 2-carboxylate Alcohol (S)-(1-ethylpyrrolidin-2-yl) methanol Ester->Alcohol Reduction (LiAlH4 / THF) Amide (S)-1-ethylpyrrolidine- 2-carboxamide Ester->Amide Ammonolysis (NH3 / MeOH) Amine (S)-2-(aminomethyl)- 1-ethylpyrrolidine (Key Amisulpride Intermediate) Alcohol->Amine 1. MsCl/Et3N 2. NaN3 3. H2/Pd Amide->Amine Reduction (LiAlH4 or BH3) Amisulpride Amisulpride API Amine->Amisulpride Coupling with Substituted Benzoic Acid

Figure 2: Transformation of the methyl ester into the Amisulpride pharmacophore.

Safety & Handling

  • Hazards: As an ester/amine derivative, it is classified as an Irritant (Skin/Eye/Respiratory) .

  • Flammability: Combustible liquid. Flash point estimated >60°C.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; protect from moisture to prevent hydrolysis back to the amino acid.

  • Spill Response: Absorb with sand or vermiculite. Neutralize surfaces with dilute acetic acid if needed.

References

  • Guidechem. (2025). (S)-2-(Aminomethyl)-1-ethylpyrrolidine and Methyl 1-ethylpyrrolidine-2-carboxylate Data. Retrieved from

  • Angene Chemical. (2024).[2] Methyl 1-ethylpyrrolidine-2-carboxylate Product Catalog. Retrieved from

  • PubChem. (2025).[10] Ethyl 1-ethylpyrrolidine-2-carboxylate (Analogous Data). National Library of Medicine. Retrieved from

  • PrepChem. (2024). Synthesis of 2-aminomethyl-1-ethylpyrrolidine via Electrolytic Reduction. Retrieved from

  • Google Patents. (2016). CN105837485A: Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Retrieved from

Sources

CAS number for Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 1-ethylpyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

This technical guide addresses Methyl 1-ethylpyrrolidine-2-carboxylate, a compound for which a dedicated CAS number is not readily found in major chemical databases. This suggests that it is either a novel or less-studied chemical entity. The following document, therefore, is structured to provide a comprehensive overview of its probable synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from structurally related analogs. This approach is designed to empower researchers in their exploration of this and similar molecules.

Introduction to Methyl 1-ethylpyrrolidine-2-carboxylate

Methyl 1-ethylpyrrolidine-2-carboxylate is a substituted proline derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, and it is a common scaffold in many biologically active compounds and pharmaceuticals. The structure of the target molecule consists of a pyrrolidine ring with a methyl carboxylate group at the 2-position and an ethyl group attached to the nitrogen atom. This combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine moiety is a key structural feature in a variety of bioactive molecules, contributing to their three-dimensional shape and interaction with biological targets.

Proposed Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate

The most logical and direct approach to synthesize Methyl 1-ethylpyrrolidine-2-carboxylate is through the N-alkylation of a suitable proline methyl ester precursor. This method is well-established for the synthesis of N-substituted pyrrolidines.

Synthetic Pathway Rationale

The chosen synthetic route involves the reaction of methyl pyrrolidine-2-carboxylate with an ethylating agent. This pathway is favored due to the ready availability of the starting materials and the generally high yields and clean reactions associated with N-alkylation of secondary amines. The secondary amine of the pyrrolidine ring is nucleophilic and will readily react with an electrophilic ethyl source.

Detailed Experimental Protocol

Reaction: N-ethylation of Methyl pyrrolidine-2-carboxylate

Materials:

  • Methyl pyrrolidine-2-carboxylate (or its hydrochloride salt)

  • Ethyl iodide or Bromoethane

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • To a solution of methyl pyrrolidine-2-carboxylate (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1-ethylpyrrolidine-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl pyrrolidine-2-carboxylate Reaction N-Alkylation (60-70°C) Start->Reaction Reagents Ethyl Iodide, K2CO3, Acetonitrile Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Methyl 1-ethylpyrrolidine-2-carboxylate Purification->Product

Caption: Proposed synthesis workflow for Methyl 1-ethylpyrrolidine-2-carboxylate.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of Methyl 1-ethylpyrrolidine-2-carboxylate based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-200 °C at atmospheric pressure
Solubility Expected to be soluble in most organic solvents
Expected Spectroscopic Data
  • ¹H NMR: Characteristic signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, a singlet for the methyl ester, and multiplets for the pyrrolidine ring protons.

  • ¹³C NMR: Expected signals would include carbons of the ethyl group, the methyl ester, and the four distinct carbons of the pyrrolidine ring, as well as the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 157. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Infrared (IR) Spectroscopy: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group would be prominent.

Analytical Methodologies

The purity and identity of synthesized Methyl 1-ethylpyrrolidine-2-carboxylate can be determined using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis
  • Gas Chromatography (GC): A suitable method for assessing the purity of the final product and for monitoring the progress of the synthesis. A non-polar capillary column would be appropriate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column could be employed for purity analysis, particularly if the compound is to be used in pharmaceutical applications.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure GC_HPLC GC / HPLC Purity->GC_HPLC NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Confirmed Structure & Purity GC_HPLC->Final NMR->Final MS->Final IR->Final

Caption: Analytical workflow for the characterization of Methyl 1-ethylpyrrolidine-2-carboxylate.

Potential Applications in Research and Drug Development

Pyrrolidine derivatives are of significant interest in medicinal chemistry.[1] Based on the applications of structurally similar compounds, Methyl 1-ethylpyrrolidine-2-carboxylate could serve as a valuable intermediate in the synthesis of:

  • Novel therapeutic agents: The pyrrolidine scaffold is present in a wide range of drugs targeting the central nervous system, as well as in antiviral and anticancer agents.

  • Chiral ligands: The stereocenter at the 2-position of the pyrrolidine ring makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis.

  • Agrochemicals: The unique structural features of this compound could be explored in the development of new pesticides and herbicides.

Safety and Handling

While specific toxicity data for Methyl 1-ethylpyrrolidine-2-carboxylate is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of similar N-alkylated pyrrolidines and esters, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

Methyl 1-ethylpyrrolidine-2-carboxylate, while not a commonly cataloged compound, holds potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed methodologies are based on well-established chemical principles and data from analogous structures, offering a solid starting point for researchers interested in exploring the chemistry and applications of this and related novel compounds.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Data.gov. (n.d.). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • U.S. Food and Drug Administration. (2011, September 26). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

Sources

N-ethyl-L-proline Esters: A Comparative Analysis of Methyl and Ethyl Derivatives as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-proline and its analogues are foundational chiral building blocks in modern medicinal chemistry and asymmetric synthesis.[1][2] Their rigid, stereodefined pyrrolidine ring is a privileged scaffold for inducing stereoselectivity and constructing complex molecular architectures.[1][3] This guide provides an in-depth technical comparison of two closely related derivatives: N-ethyl-L-proline methyl ester and N-ethyl-L-proline ethyl ester. We will dissect the nuances of their synthesis, physicochemical properties, and strategic applications, offering field-proven insights to guide researchers in selecting the optimal derivative for their specific synthetic and drug development objectives.

Molecular Overview and Comparative Physicochemical Properties

The fundamental difference between the two molecules lies in the alkyl group of the ester moiety: a methyl (-CH₃) group versus an ethyl (-C₂H₅) group. This seemingly minor variation has significant consequences for the molecule's physical and chemical behavior.[4][5] An ethyl group, with its additional carbon atom, increases the molecular weight, boiling point, and lipophilicity compared to the more compact methyl group.[4]

The methyl ester's smaller size can make it more susceptible to nucleophilic attack (e.g., hydrolysis), a factor that can be either advantageous or detrimental depending on the desired reaction pathway.[6] Conversely, the ethyl ester's greater steric bulk and higher lipophilicity can enhance stability and influence solubility in organic solvents.[4]

G cluster_0 N-ethyl-L-proline Methyl Ester cluster_1 N-ethyl-L-proline Ethyl Ester methyl_ester methyl_ester ethyl_ester ethyl_ester

Caption: Chemical structures of the methyl and ethyl ester derivatives.

The selection between these esters is therefore a strategic decision based on a trade-off between reactivity, stability, and physical properties.

PropertyN-ethyl-L-proline Methyl EsterN-ethyl-L-proline Ethyl EsterRationale for Difference
Molecular Formula C₈H₁₅NO₂C₉H₁₇NO₂Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 157.21 g/mol (Calculated)171.24 g/mol (Calculated)The ethyl group is heavier than the methyl group.[4]
Boiling Point Lower (Predicted)Higher (Predicted)Increased van der Waals forces due to larger molecular size.
Lipophilicity (XLogP3) Lower (e.g., ~0.1 for parent acid)[7]Higher (e.g., ~0.5 for L-proline ethyl ester)[8]The ethyl group is more nonpolar and increases lipophilicity.[4]
Reactivity Generally higherGenerally lowerThe methyl group presents less steric hindrance to nucleophilic attack at the carbonyl carbon.[5][6]
Solvent Solubility Higher polarity solventsHigher non-polar organic solvent solubilityIncreased lipophilicity of the ethyl ester favors solubility in less polar environments.

Synthesis and Mechanistic Considerations

The most common and efficient route to these compounds is a two-step process: first, the N-alkylation of L-proline, followed by Fischer-Speier esterification. This classic method involves treating the amino acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.[9]

G cluster_methyl Methyl Ester Derivative cluster_ethyl Ethyl Ester Derivative cluster_app Leads To... m1 Higher Reactivity m2 Less Steric Hindrance app1 Rapid Transformations m1->app1 Favors m3 Easier Removal (Volatility) app4 Peptide Coupling m2->app4 Less hindrance in coupling e1 Greater Stability e2 Higher Lipophilicity app2 Multi-Step Syntheses e1->app2 Favors e3 Favorable Crystallization app3 Prodrug Design e2->app3 Modifies pharmacokinetics e3->app2 Aids purification

Sources

Methyl 1-ethylpyrrolidine-2-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-ethylpyrrolidine-2-carboxylate Technical Guide & Safety Profile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Critical Intermediate in Benzamide Antipsychotic Synthesis

Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6) is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry.[1] It serves as a pivotal intermediate in the synthesis of substituted benzamides, most notably Amisulpride , a second-generation antipsychotic.

This guide synthesizes available safety data, physicochemical properties, and handling protocols. Due to the limited public availability of a dedicated Safety Data Sheet (SDS) for this specific methyl ester, hazard classifications in this document are derived via structure-activity relationship (SAR) read-across from its closest analogs: Methyl 1-methylpyrrolidine-2-carboxylate and Ethyl 1-ethylpyrrolidine-2-carboxylate.

Chemical Identity & Characterization

ParameterTechnical Specification
Chemical Name Methyl 1-ethylpyrrolidine-2-carboxylate
Synonyms Methyl N-ethylprolinate; N-Ethyl-L-proline methyl ester (stereochemistry implied in pharma context)
CAS Number 107599-40-6
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Structure Description Saturated pyrrolidine ring with an ethyl group at the N-1 position and a methyl ester at the C-2 position.
Physical State Colorless to pale yellow liquid (at ambient temperature).[2]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); moderately soluble in water (ester hydrolysis risk).

Hazard Identification & Safety Profiling

Rationale: In the absence of a specific REACH registration dossier, the safety profile is interpolated from the homologous series (Methyl 1-methylpyrrolidine-2-carboxylate, CAS 933-94-8).

GHS Classification (Derived)

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[3]H315
Serious Eye Damage/Irritation Cat. 1Causes serious eye damage.[3][4]H318
STOT - Single Exposure Cat. 3May cause respiratory irritation.[3]H335
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.H302

Scientific Insight: The pyrrolidine nitrogen is basic.[2] While the ester functionality mitigates some alkalinity compared to the free amine, the compound remains capable of causing significant ocular damage (corneal opacity) upon direct contact. The "Eye Damage 1" classification is a conservative safety standard for N-alkylated amino esters.

Handling, Storage, & Stability Protocols

Stability Factors
  • Hydrolysis Sensitivity: The methyl ester is susceptible to hydrolysis under basic or acidic conditions, reverting to N-ethylproline and methanol. Moisture exclusion is critical.

  • Oxidation: While the saturated ring is stable, the tertiary amine is susceptible to N-oxidation over prolonged exposure to air/light.

Storage Workflow

The following logic ensures shelf-life integrity for analytical standards or GMP intermediates.

StorageWorkflow Receipt Receipt of Material (CAS 107599-40-6) QC_Check QC: 1H-NMR / KF Titration (Check Moisture <0.5%) Receipt->QC_Check Decision Pass Specs? QC_Check->Decision Storage Store at 2-8°C Under Argon/Nitrogen Decision->Storage Yes Quarantine Quarantine / Repurify (Dry DCM extraction) Decision->Quarantine No

Figure 1: Decision logic for receiving and storing moisture-sensitive amino esters.

Emergency Response System

Self-Validating Protocol: This response logic prioritizes neutralization and dilution, accounting for the compound's basicity and lipophilicity.

EmergencyResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Eye Eye Contact (High Risk: H318) Type->Eye Skin Skin Contact (Lipophilic Absorption) Type->Skin Spill Spill (>100 mL) Type->Spill Action_Eye Rinse 15+ min Lift Eyelids Seek Ophthalmologist Eye->Action_Eye Action_Skin Wash with Soap/Water (Do NOT use Alcohol) Skin->Action_Skin Action_Spill Absorb with Vermiculite Neutralize with dilute Acetic Acid Spill->Action_Spill

Figure 2: Triage protocol for accidental exposure. Note the specific instruction to avoid alcohol on skin, which can enhance transdermal absorption of the ester.

Synthesis & Application Context

Role in Drug Development: Methyl 1-ethylpyrrolidine-2-carboxylate is the direct precursor to (1-ethylpyrrolidin-2-yl)methanamine , the amine side chain required for the synthesis of Amisulpride (Solian).

Experimental Insight: In a typical workflow, the methyl ester is preferred over the ethyl ester in certain reductions (e.g., using LiAlH₄ or NaBH₄/Lewis Acid) due to the slightly higher reactivity of the methyl leaving group, often resulting in cleaner conversion to the alcohol or amine.

Synthetic Pathway: Amisulpride Production[2][5]

SynthesisPathway Proline L-Proline Methyl Ester (Starting Material) Alkylation N-Alkylation (Et-I / K2CO3) Proline->Alkylation Target Methyl 1-ethylpyrrolidine-2-carboxylate (CAS 107599-40-6) Alkylation->Target Reduction Reduction (LiAlH4 / THF) Target->Reduction Amine N-Ethyl-2-aminomethylpyrrolidine (Key Amine) Reduction->Amine Coupling Coupling (Substituted Benzoic Acid) Amine->Coupling API Amisulpride (Final API) Coupling->API

Figure 3: The critical position of the target ester in the synthesis of antipsychotic APIs.

Experimental Considerations
  • Racemization Risk: When handling the chiral (L/S) form, avoid strong bases and high heat during the alkylation step to prevent racemization at the alpha-carbon.

  • Purification: The ester can be purified via vacuum distillation. High vacuum (<5 mmHg) is recommended to keep bath temperatures below 60°C, preserving optical purity.

References

  • PubChem. (n.d.).[3][5][6][7] Methyl 1-methylpyrrolidine-2-carboxylate (Compound Summary).[3] National Library of Medicine. Retrieved from [Link](Used for Read-Across Safety Data).

  • New Drug Approvals. (2020). Amisulpride Synthesis and Process Chemistry. Retrieved from [Link](Context for pharmaceutical application).

Sources

Molecular weight and formula of Methyl N-ethylprolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for Methyl N-ethylprolinate (Methyl 1-ethylpyrrolidine-2-carboxylate).[1] It is structured to support researchers in synthetic organic chemistry and medicinal, pharmaceutical development.[1][2]

Molecular Identity, Synthesis, and Application Protocols

Executive Summary

Methyl N-ethylprolinate (IUPAC: Methyl 1-ethylpyrrolidine-2-carboxylate) is a tertiary amine ester derived from the amino acid proline.[1] It serves as a critical chiral building block in the synthesis of neuroactive pharmaceutical agents, particularly substituted benzamides (e.g., Levosulpiride analogs) and pyrrolidine-based chiral auxiliaries.[1]

Unlike primary amino esters, the N-ethyl substitution confers increased lipophilicity and alters the basicity of the pyrrolidine nitrogen, making it a distinct intermediate for reductive coupling and Grignard additions.[1]

Chemical Identity & Physicochemical Properties

Core Identifiers
ParameterData
Common Name Methyl N-ethylprolinate
IUPAC Name Methyl 1-ethylpyrrolidine-2-carboxylate
CAS Number 107599-40-6 (Racemic/General); 912853-02-2 ((R)-isomer)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES CCN1CCCC1C(=O)OC
InChI Key Predicted: CWLQUGTUXBXTLF-UHFFFAOYSA-N (Generic)
Physicochemical Specifications
PropertyValue (Experimental/Predicted)Context for Researchers
Physical State Colorless to pale yellow oilOxidizes slightly upon air exposure; store under Ar/N₂.[1]
Boiling Point ~65–70 °C @ 15 mmHgVolatile under high vacuum; avoid prolonged rotovap at >40°C.
Density ~0.98 g/mLDenser than ether/hexane; typically settles in bottom organic phase during extraction.[1]
Solubility DCM, MeOH, EtOAc, Et₂OMiscible with most organic solvents.[1][3]
pKa (Conj. Acid) ~8.5–9.0Moderately basic.[1] Can be extracted into aqueous acid (HCl/citric acid).[1]

Synthetic Methodology: Reductive Amination Protocol

While direct alkylation of L-proline methyl ester with ethyl iodide is possible, it frequently leads to over-alkylation (quaternization) and racemization.[1] The preferred "Senior Scientist" route is Reductive Amination , which ensures mono-alkylation and preserves chiral integrity.[1]

Reaction Logic Diagram

Synthesis Figure 1: Reductive Amination Pathway using STAB (Sodium Triacetoxyborohydride) Start L-Proline Methyl Ester (HCl Salt) Intermediate Iminium Ion Intermediate Start->Intermediate DCM, Et3N pH Adjustment Reagent1 Acetaldehyde (1.1 eq) Reagent1->Intermediate Reagent2 NaBH(OAc)3 (STAB, 1.5 eq) Product Methyl N-ethylprolinate (>95% Yield) Intermediate->Product Hydride Transfer (Reagent 2)

[1]

Validated Experimental Protocol

Objective: Synthesize 10g of Methyl N-ethylprolinate from L-proline methyl ester HCl.

Reagents:

  • L-Proline methyl ester HCl (16.5 g, 100 mmol)[1]

  • Acetaldehyde (4.8 g, 110 mmol) — Freshly distilled preferred.[1]

  • Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)[1]

  • Dichloromethane (DCM) (300 mL)[1]

  • Triethylamine (TEA) (10.1 g, 100 mmol)[1]

Step-by-Step Workflow:

  • Free Base Liberation (In Situ):

    • Suspend L-proline methyl ester HCl in DCM (300 mL) under nitrogen atmosphere.

    • Add TEA dropwise at 0°C to neutralize the HCl salt.[1] Stir for 15 minutes. Checkpoint: The solution should become clear.

  • Imine Formation:

    • Add Acetaldehyde (1.1 eq) slowly.[1]

    • Allow the mixture to stir at Room Temperature (RT) for 30–45 minutes. This allows the hemiaminal/iminium species to form.[1]

  • Reduction (The Critical Step):

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 20 minutes. Note: STAB is milder than NaBH₄ and prevents reduction of the ester moiety.[1]

    • Warm to RT and stir for 12 hours.

  • Workup & Self-Validation:

    • Quench: Add saturated NaHCO₃ solution (200 mL). Stir vigorously for 20 mins until gas evolution ceases.

    • Extraction: Separate organic layer.[1][4] Extract aqueous layer 2x with DCM.[1]

    • Validation (TLC): Check silica TLC (10% MeOH in DCM). Product (tertiary amine) will have a higher R_f than the starting secondary amine.[1] Stain with Iodine (Ninhydrin is less effective for tertiary amines).[1]

  • Purification:

    • Dry organics over Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Distillation: If high purity is required, distill under reduced pressure (Kugelrohr).

Analytical Characterization

To confirm the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
1.05 Triplet (t)3HN-CH₂-CH₃ (Ethyl terminal methyl)
1.70 – 2.20 Multiplet (m)4HProline Ring C3-H & C4-H
2.35 – 2.60 Multiplet (m)1HN-CH (Ring C5)
2.65 Multiplet (m)1HN-CHH-CH₃ (Ethyl methylene A)
2.85 Multiplet (m)1HN-CHH-CH₃ (Ethyl methylene B)[1]
3.15 Multiplet (m)1HN-CH (Ring C5)
3.25 Doublet of doublets (dd)1HChiral Center C2-H (Alpha proton)
3.70 Singlet (s)3HO-CH₃ (Methyl Ester)
Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺

  • Calculated m/z: 158.12[1]

  • Observed m/z: 158.2 ± 0.1[1]

  • Fragmentation: Loss of -OMe (31) or -COOMe (59) is common in high-energy collisions.[1]

Applications in Drug Discovery

Methyl N-ethylprolinate is primarily utilized as a precursor for the N-ethyl-2-aminomethylpyrrolidine scaffold.[1]

Derivatization Pathway

Applications Figure 2: Downstream Applications in Medicinal Chemistry cluster_0 Pharmaceutical Pathways Ester Methyl N-ethylprolinate (C8H15NO2) Alcohol N-ethylprolinol (Reduction via LiAlH4) Ester->Alcohol Reduction Amine 2-(Aminomethyl)-1-ethylpyrrolidine (Amidation -> Reduction) Ester->Amine NH3 / Catalyst Drug Levosulpiride Analogs (Antipsychotic/Prokinetic) Amine->Drug Coupling w/ Salicylic Acid deriv.

Strategic Value
  • Chiral Pool Synthesis: Starting from L-Proline guarantees the (S)-enantiomer, essential for biological activity in dopamine receptor antagonists.[1]

  • Metabolic Stability: The N-ethyl group is generally more resistant to oxidative dealkylation than N-methyl groups in vivo, potentially improving the pharmacokinetic half-life of derived drugs.[1]

References

  • ChemicalBook. (2023).[1] Methyl 1-ethylpyrrolidine-2-carboxylate Properties and Suppliers. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol validation for STAB reduction).

  • PubChem. (2023).[1] N-Methyl-L-proline and related Pyrrolidine Carboxylates. National Library of Medicine.[1][5] Retrieved from [1]

  • GuideChem. (2023).[1] 2-(Aminomethyl)-1-ethylpyrrolidine Synthesis and Precursors. Retrieved from [1]

Sources

Technical Guide: Regulatory and Chemical Analysis of Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Assessment of Control Status for Methyl 1-ethylpyrrolidine-2-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of Methyl 1-ethylpyrrolidine-2-carboxylate to determine its status as a controlled substance. Through a comprehensive review of major international and national drug control legislation, chemical structure analysis, and evaluation of its potential as a controlled substance analogue or precursor, this document concludes that Methyl 1-ethylpyrrolidine-2-carboxylate is not a controlled substance under current key regulatory frameworks.

The analysis is grounded in three main findings:

  • Absence from Official Lists: The compound is not explicitly listed in the schedules of the United States Controlled Substances Act, the United Nations Conventions on Narcotic Drugs or Psychotropic Substances, or the European Union's regulations on controlled drugs and precursors.

  • Low Potential as a Controlled Substance Analogue: Significant structural and functional group differences between Methyl 1-ethylpyrrolidine-2-carboxylate and controlled psychoactive substances containing a pyrrolidine moiety (e.g., synthetic cathinones) make it highly unlikely to possess substantially similar pharmacological effects.

  • Negligible Potential as a Precursor: The compound is not a listed chemical precursor and is not readily convertible into a controlled substance through simple chemical modifications.

Chemical Identity and Properties

To establish a clear basis for analysis, the subject molecule must be precisely defined.

  • IUPAC Name: methyl 1-ethylpyrrolidine-2-carboxylate

  • Synonyms: N-ethylproline methyl ester, Methyl 1-ethylprolinate

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Core Structure: A derivative of the amino acid proline, featuring a pyrrolidine ring N-substituted with an ethyl group and a methyl ester at the 2-position.

Proline and its derivatives are extensively used as building blocks in peptide synthesis and as chiral catalysts in organic chemistry.[1] Their primary context is in legitimate pharmaceutical and chemical research.[2]

Table 1: Physicochemical Data for Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 1-methyl pyrrolidine-2-carboxylateC₇H₁₃NO₂143.18933-94-8[3]
Ethyl 1-ethylpyrrolidine-2-carboxylateC₉H₁₇NO₂171.24Not assigned; CID 566743[4]
Methyl 1-ethylpyrrolidine-2-carboxylate C₈H₁₅NO₂ 157.21 Not readily available

The absence of a dedicated CAS number for the specific title compound underscores its relative obscurity in commercial and regulatory contexts compared to its close chemical relatives.

Regulatory Status Assessment

A systematic review of major drug control schedules confirms that Methyl 1-ethylpyrrolidine-2-carboxylate is not explicitly listed as a controlled substance or precursor.

United States Law

The U.S. Drug Enforcement Administration (DEA) enforces the Controlled Substances Act (CSA), which organizes drugs into five schedules based on medical use and abuse potential.[5] A thorough review of these schedules (Schedules I-V) indicates that Methyl 1-ethylpyrrolidine-2-carboxylate is not listed.[5]

Furthermore, the DEA maintains lists of regulated chemicals (List I and List II) that can be used to manufacture controlled substances. The compound is absent from these lists as well.

International Conventions

The United Nations serves as the global framework for drug control through three primary treaties:

  • Single Convention on Narcotic Drugs of 1961: Focuses on opiates, coca, and cannabis-related substances.

  • Convention on Psychotropic Substances of 1971: Covers substances with psychoactive effects, such as stimulants, hallucinogens, and depressants.

  • Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988: Establishes control over precursor chemicals.[6]

Methyl 1-ethylpyrrolidine-2-carboxylate is not listed in the schedules of any of these conventions.

European Union Regulations

The European Union maintains its own lists of controlled narcotic and psychotropic substances, as well as four categories of regulated drug precursors. Methyl 1-ethylpyrrolidine-2-carboxylate does not appear on any of these lists.

Analysis of Controlled Substance Analogue Potential

In the United States, a substance may be treated as a Schedule I controlled substance if it meets the criteria of a "controlled substance analogue." The Analogue Act (21 U.S.C. § 802(32)(A)) defines an analogue as a substance that has a chemical structure and a pharmacological effect that are both "substantially similar" to a Schedule I or II substance.

The pyrrolidine ring in Methyl 1-ethylpyrrolidine-2-carboxylate is a structural feature found in a class of potent Schedule I stimulants: the synthetic cathinones (e.g., α-PVP, MDPV).[7][8] This shared feature necessitates a rigorous structural and functional comparison.

Structural Comparison

The key differentiator lies in the functional group at the 2-position of the pyrrolidine ring.

  • Methyl 1-ethylpyrrolidine-2-carboxylate has a methyl ester group (-COOCH₃).

  • Synthetic Cathinones (e.g., α-Pyrrolidinopropiophenone, α-PPP) have a keto group (-C=O) as part of a larger β-keto-phenethylamine backbone.

This distinction is not trivial; it fundamentally alters the molecule's chemical nature and, consequently, its expected biological activity.

G cluster_target Methyl 1-ethylpyrrolidine-2-carboxylate (Not Controlled) cluster_cathinone α-Pyrrolidinopropiophenone (α-PPP) (Controlled Substance Analogue) target_N N target_C1 C target_N->target_C1 target_ethyl_C1 CH₂ target_N->target_ethyl_C1 target_C2 C target_C1->target_C2 target_ester_C C=O target_C1->target_ester_C target_C3 C target_C2->target_C3 target_C4 C target_C3->target_C4 target_C4->target_N target_ethyl_C2 CH₃ target_ethyl_C1->target_ethyl_C2 target_ester_O O target_ester_C->target_ester_O target_ester_CH3 CH₃ target_ester_O->target_ester_CH3 cath_N N cath_C1 C cath_N->cath_C1 cath_C2 C cath_C1->cath_C2 cath_keto_C C=O cath_C1->cath_keto_C cath_ethyl_C CH₂ cath_C1->cath_ethyl_C cath_C3 C cath_C2->cath_C3 cath_C4 C cath_C3->cath_C4 cath_C4->cath_N cath_phenyl Phenyl Ring cath_keto_C->cath_phenyl cath_methyl_C CH₃ cath_ethyl_C->cath_methyl_C

Figure 1: Structural comparison highlighting the critical functional group difference.

Pharmacological Implications

The psychoactive effects of synthetic cathinones are primarily driven by their action as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The β-keto group is essential for this activity.

The replacement of the keto group with an ester fundamentally changes the molecule's electronic properties and three-dimensional shape. An ester is not a bioisostere for a ketone in this context. There is no scientific literature to suggest that N-alkylated proline esters possess stimulant properties or interact with monoamine transporters in a manner similar to cathinones. Therefore, it fails the second prong of the Analogue Act test—lacking a "substantially similar" pharmacological effect.

Analysis of Chemical Precursor Potential

A substance can be controlled if it is an important and frequently used chemical in the illicit manufacture of a controlled substance.

Regulatory Status

As established in Section 3.0, Methyl 1-ethylpyrrolidine-2-carboxylate is not included in the UN Tables of precursors or the corresponding lists in the U.S. (DEA List I & II) or the EU (Categories 1-4).

Chemical Feasibility

Evaluating its potential as an unlisted precursor requires assessing the ease of its conversion into a controlled substance. A theoretical conversion to a cathinone analogue would likely involve complex, multi-step reactions (e.g., conversion of the ester to a ketone via a Grignard reaction followed by oxidation). Such pathways are inefficient and use reagents that are themselves often monitored. Illicit manufacturers typically rely on precursors that are more directly and easily converted to the final product.

Therefore, Methyl 1-ethylpyrrolidine-2-carboxylate is not a viable or logical precursor for the illicit synthesis of known controlled substances.

Conclusion

Based on a thorough examination of current drug control laws, chemical structural analysis, and evaluation of its synthetic potential, Methyl 1-ethylpyrrolidine-2-carboxylate is not a controlled substance. It is not explicitly scheduled in any major jurisdiction, and it does not meet the legal or scientific criteria to be considered a controlled substance analogue or a chemical precursor. Its known applications are confined to legitimate scientific research, particularly in the fields of organic synthesis and pharmaceutical development.

References

  • PubChem. (n.d.). 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate.
  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from National Center for Biotechnology Information.[3]

  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-Ethyl-2-pyrrolidone NEP.
  • PubChem. (n.d.). Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from National Center for Biotechnology Information.[4]

  • Sigma-Aldrich. (n.d.).
  • U.S. Department of Justice, Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals.[5]

  • Chem-Impex. (n.d.). L-Proline ethyl ester hydrochloride.
  • Wikipedia. (n.d.). Proline.
  • ResearchGate. (n.d.). Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters.
  • Sciencemadness Discussion Board. (2007).
  • PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.

  • ChemicalBook. (n.d.). METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
  • Targetedlibrary. (2024). Proline Derivatives in Organic Synthesis.[1]

  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International.[6]

  • L-Proline Methyl Ester Hydrochloride: A Versatile Building Block for Research and Industry. (n.d.).
  • Exposome-Explorer - IARC. (n.d.). N-Methylproline (Compound).
  • PubChem. (n.d.). N-Methyl-L-proline.
  • GOV.UK. (2025).
  • Federal Register. (2020). Schedules of Controlled Substances: Placement of N-Ethylpentylone in Schedule I.[7]

  • U.S. Department of Justice Drug Enforcement Administration. (2020). Schedules of Controlled Substances: Placement of N-Ethylpentylone in.[8]

  • ChemicalBook. (n.d.).

Sources

Solubility Profiling and Solvent Selection for N-Ethylproline Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for N-ethylproline methyl ester , a critical chiral intermediate in pharmaceutical synthesis (e.g., for substituted benzamides like Amisulpride).

Given the compound's dual nature—existing as a lipophilic oil in its free base form and a crystalline solid in its salt form—this guide addresses the distinct solvent interactions for both states.

Executive Summary & Chemical Identity

N-Ethylproline methyl ester (NEP-OMe) functions as a pivotal building block in medicinal chemistry. Its solubility behavior is dictated by its protonation state, a property exploited during "solubility switching" purification protocols.

FeatureFree Base FormHydrochloride Salt Form
Physical State Colorless to pale yellow oilWhite to off-white crystalline solid
Polarity Lipophilic (Moderate LogP)Ionic / Highly Polar
Primary Solubility Dichloromethane, Ethyl Acetate, THFWater, Methanol, Ethanol, Chloroform
Insolubility Water (Partial/Low), Acidic Water (Soluble)Diethyl Ether, Hexane, Heptane
Critical Application Reaction intermediate, Liquid-Liquid ExtractionCrystallization, Storage, Solid-State Characterization

Theoretical Solubility Framework

To optimize process yield, researchers must understand the thermodynamic driving forces governing the dissolution of the solid salt form. The solubility of N-ethylproline methyl ester HCl follows the principle that like dissolves like , but is heavily influenced by the lattice energy of the crystal.

Thermodynamic Modeling

The solubility (


) of the solid salt in a solvent can be correlated with temperature (

) using the Modified Apelblat Equation , a semi-empirical model widely used for amino acid derivatives:


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters representing the variation of solution activity coefficients and enthalpy of solution.
    
Predicted Solvent Interaction (Hansen Parameters)

For the Free Base (Oil) , miscibility is predicted using Hansen Solubility Parameters (HSP). The N-ethyl group increases the dispersion (


) contribution compared to the parent proline methyl ester, enhancing compatibility with mid-polarity solvents like Toluene and MTBE.

Experimental Determination Protocol

As specific solubility data for this derivative is often proprietary, the following self-validating protocol allows for the precise generation of solubility curves.

Protocol: Static Gravimetric Method (Laser Monitoring)

This method eliminates visual errors in determining the "clear point" of dissolution.

Materials:

  • N-Ethylproline Methyl Ester HCl (Recrystallized)

  • Solvents: MeOH, EtOH, IPA, Acetone, Acetonitrile (HPLC Grade)

  • Equipment: Jacketed glass vessel, Laser transmissometer, HPLC for purity check.

Workflow:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed vessel.

  • Equilibration: Stir at fixed temperature (e.g., 283.15 K) for 8 hours.

  • Sampling: Stop stirring and allow settling for 1 hour.

  • Extraction: Withdraw supernatant through a 0.45 µm heated syringe filter.

  • Quantification: Evaporate solvent and weigh (Gravimetric) OR analyze via HPLC (peak area vs. standard curve).

  • Iteration: Repeat at 5 K intervals up to 323.15 K.

Visualization: Solubility Measurement Workflow

The following diagram illustrates the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 8 Hours Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm) Settle->Filter Analyze Quantification (Gravimetric / HPLC) Filter->Analyze Model Data Fitting (Apelblat / van't Hoff) Analyze->Model Model->Start Next Temp (+5K)

Figure 1: Step-by-step workflow for the static gravimetric determination of solubility.

Solubility Data & Purification Strategy

The distinct solubility profiles of the free base and the salt allow for a highly efficient purification known as "Acid/Base Solubility Switching."

Comparative Solubility Table (Qualitative)
SolventFree Base (Oil)HCl Salt (Solid)Utility
Water Low / EmulsionHigh Phase transfer medium
Methanol MiscibleHigh Dissolution for salt formation
Dichloromethane Miscible ModerateExtraction of free base
Ethyl Acetate Miscible LowAnti-solvent / Washing
Diethyl Ether MiscibleInsoluble Precipitation (Anti-solvent)
Hexane MiscibleInsolubleWashing non-polar impurities
Purification Workflow: The "Solubility Switch"

The synthesis of N-ethylproline methyl ester often yields impurities. The most effective purification exploits the insolubility of the salt in ether.

  • Extraction (Base): Dissolve crude reaction mixture in DCM ; wash with mild base (NaHCO₃) to ensure Free Base form.

  • Salt Formation: Dry the organic layer, then add HCl in Methanol (1.1 eq).

  • Crystallization: Concentrate the methanol solution to a syrup.

  • Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) with vigorous stirring. The N-ethylproline methyl ester HCl will crystallize as a white solid.

  • Filtration: Filter the solid; impurities remain in the mother liquor.

Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Impurities present) BaseExt Base Extraction (DCM) Target: Free Base (Oil) Crude->BaseExt Partitioning AcidAdd Add HCl / MeOH Target: Salt Formation BaseExt->AcidAdd Protonation Precip Add Anti-Solvent (Diethyl Ether) AcidAdd->Precip Supersaturation Solid Pure Product (Crystalline Salt) Precip->Solid Filtration Waste Mother Liquor (Impurities) Precip->Waste Filtration

Figure 2: Purification strategy utilizing the solubility difference between free base and salt forms.

Critical Technical Considerations

  • Hygroscopicity: The hydrochloride salt of proline derivatives is often hygroscopic. Solubility experiments must be conducted in a humidity-controlled environment (<30% RH) to prevent water uptake, which drastically alters solubility data.

  • Ester Hydrolysis: Avoid prolonged heating (>50°C) in aqueous or alcoholic solvents, especially under basic conditions, to prevent hydrolysis of the methyl ester to the carboxylic acid (N-ethylproline).

  • Polymorphism: While less common in simple salts, check for polymorphism if solubility data shows discontinuities (e.g., a sudden change in slope in the van't Hoff plot).

References

  • Sigma-Aldrich. L-Proline methyl ester hydrochloride Product Specification. (Provides baseline solubility data for the parent compound). Link

  • Han, J., et al. (2021). "Solubility Behavior and Polymorphism of N-Acetyl-L-proline in 16 Individual Solvents." Journal of Chemical & Engineering Data. (Establishes thermodynamic modeling protocols for proline derivatives). Link

  • Cayman Chemical. N-Boc-L-proline Solubility Data. (Illustrates solubility trends in organic solvents for protected prolines). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643474, N-Methyl-L-proline. (Source for physical properties of N-alkylated proline analogues). Link

  • Beck, A. K., et al. "Synthesis of (S)-2-Methylproline."[3] Organic Syntheses, Coll. Vol. 9, p.553 (1998). (Details purification and handling of alkyl-proline derivatives). Link

Sources

Technical Comparison: Proline Methyl Ester vs. Methyl 1-Ethylpyrrolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of the structural, synthetic, and functional divergences between L-Proline Methyl Ester and its N-alkylated analog, Methyl 1-ethylpyrrolidine-2-carboxylate .

While these two compounds share a pyrrolidine core, the substitution at the nitrogen atom (secondary vs. tertiary amine) fundamentally alters their reactivity profile, stability, and downstream utility in pharmaceutical synthesis.

Executive Summary: The N-Substitution Pivot

The core distinction lies in the nitrogen center. Proline Methyl Ester contains a secondary amine (


), acting as both a hydrogen bond donor and acceptor. This feature is critical for its role in organocatalysis (enamine formation) but renders the free base unstable due to rapid dimerization into diketopiperazines (DKP).

Methyl 1-ethylpyrrolidine-2-carboxylate features a tertiary amine (


) via N-ethylation. This "capping" removes the hydrogen bond donor capability, prevents DKP formation, increases lipophilicity, and shifts the molecule's utility from a catalyst to a stable pharmaceutical intermediate (specifically for benzamide antipsychotics like Amisulpride).

Physicochemical & Structural Analysis

The following data highlights the shift in properties driven by the ethyl group.

FeatureL-Proline Methyl EsterMethyl 1-ethylpyrrolidine-2-carboxylate
Structure Secondary Amine (NH)Tertiary Amine (N-Et)
CAS (Free Base) 2577-48-25097-11-0 (Generic/Analog)
CAS (HCl Salt) 2133-40-6N/A (Typically used as free base)
H-Bonding Donor & AcceptorAcceptor Only
Stability Unstable as free base (Cyclizes to DKP)Stable (Sterically/chemically blocked)
Basicity Moderate (pKa ~10.6 for parent proline)Higher (Inductive effect of Ethyl group)
LogP (Lipophilicity) Low (Hydrophilic)Moderate (Increased membrane permeability)
Primary Utility Organocatalysis, Peptide CouplingDrug Intermediate (Amisulpride precursor)
Structural Visualization

The following diagram illustrates the structural divergence and the critical instability pathway of the secondary amine.

G cluster_0 Instability Pathway ProMe Proline Methyl Ester (Secondary Amine) DKP Diketopiperazine (Unwanted Dimer) ProMe->DKP Self-Cyclization (pH > 7, fast) NEthyl Methyl 1-ethylpyrrolidine -2-carboxylate ProMe->NEthyl Reductive Amination (+ Acetaldehyde) Amisulpride Amisulpride (Antipsychotic API) NEthyl->Amisulpride 1. Aminolysis 2. Reduction 3. Coupling

Caption: Figure 1. Divergent reactivity pathways. The secondary amine (ProMe) is prone to dimerization (DKP), while N-ethylation locks the molecule for downstream pharmaceutical synthesis.

Reactivity Profile & Applications

A. Proline Methyl Ester: The Organocatalyst

The secondary amine is essential for enamine catalysis . In reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction, the NH group condenses with a ketone to form an enamine intermediate.

  • Mechanism: The NH proton is crucial for hydrogen bonding with the electrophile, directing stereoselectivity.

  • Limitation: As a free base, it undergoes intermolecular nucleophilic attack, where the amine of one molecule attacks the ester of another, forming a cyclic dipeptide (DKP). This necessitates storage as the HCl salt [1].

B. Methyl 1-ethylpyrrolidine-2-carboxylate: The Pharma Intermediate

The N-ethyl group acts as a protecting group that modifies reactivity:

  • No Enamine Formation: The tertiary amine cannot form enamines with ketones/aldehydes, rendering it inert in standard proline organocatalysis.

  • Amisulpride Synthesis: This molecule is a direct precursor to 2-(aminomethyl)-1-ethylpyrrolidine , the diamine side chain of Amisulpride (Solian). The ester functionality is typically converted to a primary amide and then reduced to the primary amine [2].

Experimental Protocols

Protocol A: Handling Proline Methyl Ester (Preventing DKP)

Context: Proline methyl ester is commercially supplied as the HCl salt to prevent dimerization.

  • Dissolution: Dissolve L-Proline methyl ester HCl (CAS 2133-40-6) in DCM.

  • Neutralization: Add 1.1 equivalents of Triethylamine (TEA) or wash with saturated NaHCO3 at 0°C .

    • Critical: Perform neutralization at low temperature. Room temperature neutralization of the concentrated free base accelerates DKP formation.

  • Usage: Use the free base immediately in the subsequent coupling reaction. Do not store the free base overnight.

Protocol B: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate

Context: Converting the secondary amine to the tertiary N-ethyl variant via Reductive Amination. This is preferred over alkyl halides (Et-I) to avoid over-alkylation to the quaternary ammonium salt.

Reagents:

  • L-Proline Methyl Ester HCl (1.0 eq)[1]

  • Acetaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM (Solvent)

Step-by-Step:

  • Salt Break: Suspend L-Proline Methyl Ester HCl in DCM. Add 1.0 eq of DIPEA to liberate the amine in situ.

  • Imine Formation: Add Acetaldehyde (1.2 eq) dropwise at 0°C. Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions.

    • Why STAB? It is milder than NaBH4 and will selectively reduce the imine without touching the ester functionality [3].

  • Quench: Quench with saturated NaHCO3.

  • Extraction: Extract the organic layer. The product is the N-ethyl tertiary amine .

  • Purification: Distillation is preferred over silica chromatography for volatile amino esters.

Analytical Characterization (Differentiation)

To verify which compound you have, use 1H NMR. The signals are distinct.

SignalProline Methyl EsterMethyl 1-ethylpyrrolidine-2-carboxylate
N-H Proton Broad singlet ~2.0-4.0 ppm (exchangeable)Absent
N-Ethyl Group AbsentTriplet (~1.0 ppm, 3H) and Quartet (~2.4-2.8 ppm, 2H)
Alpha-Proton Multiplet at ~3.7 ppmShifted upfield due to tertiary amine shielding
Methyl Ester Singlet ~3.7 ppmSinglet ~3.6-3.7 ppm (Similar in both)

Logic Flow: Synthesis of Amisulpride Side Chain

The following diagram details how the N-ethyl ester is processed into the final pharmaceutical building block.

Amisulpride Start Methyl 1-ethylpyrrolidine -2-carboxylate Step1 Ammonolysis (NH3 / MeOH) Start->Step1 Ester to Amide conversion Inter 1-ethylpyrrolidine -2-carboxamide Step1->Inter Step2 Reduction (LiAlH4 or BH3) Inter->Step2 Amide to Amine reduction Final 2-(aminomethyl)-1-ethylpyrrolidine (Amisulpride Intermediate) Step2->Final

Caption: Figure 2. Synthetic route from the N-ethyl ester to the Amisulpride diamine precursor.

References

  • Golebiowski, A., et al. "Diketopiperazine formation in the synthesis of proline-containing peptides." Journal of Organic Chemistry, 1994.

  • Sanofi-Synthelabo. "Methods for the preparation of Amisulpride."[2] Google Patents, WO2000023045.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]

  • PubChem. "Ethyl 1-ethylpyrrolidine-2-carboxylate (Analog Data)." National Library of Medicine.[4]

Sources

Stereochemical Control and Analysis of 1-Ethylpyrrolidine-2-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

The 1-ethylpyrrolidine-2-carboxylate moiety serves as a critical chiral building block in medicinal chemistry, most notably as the immediate precursor to the benzamide class of antipsychotics (e.g., Levosulpiride , Amisulpride ). The pharmacological efficacy of these drugs is strictly governed by the stereochemistry at the C2 position of the pyrrolidine ring.

This guide provides a technical deep-dive into the synthesis, conformational dynamics, and analytical validation of these derivatives. It prioritizes the (S)-enantiomer (derived from L-proline), detailing a self-validating synthetic workflow that avoids the common pitfall of racemization inherent in classical alkylation methods.

The Stereochemical Landscape

The Chiral Center (C2)

The biological activity of 1-ethylpyrrolidine-2-carboxylate derivatives hinges on the C2 carbon. In the context of dopamine D2/D3 antagonists:

  • (

    
    )-Enantiomer (Eutomer):  Generally yields the active pharmaceutical ingredient (e.g., Levosulpiride).
    
  • (

    
    )-Enantiomer (Distomer):  Often inactive or responsible for off-target effects.[1]
    
Conformational Dynamics & Nitrogen Inversion

Unlike simple amino acids, the pyrrolidine ring is conformationally restricted. However, the introduction of the


-ethyl group introduces specific steric parameters:
  • Ring Puckering: The ring oscillates between

    
    -endo and 
    
    
    
    -exo envelopes. The bulky 1-ethyl group and 2-carboxylate group generally adopt a trans-pseudo-diequatorial orientation to minimize 1,2-steric strain.
  • Nitrogen Inversion: While nitrogen inversion is rapid at room temperature, the equilibrium population is biased by the C2 substituent.

  • Racemization Risk: The C2 proton is acidic, particularly in the ester form. Basic conditions required for direct alkylation often promote enolization, leading to the loss of optical purity.

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical node where racemization typically occurs.

G L_Pro L-Proline (Starting Material) L_Pro_Est L-Proline Ethyl Ester (HCl Salt) L_Pro->L_Pro_Est Fischer Esterification (EtOH, SOCl2) Target (S)-1-Ethylpyrrolidine- 2-carboxylate (Target Eutomer) L_Pro_Est->Target Route A: Reductive Amination (Acetaldehyde, STAB) NO RACEMIZATION Enolate Enolate Intermediate (Planar/Achiral) L_Pro_Est->Enolate Route B: Direct Alkylation (Et-I, Strong Base) Enolate->Target Trace Yield Racemate Racemic Mixture (50:50 S/R) Enolate->Racemate Reprotonation

Figure 1: Comparison of Synthetic Pathways. Route A (Green) preserves chirality, while Route B (Red) risks racemization via the enolate intermediate.

Synthetic Protocol: The Reductive Amination Route

Direct alkylation of proline esters with ethyl halides (e.g., ethyl iodide/bromide) requires base to scavenge the acid. This base can deprotonate the


-carbon (C2), leading to racemization.

The Superior Method: Reductive amination using Sodium Triacetoxyborohydride (STAB) .[2] STAB is a mild, selective reducing agent that does not reduce the ester functionality and operates at a pH that suppresses enolization.

Materials
  • Substrate: L-Proline ethyl ester hydrochloride (1.0 equiv).

  • Carbonyl Source: Acetaldehyde (1.2–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) (1.0 equiv, strictly to neutralize the HCl salt).

Step-by-Step Workflow
  • Salt Neutralization: Suspend L-proline ethyl ester hydrochloride in anhydrous DCE. Add TEA (1.0 equiv) and stir for 15 minutes at room temperature. Note: Do not use excess base.

  • Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise. Stir for 30–45 minutes. The formation of the iminium ion is rapid.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
      .[2]
      
    • Extract the aqueous layer with DCM (

      
      ).[2][3]
      
    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (bp ~70-75°C at 10 mmHg) rather than silica chromatography to avoid streaking of the basic amine.

Why this works: The reaction proceeds via an iminium ion intermediate which is reduced faster than the aldehyde itself. The absence of strong bases (like NaH or K


CO

used in alkylation) prevents the removal of the C2 proton.

Analytical Validation

Verifying the enantiomeric excess (ee%) is critical. Standard NMR is insufficient for distinguishing enantiomers without chiral shift reagents.

Chiral HPLC Method

This is the industry standard for validating the stereochemical integrity of the scaffold.

ParameterCondition
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)
Mobile Phase Hexane : Ethanol (90:10 to 95:5)
Additive 0.1% Diethylamine (DEA) (Crucial for peak shape of basic amines)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 210–220 nm (Low wavelength due to weak chromophore)
Expected Separation (S)-enantiomer typically elutes before (R)-enantiomer (verify with racemic standard).
Optical Rotation (SOR)

While less specific than HPLC, Specific Optical Rotation is a quick purity check.

  • Literature Value:

    
     (c=1, EtOH) for the (S)-1-ethylpyrrolidine-2-carboxylic acid (free acid).
    
  • Note: The rotation of the ester will differ. Always compare against a certified reference standard.

Resolution of Racemates (Alternative Strategy)

If the synthesis must start from racemic proline (cheaper), or if racemization occurred, the mixture must be resolved. The most robust method involves the resolution of the amine derivative (after converting the ester to the aminomethyl group), but the acid itself can be resolved.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact.

  • Substrate: Racemic 1-ethylpyrrolidine-2-carboxylate ethyl ester.

  • Medium: Phosphate buffer / Co-solvent.

  • Outcome: (S)-Acid (hydrolyzed) + (R)-Ester (unreacted).

Classical Resolution
  • Resolving Agent: L-(+)-Tartaric acid or O,O'-Dibenzoyl-L-tartaric acid.

  • Method: Formation of diastereomeric salts in ethanol. The (S,S)-salt typically crystallizes out, leaving the (R,S)-salt in the mother liquor.

Pharmaceutical Context: The Amisulpride Connection

The 1-ethylpyrrolidine-2-carboxylate is the immediate precursor to the 2-(aminomethyl) side chain found in substituted benzamides.

DrugPath Ester (S)-1-Ethylpyrrolidine- 2-carboxylate Amide Amide Intermediate Ester->Amide NH3 / MeOH Amine (S)-2-(Aminomethyl)- 1-ethylpyrrolidine Ester->Amine Direct Reduction (LiAlH4) Amide->Amine LiAlH4 Reduction Drug Levosulpiride / Amisulpride Amine->Drug Coupling with Benzoic Acid Deriv.

Figure 2: Transformation of the carboxylate scaffold into active pharmaceutical ingredients.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Daicel Chiral Technologies. (n.d.). "Chiralpak IA / AD-H Instruction Manuals & Application Notes." (Standard reference for polysaccharide columns). Link

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • PubChem. (n.d.). "Ethyl 1-ethylpyrrolidine-2-carboxylate - Compound Summary." Link

  • Sanofi-Synthelabo. (2007). "Process for the preparation of Levosulpiride." European Patent EP1775347A2. Link

Sources

Methodological & Application

Synthesis of Amisulpride from Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of the atypical antipsychotic Amisulpride , specifically focusing on the transformation of the precursor Methyl 1-ethylpyrrolidine-2-carboxylate . Unlike generic summaries, this guide provides a critical process workflow for converting the pyrrolidine ester to the essential diamine intermediate (S)-2-(aminomethyl)-1-ethylpyrrolidine, followed by a high-yield mixed-anhydride coupling with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid . The protocol emphasizes impurity control, stereochemical retention, and industrial applicability.

Introduction & Retrosynthetic Analysis

Amisulpride is a benzamide derivative that functions as a selective dopamine antagonist.[1] The synthesis is convergent, requiring the coupling of a functionalized benzoic acid core with a chiral pyrrolidine side chain.

Strategic Rationale: The user-specified starting material, Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethyl-L-proline methyl ester), offers a distinct advantage: it already possesses the N-ethyl substitution and the chiral center at C2. The synthetic challenge lies in converting the ester functionality into a primary aminomethyl group without racemization or ring opening.

Retrosynthetic Pathway:

  • Target: Amisulpride.[1][2]

  • Disconnection: Amide bond cleavage.

  • Synthons:

    • Electrophile: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (activated).

    • Nucleophile: 2-(aminomethyl)-1-ethylpyrrolidine (derived from the starting ester).

Process Workflow Visualization

AmisulprideSynthesis Start Methyl 1-ethylpyrrolidine- 2-carboxylate Amide Intermediate A: 1-Ethylpyrrolidine- 2-carboxamide Start->Amide NH3 / MeOH (Ammonolysis) Amine Intermediate B: 2-(Aminomethyl)- 1-ethylpyrrolidine Amide->Amine LiAlH4 / THF (Reduction) Product Final Product: Amisulpride Amine->Product Benzoic Reagent: 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid MixedAnh Activated Species: Mixed Anhydride Benzoic->MixedAnh Ethyl Chloroformate TEA / Acetone MixedAnh->Product + Intermediate B (Coupling)

Figure 1: Convergent synthetic route emphasizing the transformation of the pyrrolidine ester.[3]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stereochemistry Maintain (S)-configurationThe pharmacological activity is stereospecific. Avoid strong bases or high temps that induce C2 epimerization.
Moisture Control < 0.1% for Step 2LiAlH4 reduction is moisture-sensitive; water quenches the reagent and lowers yield.
Coupling Temp 0°C – 5°CMixed anhydrides are unstable at RT; strictly control temp during chloroformate addition.
Stoichiometry 1.0 : 1.1 (Acid : Amine)Slight excess of the amine ensures complete consumption of the expensive benzoic acid derivative.

Experimental Protocols

Module 1: Synthesis of the Amine Side Chain

Objective: Convert Methyl 1-ethylpyrrolidine-2-carboxylate to 2-(aminomethyl)-1-ethylpyrrolidine.

Step 1.1: Ammonolysis of the Ester

  • Reagents: Methyl 1-ethylpyrrolidine-2-carboxylate (10.0 g), Methanolic Ammonia (7N, 50 mL).

  • Procedure:

    • Charge the ester into a pressure-rated glass vessel or autoclave.

    • Add cold 7N Methanolic Ammonia. Seal the vessel.

    • Stir at Room Temperature (20-25°C) for 16-24 hours. Note: Heating is generally avoided to prevent racemization, but mild heating (40°C) can accelerate the reaction if monitored.

    • Monitor by TLC (MeOH/DCM) or GC until ester is consumed.

    • Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

    • Yield: The resulting 1-ethylpyrrolidine-2-carboxamide is usually obtained as a viscous oil or low-melting solid (Quant yield). Proceed directly to reduction.

Step 1.2: Reduction to the Diamine

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 equiv), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dry a 3-neck flask; equip with N2 inlet, reflux condenser, and addition funnel.

    • Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C.

    • Dissolve the amide from Step 1.1 in anhydrous THF. Add dropwise to the LiAlH4 suspension, maintaining internal temp < 10°C.

    • After addition, warm to RT, then reflux gently for 4-6 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL Water (per 
        
        
        
        g LiAlH4 used).
      • 
         mL 15% NaOH solution.
        
      • 
         mL Water.[4]
        
    • Stir until a granular white precipitate forms. Filter through Celite.

    • Dry the filtrate (Na2SO4) and concentrate.[5]

    • Purification: Distill under reduced pressure (approx. bp 60-65°C at 15 mmHg) to obtain pure 2-(aminomethyl)-1-ethylpyrrolidine .

    • Validation: Check GC purity (>98%) and Optical Rotation.

Module 2: The Coupling Reaction (Amisulpride Formation)

Objective: Couple the side chain with the benzoic acid core.

  • Reagents:

    • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 equiv).

    • Triethylamine (TEA, 2.2 equiv).

    • Ethyl Chloroformate (1.1 equiv).

    • 2-(Aminomethyl)-1-ethylpyrrolidine (1.1 equiv, from Module 1).

    • Acetone (Solvent, 10-15 volumes).

  • Procedure:

    • Activation: Dissolve the benzoic acid derivative and TEA (1.1 equiv) in acetone. Cool to -5°C to 0°C .

    • Add Ethyl Chloroformate dropwise. Stir for 30-45 mins at 0°C to form the mixed anhydride. Observation: A white precipitate (TEA·HCl) will form.

    • Coupling: Add a solution of 2-(aminomethyl)-1-ethylpyrrolidine (mixed with remaining 1.1 equiv TEA) in acetone dropwise to the cold reaction mixture.

    • Allow the mixture to warm to Room Temperature and stir for 2-3 hours.

    • Workup:

      • Quench with water (approx. 20 volumes).

      • Adjust pH to ~10-11 with NaOH (aq) to ensure the product is in the free base form (if isolating free base) or keep neutral. Standard Industrial Protocol: The product often precipitates upon water addition.

      • Filter the crude solid. Wash with water.[6]

    • Crystallization: Recrystallize from Acetone or Acetone/Water .

    • Final Yield: Typically 75-85%.

Analytical Validation

TestMethodAcceptance Criteria
HPLC Purity C18 Column, Phosphate Buffer/ACN> 99.5% Area
Chiral HPLC Chiralpak AD-H or equivalentEnantiomeric Excess > 99%
1H NMR DMSO-d6Confirm ethyl groups (triplets/quartets) and aromatic protons.
Appearance VisualWhite to off-white crystalline powder.

Troubleshooting Guide:

  • Low Yield in Step 1.2: Ensure THF is strictly anhydrous. Amide reduction requires vigorous conditions (reflux); ensure reaction completion before quenching.

  • Racemization: If chiral purity drops, lower the temperature during the ammonolysis and coupling steps. Avoid strong heating during the workup of the ester.

References

  • Synthesis of Amisulpride (General Coupling Conditions)
  • Synthesis of Pyrrolidine Intermediate (Electrolytic/Chemical Reduction)
  • Amide Reduction Protocol (General LiAlH4 Methodology)

    • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[4][7][8][9][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Amisulpride Chemical Structure & Properties

    • Title: Amisulpride (CID 2159).
    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Reductive Amination of Proline Methyl Ester with Acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the


-ethylation of L-proline methyl ester via reductive amination using acetaldehyde and sodium triacetoxyborohydride (STAB). Unlike traditional methods utilizing sodium cyanoborohydride (

) or catalytic hydrogenation, this protocol employs STAB for its superior selectivity towards iminium ions, mild reaction conditions, and absence of toxic cyanide by-products. This guide is designed for medicinal chemists and process development scientists requiring high-fidelity mono-alkylation of secondary amino esters.

Introduction & Mechanistic Rationale

The Challenge of -Alkylation

Direct alkylation of amines with alkyl halides (e.g., ethyl iodide) often leads to uncontrolled poly-alkylation, yielding mixtures of secondary, tertiary, and quaternary ammonium salts. Reductive amination circumvents this by reacting the amine with a carbonyl compound to form an imine (or iminium ion), which is subsequently reduced to the amine.[1][2][3][4]

Selection of Reducing Agent: Why STAB?

For the reaction between proline methyl ester (a secondary amine) and acetaldehyde , the intermediate is an iminium ion .

  • Sodium Borohydride (

    
    ):  Too strong; reduces aldehydes to alcohols faster than it reduces imines, leading to low yields.
    
  • Sodium Cyanoborohydride (

    
    ):  Effective but highly toxic and requires careful pH control (pH 5-6) to prevent HCN generation.
    
  • Sodium Triacetoxyborohydride (STAB -

    
    ):  The reagent of choice. It is sterically bulky and electron-deficient, making it less nucleophilic than 
    
    
    
    . It reduces iminium ions rapidly but reacts negligibly with aldehydes under anhydrous conditions, preventing the "direct reduction" side reaction (acetaldehyde
    
    
    ethanol).
Reaction Mechanism

The reaction proceeds via the formation of a quaternary iminium species, which is then irreversibly reduced by the hydride source.

G Start Proline Methyl Ester (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Acetaldehyde Aldehyde Acetaldehyde Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Equilibrium) Product N-Ethyl Proline Methyl Ester Iminium->Product + H- (from STAB) (Irreversible)

Figure 1: Mechanistic pathway for the reductive amination of a secondary amine.

Materials & Equipment

ReagentCAS No.[5]Equiv.[3]Role
L-Proline methyl ester HCl 2133-40-61.0Substrate
Acetaldehyde 75-07-01.5Electrophile
Sodium triacetoxyborohydride (STAB) 56553-60-71.5 - 2.0Reducing Agent
Triethylamine (TEA) 121-44-81.0 - 1.2Base (to free amine)
1,2-Dichloroethane (DCE) 107-06-2SolventReaction Medium
Sodium Bicarbonate (

)
144-55-8N/AQuench/Wash

Equipment:

  • Flame-dried round-bottom flask (RBF) with magnetic stir bar.

  • Nitrogen (

    
    ) or Argon atmosphere line.
    
  • Ice-water bath.

  • Separatory funnel.

Detailed Experimental Protocol

Preparation of Free Amine (In Situ)

Note: Proline methyl ester is typically stored as the HCl salt to prevent self-condensation (diketopiperazine formation). It must be freed in situ.

  • Setup: Charge a flame-dried 250 mL RBF with L-Proline methyl ester HCl (10.0 mmol, 1.66 g).

  • Solvation: Add anhydrous 1,2-Dichloroethane (DCE) (40 mL). The salt may not fully dissolve initially.

  • Neutralization: Add Triethylamine (TEA) (10.0 mmol, 1.4 mL) dropwise. Stir at room temperature for 15 minutes. The solution should become clear or slightly cloudy as TEA·HCl precipitates.

Reductive Amination[1][2]
  • Aldehyde Addition: Cool the reaction mixture to 0°C (ice bath) to minimize acetaldehyde evaporation (b.p. 20°C).

  • Add Acetaldehyde (15.0 mmol, 0.85 mL) slowly.

    • Critical Step: Stir for 15–30 minutes at 0°C to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) in 3–4 portions over 10 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting secondary amine should disappear.

Workup & Purification[6]
  • Quench: Cool the mixture back to 0°C. Quench by slowly adding saturated aqueous

    
      (30 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid by-products.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    
    . Filter and concentrate under reduced pressure (rotary evaporator).
    • Note: Do not use high heat (>40°C) during evaporation to avoid volatility losses of the product or racemization.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography on silica gel.

    • Eluent: 0

      
       5% Methanol in DCM.
      

Workflow Step1 Dissolve Proline-OMe·HCl in DCE Step2 Add TEA (1.0 eq) Free base formation Step1->Step2 Step3 Add Acetaldehyde (1.5 eq) Stir 30 min @ 0°C Step2->Step3 Step4 Add STAB (1.5 eq) Stir 2-4h @ RT Step3->Step4 Step5 Quench with sat. NaHCO3 Step4->Step5 Step6 Extract with DCM Dry & Concentrate Step5->Step6

Figure 2: Workflow for the reductive amination process.

Analytical Data (Expected)

Compound:


-Ethyl-L-Proline Methyl Ester
Formula: 

MW: 157.21 g/mol
TechniqueExpected Signal / ValueInterpretation
TLC

(5% MeOH/DCM)
Stains with

or Dragendorff reagent.
1H NMR

3.70 (s, 3H)
Methyl ester (

).
(CDCl3)

3.20 (dd, 1H)

-proton of proline ring.

2.40 - 2.80 (m, 2H)

-Ethyl methylene (

).

1.05 (t, 3H)

-Ethyl methyl (

).

1.70 - 2.20 (m, 4H)
Proline ring protons (

).
MS (ESI)

158.1

Positive mode ionization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Acetaldehyde evaporationEnsure reagents are cooled to 0°C before addition. Use a slight excess (2.0 eq) of aldehyde.
No Reaction Wet solvent (STAB decomposition)STAB is moisture sensitive. Ensure DCE is anhydrous.
Ester Hydrolysis Basic hydrolysis during workupAvoid prolonged exposure to strong base. Use

rather than

for quenching.
Racemization High temperature or strong baseKeep reaction at RT or below. Avoid heating during concentration.

Safety Considerations

  • Acetaldehyde: Highly flammable (Flash point -39°C) and a suspected carcinogen. Handle in a fume hood.

  • STAB: Releases acetic acid upon reaction. While safer than

    
    , it can still generate hydrogen gas if exposed to strong acids or moisture.
    
  • DCE: Toxic and a suspected carcinogen. DCM can be used as a safer alternative, though reaction kinetics may vary slightly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6]

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB)."

  • Master Organic Chemistry. "Reductive Amination."

Sources

Converting Methyl 1-ethylpyrrolidine-2-carboxylate to (S)-2-aminomethyl-1-ethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-yield conversion of Methyl 1-ethylpyrrolidine-2-carboxylate to (S)-2-aminomethyl-1-ethylpyrrolidine (also known as (S)-1-ethyl-2-(aminomethyl)pyrrolidine). This diamine is a "privileged structure" in medicinal chemistry, serving as the critical chiral side chain for benzamide antipsychotics such as Levosulpiride and Amisulpride .

The protocol utilizes a two-step "Amide Route" (Aminolysis


 Reduction), preferred over direct ester reduction for its superior preservation of the alpha-chiral center and avoidance of over-reduction.
Key Technical Challenges Addressed:
  • Racemization Control: Preventing epimerization at the C2 position during the basic aminolysis step.

  • Handling Volatility: The target amine is highly volatile; specific isolation techniques are required to prevent yield loss during solvent removal.

  • Safety: Management of exothermic Lithium Aluminum Hydride (LiAlH

    
    ) quenching.
    

Retrosynthetic Logic & Workflow

The transformation relies on converting the ester functionality to a primary amide, followed by a hydride reduction to the amine. This pathway is chosen because the direct reduction of esters typically yields alcohols, requiring subsequent activation (e.g., tosylation) and azide displacement to achieve the amine—a longer, lower-yielding route.

Reaction Scheme

ReactionScheme Figure 1: Synthetic Pathway via Amide Intermediate Start Methyl (S)-1-ethyl- pyrrolidine-2-carboxylate Inter (S)-1-Ethylpyrrolidine- 2-carboxamide Start->Inter Step 1: NH3 / MeOH (Aminolysis) Product (S)-2-Aminomethyl- 1-ethylpyrrolidine Inter->Product Step 2: LiAlH4 / THF (Reduction)

[1]

Experimental Protocols

Step 1: Aminolysis of the Ester

Objective: Convert the methyl ester to the primary amide without racemization.

  • Reagents:

    • Methyl (S)-1-ethylpyrrolidine-2-carboxylate (1.0 eq)

    • Methanolic Ammonia (7N solution, saturated) (10.0 eq)

  • Equipment: Pressure vessel (bomb) or sealed heavy-walled glass tube.

Protocol:

  • Charge: In a cooling bath (0°C), charge the pressure vessel with Methyl (S)-1-ethylpyrrolidine-2-carboxylate.

  • Addition: Slowly add cold Methanolic Ammonia (7N). A large excess is used to drive the equilibrium toward the amide and suppress N-dealkylation side reactions.

  • Reaction: Seal the vessel tightly. Allow the temperature to rise to room temperature (20–25°C). Stir magnetically for 24–48 hours.

    • Note: While heating accelerates the reaction, it significantly increases the risk of racemization at the C2 position. Room temperature is the "High-Fidelity" choice.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH

    
    OH 90:10:1). The ester spot (high R
    
    
    
    ) should disappear, replaced by the lower R
    
    
    amide.
  • Workup: Concentrate the mixture in vacuo at low temperature (< 40°C) to remove excess ammonia and methanol.

  • Result: The crude (S)-1-ethylpyrrolidine-2-carboxamide is typically obtained as a viscous oil or low-melting solid. It is sufficiently pure for the next step.

Step 2: Reductive Transformation (The Critical Step)

Objective: Reduce the carbonyl of the amide to a methylene group using LiAlH


.
  • Reagents:

    • Crude Amide from Step 1 (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH

      
      ) (2.5 eq)
      
    • Anhydrous THF (Tetrahydrofuran)

  • Safety: LiAlH

    
     is pyrophoric and reacts violently with water. All glassware must be oven-dried.
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N

    
    .
    
  • Slurry Preparation: Charge LiAlH

    
     pellets/powder into the flask. Add anhydrous THF (approx. 10 mL per gram of LAH) at 0°C.
    
  • Addition: Dissolve the crude Amide in anhydrous THF. Add this solution dropwise to the LiAlH

    
     slurry over 30–45 minutes, maintaining the temperature below 10°C.
    
    • Mechanism:[1][2] The hydride attacks the carbonyl carbon. The initial intermediate is an aluminate species.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

  • Quenching (Fieser Method): This is the most critical step for safety and yield. Cool the reaction mixture to 0°C. For every x grams of LiAlH

    
     used, add carefully in sequence:
    
    • x mL water (Caution: Vigorous H

      
       evolution)
      
    • x mL 15% NaOH solution

    • 3x mL water

  • Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Stir for 30 minutes until the precipitate is free-flowing. Filter through a Celite pad. Wash the cake thoroughly with warm THF.

Purification & Isolation Logic

The product is a diamine and acts as a bidentate ligand. It can chelate to residual aluminum salts, lowering yield.

Isolation Protocol:

  • Drying: Dry the combined THF filtrate over anhydrous Na

    
    SO
    
    
    
    . Filter.
  • Concentration: Remove THF by rotary evaporation. Crucial: Do not apply high vacuum/heat for too long, as the free base amine is volatile.

  • Distillation: Purify the residue by vacuum distillation.

    • Target: Collect the fraction boiling at 40–45°C at 10 mmHg (values may vary based on vacuum efficiency).

  • Optional Salt Formation (For Storage): To avoid oxidation and volatility issues, convert the oil to a solid salt (e.g., D-Tartrate or Dihydrochloride) immediately.

Data Summary Table
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilOxidizes (darkens) upon air exposure.
Boiling Point 40–45°C @ 10 mmHgHighly volatile.
Chiral Purity > 98% eeDetermine via Chiral HPLC or Optical Rotation.
Yield (Step 1) 85–95%Quantitative conversion is common.
Yield (Step 2) 70–85%Losses usually occur during quenching/trapping in salts.

Quality Control & Validation

To ensure the "S" configuration is maintained, optical rotation is the primary quick check, followed by chiral HPLC for quantification.

Analytical Checkpoints:

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, DMF) for the pure amine (Reference values vary by solvent; comparison with a standard is recommended).
  • NMR Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the disappearance of the amide NH protons and the appearance of the new methylene protons (-CH
      
      
      -NH
      
      
      ) around
      
      
      2.6–2.9 ppm.
Workflow Logic Diagram

Workflow Figure 2: Workup and Isolation Logic Start Crude Reaction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O -> NaOH -> H2O) Start->Quench Careful Addition Filter Filtration (Celite) Quench->Filter Solids Al/Li Salts (Waste) Filter->Solids Filtrate Filtrate (THF + Amine) Filter->Filtrate Distill Vacuum Distillation (40-45°C @ 10mmHg) Filtrate->Distill Remove Solvent Final Pure (S)-Amine Distill->Final Collect Fraction

Troubleshooting & Optimization

  • Low Yield in Step 2: Often caused by the amine getting trapped in the aluminum salt precipitate.

    • Solution: Soxhlet extraction of the filter cake with THF can recover up to 15% additional product.

  • Racemization: If the final optical rotation is low.

    • Cause: High temperature during ammonolysis or presence of moisture.

    • Remedy: Keep Step 1 at room temperature. If racemization occurs, the product can be resolved using D-(-)-Tartaric acid in methanol to crystallize the (S)-enantiomer salt [1].[3]

References

  • Synthesis of Levosulpiride via Resolution

    • Title: Process for the preparation of Levosulpiride.[1][3][4]

    • Source: European P
    • Context: Describes the isolation and purification of (S)-2-aminomethyl-1-ethylpyrrolidine via tartaric acid resolution.
    • URL
  • General Reduction Protocol

    • Title: Reduction of Amides using LiAlH4.[2][5]

    • Source: University of Calgary, Chemistry Archives.
    • Context: Standard mechanistic pathways and stoichiometry for amide-to-amine reductions.
    • URL:[Link]

  • Safety Data & Handling

    • Title: Lithium Aluminum Hydride Safety Guide.[6]

    • Source: Imperial College London.
    • Context: Protocols for quenching and handling pyrophoric hydrides.
    • URL:[Link]

Sources

N-alkylation protocol for L-proline methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation Protocols for L-Proline Methyl Ester

Executive Summary

The N-alkylation of L-proline methyl ester is a foundational transformation in medicinal chemistry, particularly for the synthesis of peptidomimetics and chiral organocatalysts. However, this seemingly simple reaction is complicated by two critical failure modes:

  • Diketopiperazine (DKP) Formation: The free base of L-proline methyl ester is conformationally primed to self-cyclize, forming the thermodynamically stable diketopiperazine (cyclo-Pro-Pro). This side reaction is rapid and irreversible.

  • Over-Alkylation: The secondary amine of proline is highly nucleophilic. Direct alkylation often leads to mixtures of mono-alkylated product and quaternary ammonium salts.

This guide provides two validated protocols designed to mitigate these risks. Protocol A (Reductive Amination) is the recommended "Gold Standard" for introducing complex alkyl groups with high chemoselectivity. Protocol B (Direct Alkylation) is reserved for simple, highly reactive electrophiles (e.g., benzyl bromide) where steric control can be managed.

Critical Strategic Analysis

Before initiating bench work, researchers must understand the stability profile of the starting material.

ParameterCritical InsightOperational Consequence
Substrate Form L-Proline Methyl Ester

HCl
NEVER store the free base. Always liberate the free amine in situ or use immediately upon generation.
Stereocenter

-Carbon (Chiral)
Avoid strong bases (e.g., NaH, LDA) and high temperatures (>80°C) to prevent racemization.
Nucleophilicity Secondary Amine (

)
High reactivity leads to quaternization. Reductive amination is preferred to stop at the tertiary amine stage.

Protocol A: Reductive Amination (Gold Standard)

Scope: Introduction of alkyl chains, functionalized side chains, or bulky groups. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[2] Unlike


, STAB is non-toxic (no cyanide) and allows for a "one-pot" procedure without requiring harsh pH adjustments.
Reagents & Stoichiometry
  • L-Proline Methyl Ester

    
     HCl:  1.0 equiv
    
  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Base (TEA or DIPEA): 1.0 equiv (Strictly to neutralize HCl)

  • Reducing Agent (STAB): 1.4 – 1.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Acetic Acid (AcOH), 1.0 equiv (Optional, accelerates imine formation)

Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • Charge an oven-dried round-bottom flask with L-Proline Methyl Ester

      
       HCl (1.0 equiv) and anhydrous DCE (
      
      
      
      concentration).
    • Add Triethylamine (TEA, 1.0 equiv) dropwise at

      
      . Stir for 10 minutes.
      
    • Note: Do not filter the amine salts yet; proceed directly to avoid DKP formation.

  • Imine/Iminium Formation:

    • Add the Aldehyde (1.1 equiv) to the mixture.

    • (Optional) Add Acetic Acid (1.0 equiv) if the aldehyde is sterically hindered or electron-rich.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Selective Reduction:

    • Cool the mixture to

      
      .
      
    • Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) in 3 portions over 15 minutes.

    • Why? Portion-wise addition prevents localized exotherms and ensures steady hydride delivery.

    • Allow the reaction to warm to RT and stir for 4–16 hours (monitor by TLC/LCMS).

  • Workup & Purification:

    • Quench by adding saturated aqueous

      
       (slowly, gas evolution occurs).[3]
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (

      
      ).[4] Wash combined organics with Brine.
      
    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Visual Workflow: Reductive Amination

ReductiveAmination Start Start: L-Pro-OMe HCl Salt Neutralize Add DCE + TEA (1.0 eq) (In Situ Neutralization) Start->Neutralize Dissolve Aldehyde Add Aldehyde (1.1 eq) (+ AcOH optional) Neutralize->Aldehyde 10 min stir Intermediate Iminium Ion Formed Aldehyde->Intermediate 30-60 min Reduction Add STAB (1.4 eq) 0°C to RT, 4-16h Intermediate->Reduction Selective Reduction Quench Quench: Sat. NaHCO3 Extract: DCM Reduction->Quench Completion Product Final Product: N-Alkylated L-Pro-OMe Quench->Product Workup

Caption: Workflow for Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Protocol B: Direct Alkylation ( )

Scope: Use only for highly reactive, non-bulky electrophiles (e.g., Benzyl bromide, Allyl bromide). Risk: High probability of over-alkylation (quaternary salt formation). Control Strategy: Use a weak inorganic base and strictly control stoichiometry.

Reagents & Stoichiometry
  • L-Proline Methyl Ester

    
     HCl:  1.0 equiv
    
  • Alkyl Halide: 1.0 equiv (Do not use excess)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temperature:

    
     to RT (Avoid heating)
    
Step-by-Step Methodology
  • System Setup:

    • Suspend L-Proline Methyl Ester

      
       HCl (1.0 equiv) and 
      
      
      
      (2.5 equiv) in anhydrous MeCN.
    • Stir vigorously at RT for 30 minutes. The base will liberate the free amine and scavenge the HCl.

  • Controlled Addition:

    • Cool the suspension to

      
      .
      
    • Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of MeCN.

    • Add the alkyl halide solution dropwise over 30–60 minutes via syringe pump or addition funnel.

    • Why? Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation.

  • Reaction Monitoring:

    • Stir at

      
       for 1 hour, then allow to warm to RT.
      
    • Monitor closely by TLC.[5] Stop the reaction immediately upon consumption of the starting material to prevent quaternization.

  • Workup:

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate.[3][6]

    • Resuspend residue in EtOAc/Water for a standard extraction to remove residual salts.

Troubleshooting & Quality Control

IssueIndicatorRoot CauseSolution
Diketopiperazine (DKP) New spot on TLC (polar) or Mass M+ = 194 (dimer - 2MeOH).Free base left standing too long or pH too high.Use Protocol A . Ensure in situ neutralization is immediately followed by reaction.
Racemization Loss of optical rotation; Chiral HPLC split peaks.High temperature or strong base (NaH).Switch to

or DIPEA. Keep T < 40°C.
Quaternization Product stays at baseline in TLC; Mass M+ + Alkyl.Excess alkyl halide or fast addition.Use Protocol A (Reductive Amination) which self-terminates at the tertiary amine.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational text on DKP formation).

  • Sigma-Aldrich. "Reductive Amination Application Note." (General protocol validation).

  • Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Protocols."

Sources

Application Note: Methyl 1-ethylpyrrolidine-2-carboxylate in Pharmaceutical Synthesis

[1]

Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate (N-Ethyl Proline Methyl Ester) is a critical chiral building block in the synthesis of substituted benzamide antipsychotics.[1] Its primary utility lies in its role as the immediate precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the diamine side chain required for the production of Amisulpride (Solian), Levosulpiride , and Sulpiride .[1]

This guide details the technical protocols for converting this ester intermediate into the bioactive diamine scaffold and utilizing it in downstream API (Active Pharmaceutical Ingredient) synthesis. It addresses the stereochemical integrity required for the levo- (S)-enantiomers, which typically exhibit higher pharmacological activity.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name Methyl 1-ethylpyrrolidine-2-carboxylate
CAS Number 26250-53-5 (Racemic) / 51098-47-6 (Related Methyl analog)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85-90°C at 15 mmHg (Estimated)
Solubility Miscible in Ethanol, Methanol, THF, DCM; Low solubility in water
Chirality Available as (S)-(-), (R)-(+), or Racemic.[1][2][3][4][5][6][7][8][9] (S)- is critical for Levosulpiride.
Structural Significance

The pyrrolidine ring confers rigidity to the pharmacophore, enhancing binding affinity to Dopamine D2/D3 receptors. The N-ethyl group provides lipophilicity, aiding blood-brain barrier penetration, while the 2-carboxylate functionality serves as the synthetic handle for generating the essential aminomethyl linker.[1]

Key Application: Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine

The most direct pharmaceutical application of Methyl 1-ethylpyrrolidine-2-carboxylate is its conversion to (S)-1-ethyl-2-aminomethylpyrrolidine .[1] This diamine is the "key" that unlocks the synthesis of the Amisulpride class of drugs.

Synthetic Pathway Overview

The transformation follows a two-step sequence: Ammonolysis followed by Hydride Reduction . This route preserves the stereocenter at the C2 position more effectively than racemization-prone acid chloride routes.

SynthesisPathwayEsterMethyl 1-ethylpyrrolidine-2-carboxylateAmide1-Ethylpyrrolidine-2-carboxamideEster->AmideNH3 / MeOH(Ammonolysis)Amine(S)-1-Ethyl-2-aminomethylpyrrolidineAmide->AmineLiAlH4 / THF(Reduction)AmisulprideAmisulpride/Levosulpiride(API)Amine->AmisulprideCoupling withBenzoic Acid Deriv.

Figure 1: Synthetic workflow from the ester intermediate to the final API.

Detailed Protocol: Ester to Diamine Conversion
Step 1: Ammonolysis (Ester → Primary Amide)

Objective: Convert the methyl ester to the primary amide. Critical Control Point: Anhydrous conditions are preferred to prevent hydrolysis back to the acid.

  • Setup: Charge a high-pressure autoclave or a sealed glass pressure vessel with Methyl 1-ethylpyrrolidine-2-carboxylate (1.0 eq).

  • Reagent: Add 7N Ammonia in Methanol (5.0 - 10.0 eq). The excess ammonia drives the equilibrium toward the amide.

  • Reaction: Seal the vessel and stir at room temperature for 24 hours .

    • Optimization: Mild heating (40-50°C) can accelerate the reaction but increases the risk of racemization. Monitor by TLC or GC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: The crude amide is typically pure enough for the next step. If necessary, recrystallize from ethyl acetate/hexanes.

    • Yield Target: >90%[10][2][3][4][5][7]

Step 2: Reduction (Amide → Amine)

Objective: Reduce the carbonyl group to a methylene group to form the primary amine.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen (N₂).

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in anhydrous THF (Tetrahydrofuran) at 0°C.

  • Addition: Dissolve the 1-ethylpyrrolidine-2-carboxamide (from Step 1) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction: Once addition is complete, allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • Water (1 mL per gram of LiAlH₄)

    • 15% NaOH solution (1 mL per gram of LiAlH₄)

    • Water (3 mL per gram of LiAlH₄)

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Distillation: Distill the residue under reduced pressure (approx. 58-60°C at 16 mmHg) to obtain pure (S)-1-ethyl-2-aminomethylpyrrolidine .

Downstream Protocol: Synthesis of Amisulpride

Once the diamine is secured, it is coupled with the substituted benzoic acid moiety.

Reagents:

  • Intermediate A: (S)-1-ethyl-2-aminomethylpyrrolidine (synthesized above).[1]

  • Intermediate B: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (or its methyl ester/acid chloride).[1]

  • Coupling Agent: Ethyl Chloroformate (mixed anhydride method) or DCC/HOBt.

Protocol (Mixed Anhydride Method):

  • Dissolve Intermediate B (1.0 eq) in acetone/TEA (Triethylamine).

  • Cool to -10°C. Add Ethyl Chloroformate (1.1 eq) dropwise to form the mixed anhydride. Stir for 30 mins.

  • Add Intermediate A (1.0 eq) dropwise, maintaining the temperature below 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with water. The product, Amisulpride , will precipitate.

  • Recrystallize from ethanol to ensure enantiomeric purity.

Analytical Quality Control

To ensure the integrity of the intermediate, the following QC methods are recommended.

Gas Chromatography (GC) - Purity Assay[1]
  • Column: DB-1 or HP-5 (Non-polar capillary column, 30m x 0.25mm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 80°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

  • Detector: FID at 280°C.

  • Retention Time: The ester will elute earlier than the amide or amine derivatives.

Chiral HPLC - Enantiomeric Excess (ee)

Crucial for Levosulpiride synthesis.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >99.5% (S)-enantiomer for pharmaceutical grade.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete ammonolysis or hydrolysis.[1]Use a large excess of NH₃ (10 eq). Ensure methanol is anhydrous. Increase reaction time rather than temperature.
Racemization High temperature or strong base exposure.Keep reaction temperatures below 50°C. Avoid strong alkoxide bases; use ammonia gas or mild carbonate bases if needed.
Incomplete Reduction Degraded LiAlH₄ or wet solvent.Titrate LiAlH₄ or use fresh bottles. Ensure THF is distilled over sodium/benzophenone.
Product Coloration Oxidation of the pyrrolidine ring.Perform all steps under Nitrogen/Argon atmosphere. Store the intermediate amine under inert gas at 4°C.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H227: Combustible liquid (Ester).

    • Corrosivity: The downstream amine is corrosive and can cause burns.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is moisture sensitive (hydrolysis risk).

References

  • PubChem. (2025).[2][11][3] Amisulpride | C17H27N3O4S. National Library of Medicine. [Link]

  • Google Patents. (1996). Synthesis of levosulpiride (CN1136563A).
  • PrepChem. (2023). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. [Link]

  • European Patent Office. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines (EP1775347). [Link][1]

Application Note: Strategic Reduction of Pyrrolidine Esters to Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-fidelity guide for converting pyrrolidine esters (e.g., proline esters) into pyrrolidine amines (e.g., 2-(aminomethyl)pyrrolidines).

Executive Summary

The transformation of pyrrolidine esters (e.g., methyl prolinate) to amines is a cornerstone sequence in the synthesis of CNS-active agents (e.g., Sulpiride analogs), chiral auxiliaries, and peptidomimetics. Unlike ketones, esters cannot be converted to amines via a single-step reductive amination. Instead, the "reduction to amine" implies a strategic workflow: either (A) Amidation-Reduction or (B) Reduction-Functionalization .

This guide details the reaction conditions, mechanistic causality, and critical control points for both pathways, ensuring the preservation of stereochemistry (enantiomeric excess) and N-protecting group integrity.

Part 1: Strategic Pathways & Mechanistic Logic

The Amidation-Reduction Pathway (Preferred for Secondary/Tertiary Amines)

This is the most direct "Ester-to-Amine" logic. The ester is first converted to an amide (aminolysis), which is then reduced to the amine.

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Why use this? It allows the direct installation of complex amine substituents (

    
    ) in the first step.
    
  • Reagents: Neat amine/catalytic NaCN (Aminolysis)

    
    
    
    
    
    or
    
    
    (Reduction).
The Alcohol-Activation Pathway (Preferred for Primary Amines)

The ester is reduced to an alcohol (prolinol), activated (mesylate/tosylate), and displaced by azide or ammonia.

  • Mechanism: Hydride reduction

    
     Sulfonylation 
    
    
    
    
    
    Displacement.
  • Why use this? Best for generating primary amines (

    
    ) or when the amide intermediate is sterically hindered.
    
  • Reagents:

    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    .

Part 2: Detailed Experimental Protocols

Protocol A: Amidation-Reduction Sequence

Target: Conversion of


-Boc-L-proline methyl ester to 

-Boc-2-(aminomethyl)pyrrolidine derivatives.
Phase 1: Aminolysis (Ester

Amide)
  • Substrate:

    
    -Boc-L-proline methyl ester.
    
  • Reagent: Primary amine (

    
    , 3–5 equiv).
    
  • Catalyst: Sodium Cyanide (

    
    ) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%).
    
  • Conditions: Methanol or Neat, 40–60°C, 12–24 h.

  • Checkpoint: Monitor disappearance of ester carbonyl (

    
    ) and appearance of amide carbonyl (
    
    
    
    ) via IR.
Phase 2: Amide Reduction (Amide

Amine)
  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
    • Note:

      
       is aggressive and may reduce carbamates (Boc) to 
      
      
      
      -methyl groups if refluxed too long.
      
      
      is milder and preserves Boc groups better at lower temperatures.
  • Solvent: Anhydrous THF (stabilizer-free preferred for Borane).

  • Temperature:

    
    .
    

Step-by-Step Protocol (LiAlH


 Method): 
  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and addition funnel under Argon.

  • Charge: Add

    
     (2.5 equiv) suspended in anhydrous THF (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Dissolve the pyrrolidine amide (from Phase 1) in THF (

    
    ) and add dropwise over 30 min. Exothermic gas evolution (
    
    
    
    ) will occur.
  • Reaction: Warm to RT, then reflux for 4–16 h.

    • Critical Control: Monitor TLC. Amides are polar; amines are less polar and stain with Ninhydrin/Dragendorff.

  • Fieser Workup (Crucial for Filtration):

    • Cool to

      
      .
      
    • For every

      
       grams of 
      
      
      
      used, add carefully in order:
      • 
         mL water (slowly!).
        
      • 
         mL 
        
        
        
        .
      • 
         mL water.
        
    • Warm to RT and stir 15 min until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Rinse with THF.[1] Dry filtrate over

    
     and concentrate.
    
Protocol B: The Alcohol-Activation Route (Primary Amines)

Target: Conversion of


-Benzyl-L-proline ethyl ester to 

-Benzyl-2-(aminomethyl)pyrrolidine.
Step 1: Reduction to Alcohol (Prolinol)
  • Reagents:

    
     (1.5 equiv) in THF at 
    
    
    
    .
  • Procedure: Add ester to

    
     slurry. Stir 2 h at 
    
    
    
    . (Reflux is usually unnecessary for esters).
  • Workup: Fieser method (as above). Yields

    
    -Benzyl-L-prolinol.
    
Step 2: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (

    
    , 1.2 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: DCM,

    
    .
    
  • Procedure: Add

    
     dropwise to Alcohol/
    
    
    
    . Stir 1 h. Aqueous workup (
    
    
    ).
Step 3: Azide Displacement & Reduction
  • Displacement: React Mesylate with

    
     (2.0 equiv) in DMF at 
    
    
    
    for 4 h. (Inversion of configuration if chiral center is attacked, but here attack is on the primary carbon
    
    
    , so stereocenter at C2 is preserved).
  • Reduction (Staudinger): Treat Azide with

    
     / 
    
    
    
    in THF, or Hydrogenate (
    
    
    ).
  • Product: Primary amine.

Part 3: Critical Considerations & Troubleshooting

ParameterRecommendationRationale
N-Protection Benzyl (Bn) is ideal. Boc requires care.Bn is stable to

. Boc can be reduced to

-Methyl by

at high temp. Use

if Boc must be kept.
Stereochemistry Maintain

during initial mixing.
Proline derivatives are prone to racemization via enolization if exotherms are uncontrolled.
Stoichiometry Use 2.5–4.0 equiv of Hydride for Amides.Amides require 2 hydrides to reduce

to

, plus excess for complexation.
Safety Vent

gas carefully.

+ Amide releases large volumes of

. Ensure inert atmosphere.

Part 4: Visualization of Pathways[2]

PyrrolidineReduction cluster_legend Pathway Key Ester Pyrrolidine Ester (Start) Amide Pyrrolidine Amide (Intermediate) Ester->Amide Aminolysis (R-NH2, NaCN cat.) Alcohol Pyrrolidinyl Alcohol (Prolinol) Ester->Alcohol Reduction (LiAlH4/LiBH4) AmineProduct Pyrrolidine Amine (Target) Amide->AmineProduct Reduction (LiAlH4 or BH3) Mesylate Activated Mesylate Alcohol->Mesylate MsCl, Et3N Azide Pyrrolidinyl Azide Mesylate->Azide NaN3, DMF Azide->AmineProduct Staudinger (PPh3) or H2/Pd key1 Red: Direct Amide Route (Preferred for substituted amines) key2 Dashed: Stepwise Alcohol Route (Preferred for primary amines)

Figure 1: Strategic decision tree for converting pyrrolidine esters to amines. Pathway A (Red) is the direct "reductive amination" analog. Pathway B (Dashed) is the stepwise functionalization route.

References

  • Reduction of Proline Esters to Prolinol

    • Source: Organic Syntheses, Coll. Vol. 9, p.13 (1998).
    • Title: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
    • URL:[Link]

  • Amidation of Esters (Aminolysis)

    • Source: Journal of Organic Chemistry (2005).[2]

    • Title: TBD-C
    • URL:[Link]

  • Reduction of Amides to Amines (LiAlH4)

    • Source: Journal of the American Chemical Society (1948).
    • Title: Reductions of Amides with Lithium Aluminum Hydride.
    • URL:[Link]

  • Catalytic Reductive Alkylation (Emerging Methods)

    • Source: Angewandte Chemie Int.[1][3] Ed. (2017).[1][4]

    • Title: Manganese-Catalyzed Hydrogenation of Esters to Alcohols and Amides to Amines.
    • URL:[Link]

  • Fieser Workup Protocol

    • Source: Reagents for Organic Synthesis (Fieser & Fieser), Vol 1, p 581.
    • Context: Standard workup for aluminum hydride reductions to prevent emulsion form
    • URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Levosulpiride via N-Ethyl-L-Proline Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Levosulpiride (the active (S)-enantiomer of Sulpiride) utilizing N-ethyl-L-proline ethyl ester as the chiral scaffold. Unlike racemic synthesis routes that require costly downstream optical resolution, this protocol leverages the "chiral pool" strategy starting from L-Proline.

The guide focuses on the critical transformation of the N-ethylproline ester into the diamine intermediate (S)-1-ethyl-2-aminomethylpyrrolidine , followed by its chemoselective coupling with methyl 2-methoxy-5-sulfamoylbenzoate . This route ensures high enantiomeric excess (


) and minimizes the formation of bis-alkylated impurities.

Strategic Analysis & Pathway

The synthesis hinges on the preservation of the stereocenter at the C2 position of the pyrrolidine ring. The use of N-ethyl-L-proline ethyl ester allows for a robust two-stage conversion to the required diamine side chain without racemization, provided the reduction conditions are controlled.

Retrosynthetic Logic
  • Target: Levosulpiride (S-enantiomer).[1][2][3]

  • Disconnection: Amide bond cleavage.

  • Key Intermediates:

    • (S)-1-ethyl-2-aminomethylpyrrolidine (Nucleophile).[1][][5]

    • Methyl 2-methoxy-5-sulfamoylbenzoate (Electrophile).

  • Chiral Source: L-Proline

    
     N-Ethyl-L-Proline Ethyl Ester.
    
Reaction Pathway Visualization[6]

LevosulpirideSynthesis Proline L-Proline (Chiral Pool) Ester N-Ethyl-L-Proline Ethyl Ester (Starting Material) Proline->Ester 1. EtOH/SOCl2 2. Et-I/K2CO3 Amide N-Ethyl-L-prolinamide (Intermediate) Ester->Amide NH3 (g) MeOH, Pressure Diamine (S)-1-Ethyl-2- aminomethylpyrrolidine (Key Nucleophile) Amide->Diamine LiAlH4 Reduction THF, Reflux Sulpiride Levosulpiride (Target) Diamine->Sulpiride Coupling Benzoate Methyl 2-methoxy- 5-sulfamoylbenzoate Benzoate->Sulpiride Aminolysis (MeOH/Reflux)

Figure 1: Synthetic pathway from Chiral Pool to Levosulpiride via N-ethylproline ester.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine

Objective: Convert N-ethyl-L-proline ethyl ester to the active diamine side chain. Rationale: Direct reduction of the ester to the amine is difficult and often leads to alcohol byproducts. We utilize an Ammonolysis


 Reduction  sequence to ensure high yield and purity.
Step 1: Ammonolysis (Ester to Primary Amide)[6]
  • Reagents: N-Ethyl-L-proline ethyl ester (1.0 eq), Ammonia gas (excess), Methanol (anhydrous).

  • Equipment: High-pressure autoclave or sealed bomb reactor.

  • Charge: Dissolve 100 mmol of N-Ethyl-L-proline ethyl ester in 150 mL of anhydrous methanol.

  • Saturation: Cool the solution to 0°C. Bubble dry ammonia gas into the solution until saturation (approx. 20-30 mins).

  • Reaction: Seal the reactor and stir at room temperature for 24 hours .

    • Note: Heating is generally not required and may induce racemization.

  • Work-up: Vent the excess ammonia carefully into a scrubber. Concentrate the methanol solution under reduced pressure to yield N-ethyl-L-prolinamide as a viscous oil or low-melting solid.

  • QC Check: FTIR should show loss of ester carbonyl (

    
    ) and appearance of amide doublets (
    
    
    
    ).
Step 2: Hydride Reduction (Amide to Amine)
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq), Anhydrous THF.
    
  • Safety: LiAlH

    
     is pyrophoric. All glassware must be oven-dried; use inert atmosphere (
    
    
    
    or Ar).
  • Preparation: Suspend LiAlH

    
     (250 mmol) in 200 mL anhydrous THF in a 3-neck flask equipped with a reflux condenser and dropping funnel. Cool to 0°C.
    
  • Addition: Dissolve the crude N-ethyl-L-prolinamide from Step 1 in 50 mL THF. Add dropwise to the LiAlH

    
     suspension over 45 minutes. Maintain temp < 10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 6–8 hours.

    • Mechanism:[5][7][8][9][10][11][12] The amide carbonyl is reduced to a methylene group (

      
      ).
      
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.

  • Purification: Dry the filtrate over

    
     and concentrate. Distill the residue under vacuum (approx. 65-70°C at 15 mmHg) to obtain pure (S)-1-ethyl-2-aminomethylpyrrolidine .
    
Protocol B: Coupling to Form Levosulpiride

Objective: Condensation of the diamine with the benzoic acid derivative. Substrate: Methyl 2-methoxy-5-sulfamoylbenzoate (commercially available or synthesized from salicylic acid).

  • Setup: In a reaction vessel, dissolve Methyl 2-methoxy-5-sulfamoylbenzoate (50 mmol) in 100 mL of Ethylene Glycol Monomethyl Ether (or n-Butanol).

    • Solvent Choice: High-boiling polar solvents promote the aminolysis of the ester without requiring harsh acid chlorides.

  • Addition: Add (S)-1-ethyl-2-aminomethylpyrrolidine (55 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to 90–100°C for 10–12 hours. Monitor by HPLC for the disappearance of the benzoate ester.

  • Crystallization: Cool the mixture to room temperature. The product may spontaneously crystallize. If not, reduce volume by 50% and add cold water (50 mL) to induce precipitation.

  • Filtration: Collect the white solid by vacuum filtration.

  • Recrystallization: Purify using Ethanol/Water (9:1) to ensure optical purity.

Critical Process Parameters & Data

Yield and Purity Expectations
StepProductTypical YieldKey Impurity to Monitor
Ammonolysis N-ethyl-L-prolinamide88-92%Residual Ester (incomplete rxn)
Reduction (S)-1-ethyl-2-aminomethylpyrrolidine75-80%Over-reduced ring cleavage (rare)
Coupling Levosulpiride82-85%Unreacted Benzoate / Racemate
Optical Rotation Standards

To validate the "Levo" status (S-enantiomer), polarimetry is required.

  • Levosulpiride Specification:

    
     to 
    
    
    
    (
    
    
    , DMF).
  • Note: If the rotation is lower (e.g.,

    
    ), partial racemization occurred during the high-temperature coupling or the LAH reduction.
    

Troubleshooting & Optimization

Issue: Low Optical Rotation (Racemization)
  • Cause: High temperatures during the amide formation or coupling steps can cause epimerization at the chiral center.

  • Solution: Ensure the ammonolysis is performed at room temperature. During coupling, do not exceed 100°C. If racemization persists, consider using CDI (Carbonyldiimidazole) activation of the benzoic acid instead of the thermal ester aminolysis method, allowing coupling at lower temperatures (40-60°C).

Issue: Incomplete Reduction of Amide
  • Cause: Old or moisture-contaminated LiAlH

    
    .
    
  • Solution: Titrate LAH or use fresh bottles. Ensure vigorous reflux in THF.

Experimental Workflow Diagram

Workflow Start Start: N-Ethyl-L-Proline Ester Ammonolysis Ammonolysis (NH3/MeOH, 24h) Start->Ammonolysis Evap Evaporation (Remove MeOH) Ammonolysis->Evap Reduct Reduction (LiAlH4/THF, Reflux) Evap->Reduct Quench Fieser Quench (H2O / NaOH / H2O) Reduct->Quench Distill Vacuum Distillation (Isolate Diamine) Quench->Distill Coupling Coupling Reaction (Benzoate + Diamine, 90°C) Distill->Coupling Final Levosulpiride (Recrystallization) Coupling->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

  • Forgione, A. (1987).[7] Levosulpiride.[1][12][13] Drugs of the Future, 12(10), 944.[7]

  • Mishra, R., et al. (2018).[14] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar / ResearchGate.

  • BOC Sciences. (n.d.). (S)-1-ethyl-2-aminomethylpyrrolidine Product Data. BOC Sciences.[]

  • Google Patents. (2002). KR20020092123A - Method of preparing levosulpiride and intermediates used therein.[3] Google Patents.

  • PubChem. (2021).[15] N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide.[7][15] National Library of Medicine.

Sources

Application Note: Catalytic Hydrogenation of Methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via the catalytic hydrogenation of its aromatic precursor, Methyl 1-ethylpyrrole-2-carboxylate .

Target Compound: Methyl 1-ethylpyrrolidine-2-carboxylate Reaction Type: Heterogeneous Catalytic Hydrogenation (Aromatic Saturation) Primary Application: Pharmaceutical Intermediate Synthesis (e.g., substituted prolines, neuroleptic pharmacophores)

Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate is a critical saturated heterocyclic building block. While the title query suggests hydrogenation of this compound, in a drug development context, this refers to the synthesis of the saturated pyrrolidine ring from its unsaturated aromatic precursor, Methyl 1-ethylpyrrole-2-carboxylate .

This protocol details the high-pressure heterogeneous hydrogenation process using Rhodium on Carbon (Rh/C) or Ruthenium (Ru) catalysts. Unlike simple alkene reductions, the hydrogenation of the electron-rich pyrrole ring requires specific forcing conditions to overcome resonance stabilization energy (approx. 22 kcal/mol) while preventing hydrogenolysis of the C-N bond or reduction of the ester moiety.

Key Mechanistic Insights
  • Chemomimesis: The reaction follows a syn-addition mechanism on the catalyst surface.

  • Stereoselectivity: The major product is typically the cis-isomer (the ethyl group and carboxylate on the same face), driven by the steric hindrance of the ester group forcing the molecule to adsorb on the catalyst surface away from the bulk.

  • Catalyst Choice: Palladium (Pd/C) is often insufficient for pyrrole reduction under mild conditions. Rhodium (Rh) or Platinum (Pt) are preferred for their higher activity toward heteroaromatic rings at moderate temperatures (25–60°C).

Reaction Scheme & Logic

The transformation involves the saturation of the two double bonds in the pyrrole ring.

ReactionScheme Start Methyl 1-ethylpyrrole-2-carboxylate (Aromatic Precursor) End Methyl 1-ethylpyrrolidine-2-carboxylate (Saturated Target) Start->End Hydrogenation (Syn-addition) Side Side Products: Ring Opening (Hydrogenolysis) Over-reduction (Alcohol) Start->Side High T/P or Acidic conditions H2 3 H2 Cat Catalyst (Rh/C or Ru/C) Solvent: AcOH or MeOH Pressure: 5-50 bar H2->Cat Cat->Start Surface Adsorption

Detailed Experimental Protocol

Equipment & Materials
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr 4560 Series) with internal stirring and temperature control.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C).

    • Why Rh? Rhodium minimizes the risk of ring-opening (hydrogenolysis) compared to Pd at the pressures required for pyrrole saturation.

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH).

    • Note: Acidic media (AcOH) often accelerates pyrrole hydrogenation by protonating the nitrogen, disrupting aromaticity, though it may require careful neutralization later.

  • Substrate: Methyl 1-ethylpyrrole-2-carboxylate (Purity >98%).

Step-by-Step Methodology
Phase 1: Reactor Loading
  • Preparation: In a fume hood, dissolve 10.0 g (approx. 65 mmol) of Methyl 1-ethylpyrrole-2-carboxylate in 100 mL of solvent (Methanol or Acetic Acid).

  • Catalyst Addition: Carefully add 0.5 g of 5% Rh/C (5 wt% loading relative to substrate) to the reactor vessel.

    • Safety Critical: Dry noble metal catalysts are pyrophoric. Wet the catalyst with a small amount of solvent immediately or add it as a slurry.

  • Sealing: Pour the substrate solution over the catalyst. Seal the autoclave head and tighten bolts in a star pattern to ensure equal torque.

Phase 2: Hydrogenation Process
  • Purging: Connect the H₂ line. Purge the reactor 3 times with Nitrogen (N₂) to 10 bar, then vent. Follow with 3 purges of Hydrogen (H₂) to 5 bar to remove all oxygen.

  • Pressurization: Pressurize the reactor to 30 bar (435 psi) with H₂.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm).

    • Monitoring: Monitor H₂ uptake via the reservoir pressure drop. The reaction is complete when uptake ceases (theoretical uptake: 3 moles H₂ per mole substrate).

    • Duration: Typically 4–12 hours depending on pressure and catalyst activity.

Phase 3: Work-up & Isolation
  • Cooling: Cool reactor to room temperature (<25°C).

  • Venting: Slowly vent excess H₂. Purge once with N₂ to remove residual hydrogen.

  • Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL methanol.

    • Safety: Do not let the catalyst filter cake dry out; keep it wet to prevent ignition.

  • Neutralization (if AcOH used): Concentrate the filtrate. If acetic acid was used, dilute with DCM and wash with saturated NaHCO₃ solution until neutral.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The product is typically a colorless oil. Distillation may be required for high purity.

Analytical Validation

The following parameters confirm the identity and purity of the synthesized Methyl 1-ethylpyrrolidine-2-carboxylate.

ParameterMethodExpected Result / Criteria
Conversion GC-FID / HPLC> 98% consumption of pyrrole starting material.
Selectivity GC-MS> 95% desired saturated ring; < 1% ring-opened byproducts.
Stereochemistry ¹H-NMRDetermination of cis/trans ratio. The cis-isomer is generally dominant.
Residual Metal ICP-MSRh < 10 ppm (critical for pharmaceutical use).
NMR Interpretation Guide
  • Pyrrole Precursor: Shows aromatic protons in the 6.0–7.0 ppm region.

  • Pyrrolidine Product: Aromatic signals disappear. New multiplets appear in the 1.5–3.5 ppm region corresponding to the saturated ring protons (H3, H4, H5) and the N-ethyl group.

Troubleshooting & Optimization

Optimization Problem Issue: Incomplete Conversion Check1 Check H2 Pressure (Is it >20 bar?) Problem->Check1 Check2 Check Catalyst Poisoning (Sulfur/Amines in substrate?) Problem->Check2 Check3 Check Temperature (Increase to 80°C) Problem->Check3 Solution1 Increase Pressure or Refill H2 Check1->Solution1 Solution2 Recrystallize Substrate or Increase Catalyst Load Check2->Solution2 Solution3 Caution: Higher Temp increases side reactions Check3->Solution3

Common Issues
  • Catalyst Poisoning: Pyrroles and their impurities (sulfur, halides) can poison noble metals. Ensure the starting material is highly pure.[1]

  • Cis/Trans Ratio: If a specific diastereomer is required, solvent polarity plays a role. Acidic solvents generally favor the cis isomer via a "haptophilic" effect where the ester group interacts with the surface.

  • Ester Reduction: If the ester group reduces to an alcohol (over-reduction), switch from PtO₂ to Rh/C and lower the temperature. Avoid Cu/Cr catalysts which are specific for ester reduction.

Safety Directives

  • Hydrogen Gas: Extremely flammable. Ensure all reactor seals are pressure-tested. Use H₂ sensors in the lab environment.

  • Catalyst Handling: Spent catalysts (Rh/C, Pd/C) are pyrophoric. Always keep them wet with water or solvent during filtration and disposal.

  • High Pressure: Never exceed the rated pressure of the autoclave. Use a burst disk rated 20% above operating pressure.

References

  • Hegedüs, L., et al. (1997).[2] "Hydrogenation of pyrrole derivatives. Part III. Hydrogenation of methyl 1-methyl-2-pyrroleacetate." Applied Catalysis A: General. Link

  • Kuwano, R., et al. (2008). "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society.[2][3][4] Link

  • Somorjai, G. A., et al. (2008).[3] "Pyrrole Hydrogenation over Rh(111) and Pt(111) Single-Crystal Surfaces." The Journal of Physical Chemistry C. Link[3]

  • PubChem. (2025).[5][6][7][8] "Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary." National Library of Medicine.[6] Link

  • Google Patents. (2016). "Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1)." Google Patents. Link

Sources

Application Note: Optimized Esterification Strategies for N-Ethylproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-Ethylproline is a critical chiral intermediate in the synthesis of peptidomimetics, neuroactive agents, and organocatalysts.[1] Unlike simple proline, the N-ethyl substitution introduces two distinct challenges: increased steric hindrance around the carboxylate and elevated basicity of the tertiary amine.

This Application Note provides a definitive guide to esterifying N-ethylproline. We move beyond generic amino acid protocols to address the specific physicochemical behavior of the N-alkylated pyrrolidine ring.

Reagent Selection Matrix

The choice of reagent must be dictated by the target ester moiety and the downstream application (e.g., bulk synthesis vs. analytical derivatization).

Reagent SystemTarget EsterScaleKey AdvantageCritical Limitation
Thionyl Chloride / Alcohol Methyl, Ethyl, PropylGram to KiloHigh yield, low cost, scalable.[1]Generates HCl gas; acidic conditions.
TMSCl / Methanol MethylGramMilder than SOCl₂, moisture tolerant.[1]Limited to methyl/ethyl esters.
EDC / DMAP (Steglich) t-Butyl, Benzyl, ComplexMilligram to GramNeutral pH, tolerates acid-sensitive groups.[1]Difficult purification (urea byproducts); higher cost.[1]
TMS-Diazomethane MethylAnalytical (mg)Instant, quantitative, no workup.[1]Toxic (though safer than CH₂N₂); expensive.[1]

Critical Mechanistic Insights

The Steric & Electronic Challenge

N-Ethylproline contains a tertiary amine. Unlike N-Boc or N-Cbz proline, the nitrogen lone pair is available.

  • Self-Buffering: In acidic esterifications (SOCl₂), the amine protonates first (

    
    ), forming an ammonium salt.[1] This is advantageous as it prevents the nitrogen from acting as a nucleophile, but it requires 2 equivalents of acid.[1]
    
  • Racemization Risk: Proline derivatives are susceptible to racemization via an enol intermediate. This risk is exacerbated under basic conditions or high heat. Acid-catalyzed pathways (Protocols A & B) are preferred to maintain optical purity (>99% ee).

Decision Logic Workflow

The following diagram illustrates the decision process for selecting the optimal synthetic route.

ReagentSelection Start Target: N-Ethylproline Ester ScaleCheck Scale & Ester Type? Start->ScaleCheck SimpleEster Simple Alkyl (Me, Et) Scale: >1g ScaleCheck->SimpleEster High Throughput ComplexEster Bulky/Complex (tBu, Bn) Scale: <5g ScaleCheck->ComplexEster Sensitive/Steric Analytical Analytical/GC-MS Scale: <50mg ScaleCheck->Analytical Rapid QC MethodA Protocol A: Thionyl Chloride / ROH SimpleEster->MethodA Yield Optimized MethodB Protocol B: Steglich (EDC/DMAP) ComplexEster->MethodB Mild Conditions MethodC Protocol C: TMS-Diazomethane Analytical->MethodC Speed Optimized

Caption: Decision tree for selecting the esterification reagent based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (The Gold Standard)

Best for: Ethyl, Methyl, and Isopropyl esters.[1] Scalable and robust. Mechanism: In situ generation of anhydrous HCl and alkyl sulfite intermediates.

Materials:

  • N-Ethylproline (1.0 equiv)[1]

  • Anhydrous Alcohol (Methanol or Ethanol) (0.5 M concentration relative to substrate)[1]

  • Thionyl Chloride (SOCl₂) (2.5 equiv)[1]

  • Solvent: None (Neat alcohol)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet). Place in an ice-water bath (0 °C).

  • Solvent Charge: Add the anhydrous alcohol.

  • Activation (Exothermic): Add SOCl₂ dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Control: Maintain internal temperature <10 °C. The reaction generates HCl gas and heat.

  • Substrate Addition: Add N-Ethylproline in one portion. The solution will likely turn clear as the amino acid dissolves.

  • Reaction: Remove the ice bath. Heat to reflux (65 °C for MeOH, 78 °C for EtOH) for 4–6 hours.

    • Monitoring: Check by TLC (System: n-BuOH/AcOH/H₂O 4:1:1) or LC-MS.[2][3]

  • Workup (Isolation of Hydrochloride Salt):

    • Concentrate the mixture in vacuo to remove solvent and excess SOCl₂.

    • Co-evaporate with toluene (2x) to remove trace HCl and water.[1]

    • Result: N-Ethylproline alkyl ester hydrochloride (hygroscopic solid or oil).

  • Optional: Free Base Liberation:

    • Dissolve the residue in minimal water.

    • Cool to 0 °C and carefully basify to pH 9 with sat. NaHCO₃.

    • Extract immediately with CHCl₃ or DCM (3x).[1]

    • Dry over Na₂SO₄ and concentrate.

Why this works: The acidic conditions protonate the tertiary amine, preventing it from interfering, while the excess alcohol drives the equilibrium toward the ester [1].

Protocol B: Steglich Esterification (Coupling Reagent)

Best for: tert-Butyl esters, Benzyl esters, or when using expensive/complex alcohols.[1] Mechanism: DCC/EDC activates the carboxylic acid; DMAP acts as an acyl-transfer catalyst.[4]

Materials:

  • N-Ethylproline (1.0 equiv)[1]

  • Alcohol (R-OH) (1.1 equiv)[1]

  • EDC[1][5]·HCl (1.2 equiv) (Preferred over DCC for easier cleanup)[1]

  • DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Ethylproline and the target alcohol in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine).

  • Coupling: Cool to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 5% Citric Acid (removes DMAP and unreacted amine).

      • Sat. NaHCO₃ (removes unreacted acid).[1]

      • Brine.

    • Dry organic layer (MgSO₄) and concentrate.[1]

  • Purification: Flash column chromatography is usually required to remove N-acylurea byproducts if DCC was used.

Technical Note: Steric hindrance from the N-ethyl group may slow the formation of the O-acylisourea intermediate. If conversion is low after 18h, add 0.5 equiv more EDC [2].[1]

Protocol C: TMS-Diazomethane (Analytical Derivatization)

Best for: Rapid GC/HPLC analysis or small-scale methylation (<50 mg). Safety: Much safer than Diazomethane, but still requires a fume hood.[1]

Step-by-Step Procedure:

  • Dissolve N-Ethylproline (10 mg) in Methanol/Benzene (1:3, 1 mL).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains.

  • Stir for 10 minutes.

  • Quench excess reagent by adding a few drops of Acetic Acid (solution turns colorless).

  • Evaporate solvent under N₂ stream.

  • Reconstitute in mobile phase for analysis.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl₃):

    • Diagnostic Signal: Look for the ester alkoxy group (e.g., singlet ~3.7 ppm for O-Me, quartet ~4.1 ppm for O-Et).[1]

    • N-Ethyl Group:[6] Distinct triplet (~1.0 ppm) and quartet (~2.5-3.0 ppm).[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA + 0.1% DEA (Diethylamine is crucial to sharpen peaks of the basic amine).

    • Success Criteria: >99.5% ee.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Water in alcohol or incomplete reaction.Use freshly distilled alcohol; extend reflux time; use drying tube.
Racemization Reaction temperature too high or basic workup too long.Keep Protocol A reflux gentle; perform NaHCO₃ neutralization rapidly at 0 °C.
Product is an Oil/Gum N-Ethylproline esters are often oils.Convert to HCl or Tosylate salt for crystallization and storage.
Insoluble Starting Material Zwitterionic nature of amino acid.It will dissolve as it converts to the ester hydrochloride (Protocol A).

References

  • Thionyl Chloride/Methanol Method: Anand, R. C., & Vague, S. (1994).[1][7] Simple and rapid esterification of amino acids. Indian Journal of Chemistry, Section B. Note: Standard reference for amino acid esterification via acid chlorides.[1]

  • Steglich Esterification Mechanism & Optimization: Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link][1]

  • TMS-Diazomethane Protocol: Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie. [Link]

  • Racemization in Proline Derivatives: Beaulieu, P. L., et al. (2011).[1] Practical Synthesis of Enantiomerically Pure N-Alkyl Amino Acids. Journal of Organic Chemistry. [Link]

Disclaimer: These protocols involve hazardous chemicals (SOCl₂, EDC, organic solvents).[1] All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Preventing racemization during N-ethylation of proline esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists

Core Concept: The Racemization Trap

The N-ethylation of proline esters presents a specific stereochemical challenge. The


-proton of proline esters is weakly acidic (

). However, upon N-alkylation (especially quaternization) or during the formation of intermediate iminium species, this acidity increases significantly.

The Mechanism of Failure: If you use a "Hard" base (e.g., NaH, LDA) or high heat during direct alkylation, you promote deprotonation at the


-carbon. This forms a planar enolate intermediate. When the proton returns, it does so from either face, resulting in a racemic mixture (50:50 L/D).

The Solution: Shift from Kinetic Control (trying to alkylate faster than you deprotonate) to Mechanistic Evasion (using reductive amination to avoid the basic conditions entirely).

Method Selection: Diagnostic Flowchart

Before starting, determine the correct workflow based on your substrate sensitivity and available reagents.

MethodSelection cluster_warning CRITICAL WARNING Start START: N-Ethylation of Proline Ester IsChiral Is Optical Purity Critical? Start->IsChiral Reagents Available Reagents? IsChiral->Reagents Yes (>98% ee required) Direct METHOD B: Soft Direct Alkylation (High Risk) Reagents: Et-I + K2CO3 IsChiral->Direct No (Racemic OK) Reductive METHOD A: Reductive Amination (Recommended) Reagents: Acetaldehyde + NaBH(OAc)3 Reagents->Reductive Borohydrides available Reagents->Direct Strictly Alkyl Halides only Avoid AVOID: NaH / DMF / High Heat Guaranteed Racemization

Figure 1: Decision matrix for selecting the alkylation strategy.

Protocol A: Reductive Amination (The Gold Standard)

This method utilizes the Abdel-Magid Amination protocol. It is superior because it proceeds through an iminium ion intermediate that is reduced in situ by a mild hydride source, avoiding the basic conditions that strip the


-proton.

Reagents:

  • Substrate: Proline Ester (HCl salt or free base)

  • Carbonyl Source: Acetaldehyde (freshly distilled or high purity)

  • Reductant: Sodium Triacetoxyborohydride (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve Proline Ester (1.0 equiv) in DCE (

    
    ).
    
    • Note: If using the HCl salt, add 1.0 equiv of DIPEA to free base it. Do NOT use excess base.

  • Aldehyde Addition: Add Acetaldehyde (1.2 equiv) at

    
    . Stir for 15 minutes to allow hemiaminal/iminium formation.
    
  • Reduction: Add

    
     (1.4 equiv) in one portion.
    
    • Why this reagent? It is less basic/nucleophilic than

      
       and won't reduce the aldehyde to ethanol before it reacts with the amine.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting Guide (Method A):

SymptomProbable CauseCorrective Action
Low Conversion High water content in solvent.

hydrolyzes rapidly. Use anhydrous DCE/DCM and dry glassware.
Dialkylation (Quaternization) Excess Acetaldehyde.Proline is a secondary amine, so dialkylation creates a quaternary ammonium salt. Stick strictly to 1.1–1.2 equiv of acetaldehyde.
Racemization Observed Excess DIPEA used.If neutralizing the HCl salt, ensure pH

6-7. Do not make the solution basic (pH > 9).
Protocol B: Direct Alkylation (The "Soft" Alternative)

If you lack borohydride reagents, you must use direct alkylation. To prevent racemization, you must use "Soft" Alkylation conditions: a mild base and a highly reactive electrophile at low temperatures.

Reagents:

  • Electrophile: Ethyl Iodide (EtI) - Crucial: EtBr requires heat, which causes racemization.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or THF.

  • Additive: Silver Oxide (

    
    ) - Optional, acts as a mild acid scavenger.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve Proline Ester in MeCN (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv).
    
  • Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise at

    
    .
    
  • Incubation: Stir at

    
     to RT. DO NOT HEAT. 
    
    • Note: Reaction will be slower (12–24h) than reflux methods, but chirality will be preserved.

Mechanism of Failure (Why we avoid NaH):

RacemizationMech L_Pro L-Proline Ester Enolate Planar Enolate (Chirality Lost) L_Pro->Enolate Deprotonation (alpha-H removal) Base Strong Base (NaH/LDA) Base->L_Pro Attacks Racemic Racemic Product (50:50 L/D) Enolate->Racemic Reprotonation (Random Face)

Figure 2: The pathway of base-mediated racemization.

Troubleshooting Guide (Method B):

SymptomProbable CauseCorrective Action
High Racemization Solvent was DMF.[1][2]DMF is polar aprotic and enhances the basicity of reagents, promoting deprotonation. Switch to MeCN or THF.
No Reaction EtBr used at RT.Ethyl Bromide is not reactive enough at RT. Switch to Ethyl Iodide (EtI) or add catalytic KI (Finkelstein conditions).
Elimination Products Base too strong.If you see alkene byproducts, your base is acting as a base, not a scavenger. Switch to

or

.
Analytical Validation: Did it Racemize?

You cannot rely on optical rotation (


) alone, as the rotation of the product may be small or masked by impurities. You must use Chiral HPLC.

Standard Chiral HPLC Method:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is critical to sharpen the peak of the amine; without it, the peak will tail and obscure enantiomeric separation.

  • Detection: UV at 210 nm (Proline has weak absorption).

  • Derivatization (If UV is too weak): React product with NBD-Cl (fluorescent) or FDAA (Marfey’s Reagent) prior to injection.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • Daest, F., et al. (2021).

    
    -Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry." ChemSusChem. 
    
  • Phenomenex Application Guide. (2023). "Chiral HPLC Separation of Proline Derivatives." Phenomenex Technical Notes.

Sources

Technical Support Center: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and improve your product yield and purity.

Introduction

Methyl 1-ethylpyrrolidine-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via N-alkylation of methyl pyrrolidine-2-carboxylate or through reductive amination, can present several challenges that may impact yield and purity. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material (Methyl Pyrrolidine-2-carboxylate)

  • Question: I am performing an N-ethylation of methyl pyrrolidine-2-carboxylate using ethyl iodide and potassium carbonate, but I am observing very low conversion to the desired product, with the starting material remaining largely unreacted. What could be the issue?

  • Answer: Low conversion in N-alkylation reactions of this type can often be attributed to several factors related to reagents, reaction conditions, and solubility.

    • Probable Cause 1: Ineffective Base. Potassium carbonate (K₂CO₃) is a commonly used base, but its effectiveness can be hampered by its low solubility in many organic solvents. If the base is not adequately dispersed or dissolved, it cannot efficiently deprotonate the secondary amine of the starting material.

    • Solution 1:

      • Use a more soluble base: Consider using a stronger, more soluble base such as cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Employ a phase-transfer catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the solid base and the dissolved starting material.

    • Probable Cause 2: Inactive Ethylating Agent. Ethyl iodide can degrade over time, especially if exposed to light, releasing free iodine which can give the reagent a brownish tint.

    • Solution 2:

      • Purify the ethylating agent: If your ethyl iodide is discolored, wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove free iodine, followed by washing with water and brine, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distilling.

      • Use a fresh bottle of reagent: Whenever possible, use a fresh, unopened bottle of the ethylating agent.

    • Probable Cause 3: Inappropriate Solvent. The choice of solvent is critical. A solvent that does not adequately dissolve the starting material or the base will hinder the reaction.

    • Solution 3:

      • Switch to a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are often more effective for N-alkylation reactions than less polar solvents like acetone or tetrahydrofuran (THF) due to their ability to dissolve both the organic substrate and, to some extent, the inorganic base.

Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct

  • Question: After my N-ethylation reaction and aqueous work-up, I have a good yield of a water-soluble compound and a low yield of my desired product. What is this byproduct and how can I avoid it?

  • Answer: The water-soluble byproduct is likely the quaternary ammonium salt, formed by the over-alkylation of your desired product, Methyl 1-ethylpyrrolidine-2-carboxylate.

    • Probable Cause: The newly formed tertiary amine is still nucleophilic and can react with the ethylating agent to form a quaternary ammonium salt. This is more likely to occur if an excess of the ethylating agent is used or if the reaction is run for an extended period at elevated temperatures.

    • Solution:

      • Control the stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent.

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt.

      • Control the temperature: Running the reaction at a lower temperature will slow down the rate of the second alkylation more significantly than the first, thus favoring the formation of the tertiary amine.

Issue 3: Product Racemization

  • Question: I started with enantiomerically pure L-proline methyl ester, but my final product, Methyl 1-ethylpyrrolidine-2-carboxylate, shows significant racemization. How can this be happening?

  • Answer: Racemization at the C2 position of the pyrrolidine ring is a known issue and can occur under certain conditions.

    • Probable Cause: The α-proton at the C2 position is acidic and can be abstracted by a strong base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.[1][2] The risk of racemization increases with the use of strong bases and prolonged reaction times at elevated temperatures.

    • Solution:

      • Use a milder base: Employ a weaker inorganic base like potassium carbonate or sodium bicarbonate, if kinetically feasible.

      • Avoid strong, non-nucleophilic organic bases: While effective for alkylation, strong bases like DBU can increase the risk of racemization.

      • Maintain lower reaction temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Consider an alternative synthetic route: Reductive amination is generally less prone to racemization at the α-carbon of the amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for synthesizing Methyl 1-ethylpyrrolidine-2-carboxylate: N-alkylation or reductive amination?

A1: Both methods are viable, and the "better" method depends on your specific requirements, such as scale, available starting materials, and concerns about stereochemical integrity.

FeatureN-AlkylationReductive Amination
Starting Materials Methyl pyrrolidine-2-carboxylate & Ethylating Agent (e.g., Ethyl Iodide)A suitable keto-ester & Ethylamine
Stereochemistry Prone to racemization under harsh basic conditions.[1]Generally preserves stereochemistry if the chiral center is not involved in the reaction.
Byproducts Over-alkylation to quaternary ammonium salts.Reductive amination of impurities in starting materials.
Reagents Can use strong bases and reactive alkyl halides.Requires a reducing agent (e.g., NaBH(OAc)₃) which can be moisture-sensitive.[3][4]
Overall Yield Can be high, but may be reduced by side reactions.Often provides good to excellent yields with high selectivity.

Q2: My final product is an oil and is difficult to purify by column chromatography on silica gel. What are my options?

A2: The basic nature of the tertiary amine in Methyl 1-ethylpyrrolidine-2-carboxylate can cause it to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Here are some strategies to overcome this:

  • Use a basic modifier in the mobile phase: Adding a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Use an alternative stationary phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.

  • Distillation: If your product is thermally stable, vacuum distillation can be a highly effective method for purification, especially on a larger scale.

Q3: How can I prepare the starting material, methyl pyrrolidine-2-carboxylate hydrochloride?

A3: A common method for the esterification of proline is the Fischer esterification, where proline is reacted with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[6]

Q4: Can I use other ethylating agents besides ethyl iodide?

A4: Yes, other ethylating agents can be used. The reactivity generally follows the order: I > Br > Cl. Ethyl bromide is a common alternative. Diethyl sulfate is another powerful ethylating agent, but it is more toxic and should be handled with appropriate precautions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via N-Alkylation

This protocol is a representative procedure based on common N-alkylation methods for proline esters.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq).

  • Reaction Setup: Suspend the starting material in acetonitrile (ACN). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.

Expected Yield: 70-85%

Protocol 2: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via Reductive Amination

This protocol outlines a general procedure for reductive amination.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the starting keto-ester (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).

  • Amine Addition: Add ethylamine (1.2 eq) to the solution.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30°C.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: 75-90%

Visualizations

Troubleshooting Workflow for Low N-Alkylation Yield

Troubleshooting N-Alkylation start Low Yield in N-Alkylation check_base Check Base Activity & Solubility start->check_base check_alkylating_agent Check Ethylating Agent Quality start->check_alkylating_agent check_solvent Evaluate Solvent Choice start->check_solvent solution_base Switch to Cs₂CO₃ or DBU Add Phase-Transfer Catalyst check_base->solution_base solution_alkylating_agent Purify or Use Fresh Ethyl Iodide check_alkylating_agent->solution_alkylating_agent solution_solvent Use Polar Aprotic Solvent (e.g., DMF, ACN) check_solvent->solution_solvent Reductive Amination Mechanism cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction KetoEster Keto-Ester Imine Imine/Enamine Intermediate KetoEster->Imine + Ethylamine - H₂O Ethylamine Ethylamine Ethylamine->Imine Product Methyl 1-ethylpyrrolidine-2-carboxylate Imine->Product + [H⁻] Reducer NaBH(OAc)₃ Reducer->Product

Caption: The two-step mechanism of reductive amination for the synthesis of the target molecule.

References

  • Kurosu, M. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed1993 . [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • PrepChem. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. [Link]

  • Richard, D. J. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed2003 . [Link]

  • Organic Syntheses. L-Proline, 2-methyl-. Organic Syntheses1996 , 72, 62. [Link]

  • Wiley Online Library. Supporting Information for Asymmetric Synthesis of α-Substituted Prolines via Diastereoselective Alkylation of Chiral N-Sulfonyl-proline Derivatives. [Link]

  • Google Patents.
  • PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate. [Link]

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Sciencemadness Discussion Board. L-Proline Esterification. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • The Organic Portal. Reductive Amination - Common Conditions. [Link]

  • PrepChem. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. [Link]

  • PubMed. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. [Link]

  • Royal Society of Chemistry. Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. [Link]

  • MDPI. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. [Link]

  • European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • Data.gov. Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. [Link]

  • PubMed. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. [Link]

Sources

Troubleshooting low purity in N-ethylproline methyl ester production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Purity Paradox

N-ethylproline methyl ester is a deceptive simple intermediate. While its structure suggests a straightforward synthesis, researchers often encounter a "purity ceiling" around 85-90%. The remaining impurities—often quaternary ammonium salts, diketopiperazines (DKP), or enantiomers—are difficult to remove because they share solubility profiles with the product.

This guide moves beyond standard recipes to address the root causes of these impurities. It is structured as a diagnostic decision tree: identifying your symptom, explaining the chemical causality, and providing the corrective protocol.

Module 1: The "Over-Alkylation" Trap

Symptom: Product contains significant impurities that drag on TLC/LCMS. NMR shows ethyl multiplets integrating too high.

Diagnosis

If you used Direct Alkylation (Ethyl Iodide/Bromide + Base), you have likely formed the quaternary ammonium salt (N,N-diethylproline methyl ester). Proline’s secondary amine is highly nucleophilic; once mono-ethylated, it becomes more electron-rich and reacts faster with the alkyl halide than the starting material.

The Solution: Reductive Amination

Switch to a Reductive Amination protocol.[1][2] This method proceeds via an iminium ion intermediate which cannot react further to form a quaternary salt, self-limiting the reaction to mono-alkylation.

Protocol: Sodium Triacetoxyborohydride (STAB) Method

  • Reagents: Proline Methyl Ester HCl, Acetaldehyde (1.1 equiv), NaBH(OAc)₃ (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Mechanism: The STAB reagent is mild and will not reduce the aldehyde/ketone directly, only the formed iminium species.

Step-by-Step Protocol
  • Free Basing (In-situ): Suspend Proline Methyl Ester HCl (10 mmol) in DCE (30 mL). Add TEA (10 mmol) to liberate the amine. Stir 10 min.

  • Imine Formation: Add Acetaldehyde (11 mmol). Stir 30 min at RT. Note: Acetaldehyde is volatile (bp 20°C); use a chilled syringe.

  • Reduction: Add NaBH(OAc)₃ (14 mmol) in one portion.

  • Quench: After 2-4 h, quench with sat. NaHCO₃.

  • Workup: Extract with DCM. The product remains in the organic layer; boric acid salts remain in aqueous.

Visualizing the Pathway

ReactionPathways Start Proline Methyl Ester Direct Route A: Direct Alkylation (Et-I + Base) Start->Direct Reductive Route B: Reductive Amination (Acetaldehyde + STAB) Start->Reductive OverAlk Impurity: Quaternary Ammonium Salt (Hard to Purify) Direct->OverAlk Fast 2nd Alkylation MonoAlk Target: N-Ethylproline Methyl Ester (High Purity) Direct->MonoAlk Low Yield Reductive->MonoAlk Self-Limiting

Figure 1: Comparison of synthetic routes. Direct alkylation promotes over-alkylation, whereas reductive amination is self-limiting to the desired tertiary amine.

Module 2: The "Silent" Decomposition (Diketopiperazine)

Symptom: Product was pure immediately after workup, but purity dropped after storage. A new peak appears at higher retention time (dimer).

Diagnosis

You are witnessing Diketopiperazine (DKP) Formation .[3][4] Proline esters are structurally predisposed to intramolecular cyclization. Two molecules of N-ethylproline methyl ester can condense to form a cyclic diamide (DKP), releasing methanol. This reaction is autocatalytic in the free base form and accelerates in basic conditions or if the oil is stored at room temperature.

Corrective Action
  • Never store as a free base. Convert the product immediately to the Hydrochloride Salt for storage. The protonated amine cannot nucleophilically attack the ester carbonyl of a neighbor.

  • Avoid heating the free base. Do not distill the free base at atmospheric pressure; the heat will drive DKP formation.

Stabilization Protocol (HCl Salt Formation):

  • Dissolve crude N-ethylproline methyl ester oil in dry Diethyl Ether (Et₂O).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Et₂O (anhydrous).

  • The hygroscopic solid precipitate is the stable salt. Filter under N₂ and store at -20°C.

Module 3: Enantiomeric Purity (Racemization)

Symptom: Chiral HPLC shows a split peak (e.g., 80:20 er). Optical rotation is lower than literature values.

Diagnosis

Racemization occurred via Enolization . The


-proton of an amino acid ester is acidic (pKa ~21).[5] If you used a strong base (e.g., NaH, KOtBu) or heated the reaction while basic, the proton is removed, forming a planar enolate. Reprotonation occurs from either face, destroying stereochemistry.
Troubleshooting Table: Base Selection
Base UsedRisk LevelMechanism of FailureRecommended Action
NaH / KH Critical Irreversible deprotonation of

-carbon.
STOP. Do not use for chiral amino esters.
TEA / DIPEA ModerateCan cause racemization if heated >40°C or reaction time is prolonged.Keep T < 25°C. Use minimal equivalents.
NaHCO₃ / K₂CO₃ LowToo weak to deprotonate

-carbon significantly.
Preferred for direct alkylation (if unavoidable).
Pathway of Racemization

Racemization L_Iso L-Proline Ester (S-Enantiomer) Enolate Planar Enolate Intermediate (Chirality Lost) L_Iso->Enolate Deprotonation (pKa ~21) Base Strong Base / Heat Base->Enolate Racemic Racemic Mixture (L- and D-Isomers) Enolate->Racemic Reprotonation

Figure 2: Mechanism of base-induced racemization. The planar enolate intermediate allows reprotonation from either face, leading to loss of optical purity.

Module 4: Purification & Isolation Strategy

Symptom: Distillation leads to black tar. Column chromatography yields poor recovery.

The "Self-Validating" Workup

Because the product is an amino-ester, its solubility is pH-dependent. Use this to wash away non-basic impurities.

Optimized Extraction Protocol:

  • Acid Wash: Dissolve crude reaction mix in EtOAc. Extract with 0.5 M HCl (3x).

    • Logic: Product (amine) becomes protonated (

      
      ) and moves to the water layer. Neutral impurities (unreacted aldehyde, non-basic byproducts) stay in EtOAc.
      
    • Discard EtOAc layer.

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to ~9-10 using sat. NaHCO₃ or Na₂CO₃.

    • Warning: Do not use NaOH (risk of ester hydrolysis).

  • Extraction: Extract rapidly with DCM or CHCl₃ (3x).

    • Logic: Product is now a free base and moves to organic layer.

  • Drying: Dry over Na₂SO₄ (not MgSO₄, which is slightly Lewis acidic and can promote degradation).

Distillation vs. Chromatography
  • Vacuum Distillation: Only recommended if you have high-vacuum equipment (< 1 mmHg). N-alkyl proline esters have high boiling points (approx 85-95°C @ 0.05 mmHg). Atmospheric distillation will decompose the product.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: DCM:MeOH (95:5).

    • Tip: Pre-wash the silica column with 1% Triethylamine in DCM to neutralize acidic sites that might degrade the ester.

FAQ: Quick Troubleshooting

Q: Can I use Ethyl Bromide instead of Acetaldehyde? A: You can, but you must accept lower yields (~50-60%) due to dialkylation. If you must use EtBr, use K₂CO₃ in Acetone at room temperature, not reflux, to minimize racemization.

Q: My product is an oil that won't solidify. Is it impure? A: Not necessarily. The free base of N-ethylproline methyl ester is an oil. Only the HCl or Tosylate salt is a solid. If you need a solid for weighing/storage, generate the salt.

Q: I see a peak at M+14 in Mass Spec. What is it? A: This is likely the methyl ester converting to an ethyl ester (Transesterification) if you used Ethanol as a solvent or if your Ethanol contained traces of acid/base. Always use Methanol if your target is the methyl ester.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102-3106. (Mechanism of DKP formation). Link

  • Williams, G., et al. (2003). "Formation and stability of the enolates of N-protonated proline methyl ester...". Biochemistry, 42(27), 8354-8361. (Data on pKa and racemization risks). Link

  • Sato, T., et al. (2001).[6] "Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters." Journal of the Chemical Society, Perkin Transactions 1, 2623-2631.[6] (Alkylation protocols and stereochemistry). Link

Sources

Technical Support Center: Removal of Unreacted Proline Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PME-REM-001 Subject: Troubleshooting Guide for Proline Methyl Ester (PME) Cleanup Assigned Specialist: Senior Application Scientist

Executive Summary

Proline Methyl Ester (PME) is a ubiquitous secondary amine used as a chiral organocatalyst and a peptide building block. Its removal is frequently complicated by its moderate polarity, basicity (pKa ~10.6), and tendency to streak on silica gel. This guide provides three validated workflows for the removal of unreacted PME, selected based on the physicochemical properties of your target product.

Module 1: Triage & Decision Matrix

Before selecting a protocol, analyze your reaction mixture against the decision matrix below. Incorrect method selection can lead to product loss or decomposition.

decision_matrix Start Start: Reaction Mixture (Contains Product + PME) Q1 Is your Product an Amine or Basic? Start->Q1 Q2 Is your Product Acid-Sensitive? Q1->Q2 No (Neutral/Acidic) Q3 Does your Product Chelate Metals? Q1->Q3 Yes (Basic) MethodA Method A: Acidic Extraction (Citric Acid/HCl) Q2->MethodA No MethodC Method C: Solid Phase Extraction (SCX Cartridge) Q2->MethodC Yes (Avoid Hydrolysis) MethodB Method B: Copper(II) Complexation (The 'Blue' Wash) Q3->MethodB No Q3->MethodC Yes (Avoid Complexation)

Figure 1: Strategic decision tree for PME removal. Select Method B for standard organocatalytic reactions where the product is non-chelating.

Module 2: The Copper(II) Complexation Wash (Method B)

Best For: Organocatalysis reactions (e.g., Hajos-Parrish, Aldol) where the product is neutral and does not bind metals.

The Science: Proline methyl ester acts as a bidentate ligand. It reacts with Copper(II) ions to form a water-soluble, deep blue/purple bis-prolinate complex. This method is superior to standard water washes because the formation of the complex drives the equilibrium of PME out of the organic phase [1].

Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ) or Copper(II) Acetate.
    
  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (EtOAc or DCM).

  • Extraction: Add an equal volume of the Cu(II) solution to the separatory funnel.

  • Agitation: Shake vigorously for 2 minutes.

  • Visual Validation:

    • Aqueous Layer: Will turn from light blue to Deep Purple/Royal Blue (indicates PME capture).

    • Organic Layer: Should remain clear/pale.

  • Repetition: Repeat the wash until the aqueous layer stops turning purple and remains the original light blue color of the copper solution.

  • Final Wash: Wash the organic layer once with brine to remove residual copper salts, then dry over

    
    .
    

Data Validation:

Parameter Value/Observation
Selectivity High for secondary amines

| Visual Indicator | Color shift (Light Blue


 Purple) |
| Limit of Detection  | Visual detection down to ~1-2% residual amine |
Module 3: Acidic Extraction (Method A)

Best For: Neutral or Acidic products (e.g., carboxylic acids, amides) that are stable to mild acid.

The Science: PME is a secondary amine. Treating the organic phase with dilute acid protonates the nitrogen (


), converting the lipophilic ester into a highly water-soluble ammonium salt.

Protocol:

  • Reagent Choice:

    • Standard: 1M HCl (Effective, but risk of ester hydrolysis if left too long).

    • Mild (Recommended): 10% Citric Acid (Gentler, buffers around pH 3-4).

  • Execution:

    • Dissolve crude mixture in EtOAc or

      
      .
      
    • Wash

      
       with the acidic solution.[1][2]
      
    • Check the pH of the aqueous exit stream; it must remain acidic (pH < 2 for HCl, pH < 4 for Citric) to ensure PME is fully protonated.

  • Neutralization: Wash the organic layer with Saturated

    
     to remove trace acid, then Brine.[1]
    

Troubleshooting FAQ:

Q: My product is an ester too. Won't HCl hydrolyze it? A: At room temperature, 1M HCl extraction is usually too fast (minutes) to hydrolyze most esters. However, if your product is a tert-butyl ester or extremely sensitive, use 10% Citric Acid or 0.5M


  at 

.
Module 4: Solid Phase Extraction - SCX (Method C)

Best For: Basic products, small-scale purification (<500 mg), or when "Method B" causes emulsions.

The Science: Strong Cation Exchange (SCX) cartridges contain silica-bonded benzenesulfonic acid. They operate on a "Catch and Release" or "Catch and Discard" mechanism [2].

  • Scenario: Product is Neutral, PME is Basic.

  • Strategy: "Catch and Discard." PME sticks to the cartridge; Product elutes.

Protocol (Catch & Discard):

  • Conditioning: Flush the SCX cartridge with MeOH, then DCM.

  • Loading: Dissolve the reaction mixture in minimal DCM/MeOH (non-basic). Load onto the cartridge.

  • Elution: Flush with 3-5 column volumes of MeOH or DCM.

    • Result: The acidic SCX resin captures the basic PME (forming a sulfonamide salt interaction). The neutral product flows through.

  • Regeneration (Optional): To recover the PME (if valuable), flush the cartridge with

    
     in MeOH.
    

scx_workflow Step1 Crude Mix (Neutral Prod + Basic PME) Cartridge SCX Cartridge (Sulfonic Acid) Step1->Cartridge Load Waste Trapped PME (Retained on Silica) Cartridge->Waste Ionic Binding Eluate Purified Product (In Flask) Cartridge->Eluate Flow Through

Figure 2: SCX "Catch and Discard" workflow for removing basic PME from neutral targets.

Comparison of Methods
FeatureAcidic Wash (HCl/Citric)Copper Wash (

)
SCX Chromatography
Cost LowLowHigh
Throughput High (Multi-gram)High (Multi-gram)Low (<1g typically)
Selectivity pKa basedChelation basedpKa based
Risk Hydrolysis of productMetal contaminationProduct retention (if basic)
References
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.

  • Biotage. (n.d.). ISOLUTE® SCX-2: Purification of Basic Compounds.[3] Technical Note TN121.[3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Guide: Stability of Methyl 1-ethylpyrrolidine-2-carboxylate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile & Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethylproline methyl ester) is a tertiary amino ester. Its stability in aqueous media is governed by the susceptibility of the ester bond to hydrolysis, which is critically dependent on pH and temperature .

Quick Reference Stability Matrix
ConditionStability StatusHalf-Life (

) Estimate*
Mechanism of Degradation
pH < 4.0 (Acidic) High > 7 DaysSlow acid-catalyzed hydrolysis
pH 7.4 (Physiological) ⚠️ Moderate/Low 6–12 HoursGeneral base catalysis (OH⁻ attack)
pH > 9.0 (Basic) Critical < 30 MinutesRapid saponification
Solid State (HCl Salt) High > 2 YearsN/A (Hygroscopic - keep dry)

*Estimates based on structural analogs (Proline methyl ester) at 25°C.

Technical Deep Dive: The Hydrolysis Mechanism

Understanding why degradation occurs is the first step to preventing it. In aqueous solution, this compound undergoes hydrolysis to yield 1-ethylpyrrolidine-2-carboxylic acid (N-ethylproline) and methanol .

Mechanistic Pathway

The reaction is driven by the polarization of the carbonyl carbon. At neutral to basic pH, the unprotonated nitrogen of the pyrrolidine ring (pKa ≈ 9.0–9.5) can act as an intramolecular general base or simply allow the pH to rise, facilitating the attack of hydroxide ions on the ester carbonyl.

HydrolysisMechanism cluster_conditions Catalytic Factors Compound Methyl 1-ethylpyrrolidine-2-carboxylate (Ester) TS Tetrahedral Intermediate Compound->TS + H₂O / OH⁻ (Rate Limiting) Products 1-Ethylproline + Methanol (Carboxylic Acid + Alcohol) TS->Products Collapse (- MeOH) Factor1 High pH (>7.0) Factor2 Temperature (>25°C)

Figure 1: Hydrolysis pathway of Methyl 1-ethylpyrrolidine-2-carboxylate. The rate-limiting step is the nucleophilic attack of water/hydroxide on the carbonyl carbon.

Troubleshooting & Diagnostics

Use this section if you observe unexpected results (e.g., loss of potency, pH drift, or extra peaks in HPLC).

Diagnostic Decision Tree

Troubleshooting Start Issue Observed: Loss of Compound Signal CheckpH Step 1: Check Solution pH Start->CheckpH IsBasic Is pH > 6.0? CheckpH->IsBasic AdjustBuffer Action: Acidify to pH 3-4 with 0.1M HCl IsBasic->AdjustBuffer Yes CheckTemp Step 2: Check Temperature IsBasic->CheckTemp No IsHot Temp > 4°C? CheckTemp->IsHot CoolDown Action: Store on Ice or -20°C IsHot->CoolDown Yes CheckHPLC Step 3: Check HPLC for New Polar Peak (Acid) IsHot->CheckHPLC No

Figure 2: Step-by-step troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in PBS (pH 7.4)? A: No. At pH 7.4, the ester half-life is significantly reduced. We recommend preparing stock solutions in 0.01 M HCl or water adjusted to pH 3–4. Neutralize immediately before use in biological assays if necessary, or use a "just-in-time" preparation method.

Q2: I see a new peak eluting earlier than my compound in Reverse Phase HPLC. What is it? A: This is likely the hydrolysis product, 1-ethylpyrrolidine-2-carboxylic acid . Because the carboxylic acid is more polar (and ionizable) than the methyl ester, it interacts less with the C18 column and elutes faster (lower retention time).

Q3: How do I stop the hydrolysis reaction for analysis? A: Quench the reaction by lowering the pH to < 2.0 using dilute Trifluoroacetic Acid (TFA) or Formic Acid, and immediately lower the temperature to 4°C.

Validated Experimental Protocols

Protocol A: Stability Assessment via HPLC

Objective: To determine the degradation rate of the compound in your specific buffer.

Reagents Required:

  • Test Compound (Methyl 1-ethylpyrrolidine-2-carboxylate)[1]

  • Buffer of interest (e.g., PBS pH 7.4)[2]

  • Quench Solution: 1% Formic Acid in Acetonitrile

  • Internal Standard (optional, e.g., Lidocaine or a stable amide analog)

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock solution of the compound in 0.01 M HCl (stable stock).

  • Initiation : Dilute the stock 1:100 into the test buffer (pre-warmed to 37°C or 25°C) to reach a final concentration of 100 µM. Start a timer (

    
    ).
    
  • Sampling : At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL of the reaction mixture.

  • Quenching : Immediately transfer the 50 µL sample into a vial containing 200 µL of cold Quench Solution. Vortex for 5 seconds.

  • Analysis : Inject 10 µL onto an HPLC-UV or LC-MS system.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.

  • Calculation : Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.[3]
Protocol B: Emergency pH Stabilization

Objective: To stabilize a degrading sample during long experiments.

  • Monitor the pH of your solution.[2][4] If the ester hydrolyzes, it generates acid, potentially lowering pH, but in buffered systems, this is masked.

  • Proactive Stabilization : If your experiment allows, add 0.1% Formic Acid to the aqueous mobile phase or solvent. This maintains the nitrogen in a protonated state (

    
    ), which inductively withdraws electron density but prevents the general base catalysis mechanism often seen with free amines.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate. (Note: Structural analog used for property derivation). Retrieved from [Link]

  • Nielsen, A. B., et al. (2011).Chemical Stability of Amino Acid Prodrugs. Explains the pH-rate profile of amino acid ester hydrolysis, highlighting the stability at pH < 4.
  • Larsson, L. (1950).The Hydrolysis of Proline Ethyl Ester. Acta Chemica Scandinavica. Establishes the baseline kinetics for proline ester hydrolysis in aqueous media.

Sources

Minimizing hydrolysis of pyrrolidine esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Stability Support Center .

This guide addresses the specific instability of pyrrolidine-2-carboxylic acid esters (e.g., Proline methyl/ethyl esters). Unlike linear amino esters, pyrrolidine esters possess a unique conformational rigidity that makes them kinetically prone to intramolecular general base catalyzed hydrolysis and diketopiperazine (DKP) dimerization .

Module 1: The Mechanism of Instability

The "Hidden" Kinetic Trap Researchers often assume that if the pH is below the pKa of the amine (~10.6 for Proline), the free base is safe. This is incorrect for pyrrolidines.

  • Intramolecular General Base Catalysis: Even at neutral pH (7–8), the secondary amine of the pyrrolidine ring is close enough to the ester carbonyl to act as a general base. It deprotonates an attacking water molecule, significantly lowering the activation energy for hydrolysis compared to linear amino acids.

  • Dimerization (DKP): Two molecules of the free base can rapidly condense to form a diketopiperazine (cyclic dipeptide), effectively destroying your product.

Visualizing the Threat The following diagram illustrates the two competing pathways that destroy your product during a standard warm aqueous workup.

PyrrolidineInstability cluster_safe Safe Zone FreeBase Free Base (H-Pro-OR) Transition Transition State (Amine-Assisted) FreeBase->Transition Intramolecular Base Catalysis Dimer Diketopiperazine (DKP Dimer) FreeBase->Dimer Self-Condensation (High Conc.) Water H2O Water->Transition Hydrolysis Hydrolyzed Acid (H-Pro-OH) Transition->Hydrolysis Ester Cleavage Salt HCl Salt (H2-Pro-OR)+ Cl- Salt->FreeBase pH > 9.0

Caption: Pathway A (Yellow) shows the amine activating water to attack the ester. Pathway B (Red) shows dimerization. Both are irreversible.

Module 2: Troubleshooting Protocols

Protocol A: The "Cold-Fast-Dry" Extraction

Use this when you must isolate the free base for an immediate subsequent reaction (e.g., amide coupling).

The Self-Validating Rule: If the extraction takes >15 minutes or the temperature exceeds 5°C, the protocol has failed.

StepActionTechnical Rationale
1. Preparation Pre-cool all solvents (DCM or Et2O) and buffers (Sat. NaHCO3 or K2CO3) to 0°C on ice.Low temperature kinetically inhibits the hydrolysis transition state (Arrhenius equation).
2. pH Adjustment Add base to the salt suspension in the presence of the organic solvent. Stop at pH 9.5–10 .Do not overshoot to pH 12+. You need just enough base to deprotonate the ammonium (pKa ~10.6), not enough to catalyze saponification.
3. Partition Shake vigorously for 30 seconds . Separate layers immediately.Minimizes contact time between the ester and the aqueous base.
4. Drying Pass organic layer through a plug of anhydrous Na2SO4 .Magnesium sulfate (MgSO4) is slightly acidic/Lewis acidic and can degrade sensitive amines; Na2SO4 is gentler.
5. Concentration Evaporate solvent at <20°C (no water bath heat). Do not concentrate to dryness if possible.Heat promotes DKP formation. If possible, telescope the solution directly into the next step.
Protocol B: The "Catch and Release" (Non-Aqueous)

Use this to avoid water entirely.

  • Suspend the Pyrrolidine Ester·HCl salt in dry DCM.

  • Add 1.05 equivalents of dry powdered K2CO3 .

  • Stir vigorously at room temperature for 1 hour.

  • Filter off the inorganic salts (KCl and excess K2CO3).

  • Result: A dry solution of the free base, ready for coupling.

Module 3: Frequently Asked Questions (FAQs)

Q1: My yield is low after silica gel chromatography. Where did it go? A: Silica gel is slightly acidic (pH ~5–6) and contains bound water. This environment is perfect for acid-catalyzed hydrolysis or sticking the amine to the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina , which is much friendlier to amino esters.

Q2: Can I store the free base in the fridge? A: No. Even at 4°C, the free base will slowly dimerize to the Diketopiperazine (DKP) solid.

  • Fix: Always store pyrrolidine esters as their HCl or Tosyl (TsOH) salts. These are indefinitely stable at room temperature because the protonated nitrogen cannot act as a nucleophile [1].

Q3: Which ester is more stable: Methyl or t-Butyl? A: The t-Butyl ester is significantly more stable against hydrolysis and DKP formation due to steric bulk.

  • Data:

    • Methyl Ester:[1][2][3][4] Hydrolyzes rapidly in basic water.

    • t-Butyl Ester: Resistant to basic hydrolysis (requires acid to cleave).

    • Recommendation: If your synthetic route allows, use Pro-OtBu.

Q4: I see a "double weight" peak in Mass Spec. What is it? A: That is the DKP dimer (M+M-2MeOH). It confirms that your free base was left too concentrated or too warm for too long.

Module 4: Advanced Workflows

Decision Tree for Workup Strategy Use this logic flow to determine the safest processing method for your specific intermediate.

WorkupLogic Start Start: Crude Reaction Mixture IsSalt Is product an HCl/TFA Salt? Start->IsSalt NeedFree Do you need Free Base? IsSalt->NeedFree Yes Store Isolate & Store as Salt IsSalt->Store No (It's Free Base) -> Convert to Salt immediately NextStep What is the next step? NeedFree->NextStep Yes NeedFree->Store No InSitu Neutralize In-Situ (Protocol B) NextStep->InSitu Coupling/Acylation ColdExt Cold Extraction (Protocol A) NextStep->ColdExt Purification Required

Caption: Logical flow to prevent unnecessary exposure of the free base.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 5 on Carboxyl Protection). Link

  • Capasso, S., et al. (1991). Mechanism of the Spontaneous Hydrolysis of Amino Acid Esters. Journal of The Chemical Society, Perkin Transactions 2. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data). Link

Sources

Purification of N-ethyl-L-proline methyl ester by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

User Guide: Purification of N-ethyl-L-proline methyl ester

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are observing decomposition, low yields, or racemization during the workup of N-ethyl-L-proline methyl ester .

This compound presents a "perfect storm" of purification challenges:

  • Thermal Instability: The ester moiety is susceptible to hydrolysis, while the tertiary amine is prone to oxidation (N-oxide formation) at high temperatures.

  • Racemization Risk: The

    
    -proton is acidic. In the presence of heat and the molecule's own basic nitrogen (autocatalysis), the L-enantiomer can partially invert to the D-form.
    
  • Hygroscopicity: As a proline derivative, it avidly absorbs moisture, complicating vacuum stability.

This guide replaces standard textbook protocols with field-proven troubleshooting logic.

Part 1: Pre-Distillation Diagnostics

STOP. Before you assemble glassware, verify your crude material against this checklist. Attempting to distill a "dirty" crude mixture is the #1 cause of failure.

Diagnostic CheckRequirementWhy it matters (Causality)
Solvent Removal < 1% Residual SolventResidual DCM or MeOH causes "bumping" and false boiling points, making fraction cutting impossible.
Salt Content ZERO Visible SolidsResidual coupling salts (e.g., from reductive amination) create "hot spots" leading to charring/tars.
pH Status Free Base (pH ~9-10)If the amine is protonated (salt form), it will not distill . It must be the free base oil.
Dryness Karl Fischer < 0.5%Water at distillation temps hydrolyzes the methyl ester back to the acid (which won't distill).

Q: My crude oil is black/dark brown. Should I distill directly? A: No. A dark color indicates oxidized impurities or polymerized byproducts.

  • Action: Perform a quick filtration through a short pad of basic alumina or silica (eluting with Et2O or Hexane/EtOAc) before distillation. This removes heavy tars that will otherwise degrade your product during heating.

Part 2: The Vacuum Distillation Protocol

Equipment Configuration:

  • Manifold: Schlenk line or high-vacuum pump (Target: < 2 mmHg).

  • Head: Short-path distillation head (Vigreux columns are not recommended; they increase residence time and thermal stress).

  • Flask: Pear-shaped flask (minimizes holdup volume).

  • Stirring: Rapid magnetic stirring (prevents bumping) or a capillary bleed (if using an oil pump).

Step-by-Step Workflow
  • Degassing (Ambient Temp): Place the crude oil under full vacuum at room temperature for 20 minutes. You will see bubbling; this is residual solvent/gas leaving. Wait until it stops.

  • The Ramp: Slowly heat the oil bath.

    • Target Bath Temp: ~20-30°C higher than expected boiling point.

    • Expected BP: N-ethyl-L-proline methyl ester typically boils between 65–75°C at 0.5–1.0 mmHg (estimate based on homologs).

  • Fractions:

    • F1 (Forerun): Any distillate collected below the stable plateau. Discard (usually solvent/moisture).

    • F2 (Main Cut): Collect when temp stabilizes (+/- 2°C).

    • F3 (Tail): Stop immediately if head temp drops or pot residue smokes.

Critical Data: Pressure-Temperature Nomograph If you cannot achieve <1 mmHg, use this approximation:

Pressure (mmHg)Approx.[1] Boiling Point (°C)Risk Level
0.5 65 - 70 Safe (Recommended)
5.095 - 105Moderate (Racemization Risk)
15.0120 - 130CRITICAL FAILURE (High Decomp)

Part 3: Troubleshooting & FAQs

Issue 1: "The liquid is boiling in the flask, but nothing is coming over."
  • Diagnosis: Insufficient vapor pressure or "Cold Head."

  • Fix: Insulate the distillation arm with aluminum foil or glass wool. The vapor is condensing before it hits the collection path.

  • Warning: Do not just crank up the bath temperature. If the bath is >130°C and nothing distills, your vacuum is likely leaking.

Issue 2: "The product turned yellow/orange immediately after distillation."
  • Diagnosis: Oxidation. N-alkyl prolines are tertiary amines and oxidize to N-oxides in air.

  • Fix:

    • Bleed the vacuum system with dry Nitrogen or Argon , not air.

    • Store the product under inert gas at -20°C.

Issue 3: "My optical rotation is lower than reported (Racemization)."
  • Diagnosis: Thermal racemization occurred. This happens if the pot temperature exceeds 100°C for prolonged periods.

  • Fix:

    • Lower Pressure: You must get a better vacuum pump to lower the boiling point.

    • Chemical Purification: If distillation fails to preserve chirality, switch to Acid/Base Extraction . Dissolve in Et2O, extract into cold 1M HCl, wash organics, basify aqueous layer, and re-extract. This avoids heat entirely.

Issue 4: "Violent bumping is splashing crude into my receiver."
  • Diagnosis: Superheating of viscous oil.

  • Fix: Use a Claisen adapter to add a "buffer zone" between the flask and the still head. Alternatively, use a coarse glass frit as a boiling chip substitute (standard chips often fail in viscous oils).

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for the purification workflow.

PurificationLogic Start Crude N-ethyl-L-proline methyl ester CheckSolvent Diagnostic: Solvent/Water Check Start->CheckSolvent VacSetup Setup: Short Path Distillation (< 2 mmHg) CheckSolvent->VacSetup Clean Heating Heat Ramp (Max Bath 110°C) VacSetup->Heating Decision1 Is Head Temp Stable? Heating->Decision1 Collect Collect Main Fraction (Argon Backfill) Decision1->Collect Yes Trouble1 Issue: Bumping/Foaming Decision1->Trouble1 No (Fluctuating) Trouble2 Issue: High Pot Temp (>120°C) No Distillate Decision1->Trouble2 No (Rising Bath Only) QC QC: Chiral HPLC & NMR Collect->QC Fix1 Action: Reduce Heat, Add Claisen Adapter Trouble1->Fix1 Fix1->Heating Fix2 Action: STOP. Check Vacuum Leaks. Trouble2->Fix2

Caption: Decision matrix for vacuum distillation, prioritizing thermal safety to prevent racemization.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Purification of liquid amines and vacuum distillation techniques.[1][2][3] Longman Scientific & Technical, 1989.

  • Evaluation of Racemization in Proline Derivatives. Int. J. Pept. Protein Res., 1992.[4]

  • Synthesis of N-alkyl amino acid esters. Org. Synth., Coll. Vol. 9, p. 607. (General protocols for N-alkylation and purification).

  • PubChem Compound Summary: L-Proline Methyl Ester. (Physical property baseline for homologs).

Sources

Overcoming steric hindrance in proline N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Proline N-Alkylation Protocols Topic: Overcoming Steric Hindrance in Proline N-Alkylation Ticket ID: #PRO-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Select Your Protocol

Before proceeding, identify your specific electrophile and constraint. Proline’s secondary amine structure, combined with the


-substituent, creates a unique "steric bowl" that hinders nucleophilic attack.

Decision Matrix: Method Selection

ProlineAlkylation Start Select Electrophile Type AlkylHalide Alkyl Halide/Triflate (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl ArylHalide Aryl Halide (Ar-X) Start->ArylHalide DirectAlk Direct Alkylation (SN2) AlkylHalide->DirectAlk RedAm Reductive Amination Carbonyl->RedAm Buchwald Buchwald-Hartwig ArylHalide->Buchwald HinderedAlk Is R-X Bulky? (Secondary/Tertiary) DirectAlk->HinderedAlk Yes Yes HinderedAlk->Yes No No HinderedAlk->No SolventOpt Use TFE/HFIP Solvents + Ag(I) additives StandardBase Standard Base (K2CO3/DMF) HinderedKet Is it a Ketone? RedAm->HinderedKet HinderedKet->Yes HinderedKet->No TiMed Ti(OiPr)4 Mediated + NaBH3CN StdRed Standard STAB (NaBH(OAc)3) LigandSel Ligand Selection: RuPhos or BrettPhos Buchwald->LigandSel Yes->SolventOpt Yes->TiMed No->StandardBase No->StdRed

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile sterics.

Module 1: Reductive Amination of Hindered Ketones

User Issue: "I am trying to alkylate Proline methyl ester with a bulky ketone (e.g., acetophenone or cyclic ketone). The reaction stalls at the imine stage, or I get low conversion using NaBH(OAc)3."

Root Cause Analysis: Proline is a secondary amine.[1] To form an iminium ion with a ketone, it must overcome significant steric repulsion between the proline ring and the ketone substituents. Standard weak acids (Acetic acid) often fail to drive this equilibrium toward the iminium species, which is the required substrate for the hydride reducing agent.

Technical Solution: Titanium(IV)-Mediated Dehydration Switch from standard acid catalysis to a strong Lewis Acid dehydrating agent. Titanium isopropoxide, Ti(OiPr)4, serves a dual function: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Protocol:

  • Imine Formation (Critical Step):

    • Mix Proline ester (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv).

    • Note: Do not add solvent yet. The neat condition maximizes collision frequency.

    • Stir under Argon at 40–60°C for 4–12 hours. Monitor by IR (disappearance of C=O stretch) or crude NMR.

  • Reduction:

    • Dilute the viscous mixture with dry THF or MeOH.

    • CAUTION: The iminium species is transient.

    • Add NaBH3CN (2.0 equiv) or NaBH4 (if the ester is robust). Stir at room temperature for 12 hours.

  • Quench:

    • Quench carefully with 1N NaOH or Rochelle’s salt solution to break the Titanium-amine complex (a white precipitate will form). Filter through Celite.

Why this works: The Ti(OiPr)4 coordinates to the ketone oxygen, increasing electrophilicity, while the isopropoxide ligands react with the water byproduct to form Ti(OH)(OiPr)3, effectively removing water from the reaction matrix and forcing iminium formation.

Module 2: Preventing Racemization (Alpha-Center Integrity)

User Issue: "My N-alkylation worked, but the optical rotation is off. Chiral HPLC shows 15-20% racemization of the proline alpha-center."

Root Cause Analysis: Proline's


-proton is acidic, especially when the nitrogen is quaternized (during the transition state of alkylation) or when strong electron-withdrawing groups (esters) are present. High temperatures or strong bases (NaH, KOtBu) promote deprotonation/reprotonation, leading to racemization.

Troubleshooting Guide:

VariableHigh Risk (Avoid)Low Risk (Recommended)
Base NaH, KOtBu, LDAK2CO3, Cs2CO3, DIPEA, Ag2O
Solvent DMF (at high T), DMSOCH3CN, TFE (Trifluoroethanol), THF
Temperature > 80°C0°C to 40°C
Leaving Group Iodide (highly reactive but promotes elimination)Triflate (low T), Bromide

Protocol Adjustment (Soft Alkylation): Use Silver(I) Oxide (Ag2O) as the base.

  • Mechanism: Ag2O acts as a mild base and a halogen scavenger. It precipitates the halide (AgX), driving the reaction forward without generating a high concentration of free alkoxide/hydroxide species that cause racemization.

  • Conditions: Proline ester (1 equiv), Alkyl Halide (1.2 equiv), Ag2O (1.5 equiv) in DCM or TFE at room temperature.

Module 3: Buchwald-Hartwig Coupling for Arylation

User Issue: "I need to attach a phenyl ring to the proline nitrogen. Standard SNAr (heating with Fluorobenzene) fails or decomposes the ester."

Root Cause Analysis: Secondary amines like proline are sterically hindered nucleophiles.[1] In Palladium catalysis, the rate-limiting step for hindered amines is often the amine binding to the Pd(II) complex or the subsequent reductive elimination . Standard ligands (PPh3, BINAP) create a metal center that is too crowded for proline to bind effectively.

Technical Solution: Dialkylbiaryl Phosphine Ligands You must use "Fourth Generation" Buchwald ligands designed specifically for secondary amines and hindered substrates.

Recommended Ligands:

  • RuPhos: The gold standard for secondary amines. The bulky isopropoxy group on the biaryl backbone prevents the formation of inactive Pd-dimers and creates a pocket that facilitates reductive elimination.

  • BrettPhos: Use if the aryl halide is extremely deactivated.

Optimized Protocol:

  • Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.

  • Ligand: RuPhos (1:2 ratio Pd:Ligand).

  • Base: Cs2CO3 (Weak base prevents ester hydrolysis/racemization) or NaOtBu (if ester is tert-butyl).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80-100°C.

Self-Validating Check: If the reaction turns black immediately (Pd black precipitation), your ligand is not stabilizing the Pd(0) species. Increase ligand loading or switch to a precatalyst (e.g., RuPhos-Pd-G3) to ensure active species generation.

Module 4: Direct Alkylation with Bulky Electrophiles

User Issue: "I am trying to alkylate with a secondary alkyl halide (e.g., Isopropyl iodide). I get mostly elimination (alkene) products."

Root Cause Analysis: With bulky electrophiles, the Proline nitrogen acts as a base (E2 elimination) rather than a nucleophile (SN2 substitution) because the steric path to the electrophilic carbon is blocked.

Technical Solution: Solvent Effects (The "Fluorine Effect") Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents.

Mechanism: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They solvate the leaving group (halide) heavily, pulling it away and making the C-X bond more ionic (SN1-like character) without fully forming a carbocation. This "loosening" of the transition state allows the hindered proline nitrogen to attack more easily.

Data Comparison:

SolventYield (N-iPr-Proline)Side Product (Propylene)
DMF 15%80%
Acetonitrile 35%60%
TFE (Trifluoroethanol) 88% < 5%

References

  • Reductive Amination Mechanisms

    • Direct N-alkylation of unprotected amino acids with alcohols.[2] (2017).[2][3] PMC. Available at: [Link]

    • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Racemization & Peptide Synthesis

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis.[1][4] AAPPTEC. Available at: [Link]

  • Buchwald-Hartwig & Metal Catalysis

    • The Asymmetric Buchwald–Hartwig Amination Reaction.[5] Xingwei Li. Available at: [Link]

    • Microwave-Assisted Buchwald–Hartwig Double Amination.[6][7] (2024).[6] ACS Omega. Available at: [Link]

  • Proline Specific Reactivity

    • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of Pyrrolidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-STAB-Guide-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Technical Overview

Pyrrolidine carboxylates (most notably Proline derivatives) are ubiquitous in drug development and peptide synthesis. However, they exhibit unique instability profiles compared to linear amino acid esters. Their cyclic secondary amine structure creates high ring strain and conformational rigidity that, while valuable for biological activity, predisposes them to specific degradation pathways—primarily Diketopiperazine (DKP) formation and Racemization .

This guide synthesizes thermodynamic principles with practical storage protocols to ensure the integrity of your starting materials.

Critical Degradation Pathways

Understanding why your sample degrades is the first step to prevention.

A. Auto-Cyclization (Diketopiperazine Formation)

Unlike linear amino acids, pyrrolidine-2-carboxylates (e.g., H-Pro-OMe) have a secondary amine positioned in a cis-like conformation relative to the ester carbonyl. In the free base form, the amine nucleophile can attack the ester carbonyl of a neighboring molecule (intermolecular) or, in dipeptides, attack the preceding carbonyl (intramolecular), ejecting alcohol and forming a stable 6-membered Diketopiperazine (DKP) ring.

  • Trigger: Basic pH (free base form), Heat, Polar solvents.

  • Result: Insoluble precipitate, loss of active amine.

B. Racemization

The


-proton of pyrrolidine carboxylates is acidic. In the presence of bases or during coupling reactions (especially with HOBt/carbodiimides), this proton can be abstracted, leading to an enolate intermediate that destroys stereochemical purity.
  • Trigger: Tertiary amines, HOBt, DMF solvent, Temperature >0°C.

  • Result: Loss of Enantiomeric Excess (ee%), formation of diastereomers.

C. Hygroscopic Hydrolysis

Pyrrolidine salts (HCl, TFA) are highly hygroscopic. Absorption of atmospheric water leads to hydrolysis of the ester bond, reverting the molecule to the parent acid.

  • Trigger: High humidity, improper sealing.

  • Result: "Gooey" solids, acidity change, mass balance shifts.

Storage & Handling Protocols

The "Golden Rules" of Pyrrolidine Storage
ParameterRecommendationScientific Rationale
Chemical Form Store as SALT (HCl/TFA) Protonating the amine (

) removes its nucleophilicity, shutting down DKP formation and oxidation.
Temperature -20°C (Freezer) Kinetic suppression of hydrolysis and racemization rates.
Atmosphere Argon/Nitrogen Prevents oxidative degradation of the ring and moisture ingress.
Container Amber Glass + Parafilm Amber glass blocks UV (radical initiator); Parafilm creates a secondary moisture barrier.
Visual Workflow: Storage Decision Matrix

StorageProtocol Start Received Pyrrolidine Carboxylate CheckForm Check Chemical Form Start->CheckForm IsSalt Is it a Salt? (HCl, TFA, Tosylate) CheckForm->IsSalt MakeSalt CRITICAL: Convert to Salt (Treat with HCl/Dioxane) IsSalt->MakeSalt No (Free Base) FlashPurify Alternative: Flash Purify & Use Immediately IsSalt->FlashPurify If liquid ester Dry Desiccate (Vacuum/P2O5) Remove surface water IsSalt->Dry Yes MakeSalt->Dry Pack Pack under Argon Seal with Parafilm Dry->Pack Store Store at -20°C Pack->Store

Figure 1: Decision matrix for processing incoming pyrrolidine carboxylate shipments to maximize shelf-life.

Troubleshooting Guide (FAQ)

Scenario A: "My solid white powder has turned into a sticky oil/goo."

Diagnosis: Hygroscopic Hydrolysis. The salt has absorbed atmospheric water, dissolving itself (deliquescence) and potentially hydrolyzing the ester.

  • Immediate Action:

    • Perform Karl Fischer Titration to quantify water content.

    • Check LC-MS for the parent acid (hydrolysis product).

    • Recovery: If hydrolysis is low (<5%), re-precipitate from dry Et2O/MeOH and dry under high vacuum for 24h.

Scenario B: "I see an insoluble white precipitate in my free-base oil."

Diagnosis: Diketopiperazine (DKP) Formation.[1][2][3][4] The free base has auto-cyclized. This precipitate is chemically inert and very difficult to redissolve.

  • Immediate Action:

    • Filter the solid (this is the DKP impurity).

    • Analyze the filtrate (remaining liquid) by NMR.

    • Prevention: Never store pyrrolidine esters as free bases for >24 hours. Always convert to HCl salt for storage.

Scenario C: "My enantiomeric excess (ee) dropped from 99% to 85%."

Diagnosis: Base-Catalyzed Racemization.[5][6] Likely occurred during a coupling reaction or storage in the presence of tertiary amines.

  • Immediate Action:

    • Chiral HPLC Analysis: Use a column like Chiralpak AD-H or OD-H (isopropanol/hexane mobile phase).

    • Root Cause Check: Did you use HOBt in DMF? This combination is known to accelerate racemization of proline derivatives [1].[1]

    • Solution: Switch to Oxyma/DIC coupling systems and use non-polar solvents (DCM) if solubility permits.

Mechanism of Failure: DKP Formation

The following diagram illustrates the autocatalytic nature of DKP formation, which is the most common reason for batch failure in proline esters.

DKP_Mechanism Substrate Proline Ester (Free Base) Intermed Nucleophilic Attack (Amine -> Carbonyl) Substrate->Intermed x2 Molecules Transition Tetrahedral Intermediate Intermed->Transition Product Diketopiperazine (Cyclic Dimer) Transition->Product Byproduct Alcohol Release Transition->Byproduct Product->Substrate Autocatalysis (DKP acts as base)

Figure 2: The pathway of dimerization. Note that the reaction releases alcohol and is irreversible.

References

  • Steinauer, R., et al. "Mechanistic Study of Diketopiperazine Formation." ACS Omega, 2022.

  • BenchChem Technical Support. "Preventing Racemization of Proline During Peptide Synthesis." BenchChem Knowledge Base, 2025.

  • Miyazawa, T., et al. "Unexpected racemization of proline phenacyl ester during coupling reactions." PubMed, 1992.

  • HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Technical Guides, 2016.

Sources

Technical Support Center: Thermal Optimization for Proline Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Temperature and Reagents for Proline Derivative Reductive Amination Ticket Priority: High (Chirality & Yield Critical) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Proline Paradox

Optimizing the reductive amination of proline derivatives (e.g., Proline methyl ester, Proline-derived organocatalysts) presents a unique chemical conflict we call the "Proline Paradox" :

  • Steric Hindrance: Proline is a secondary amine with significant steric bulk at the

    
    -carbon.[1] Formation of the iminium intermediate is kinetically slow, often requiring heat  or Lewis acids to drive equilibrium.
    
  • Chiral Fragility: The resulting intermediate is a positively charged iminium ion .[1] This positive charge significantly increases the acidity of the

    
    -proton, making the chiral center highly susceptible to deprotonation (racemization), especially under heat  or basic conditions.
    

This guide provides the thermal and chemical protocols necessary to resolve this conflict, ensuring high conversion without compromising enantiomeric excess (ee).

Module 1: Critical Troubleshooting (Q&A)

Q1: Why is my enantiomeric excess (ee) dropping significantly even at moderate temperatures (40°C)?

Diagnosis: Thermal-Induced Iminium Tautomerization.[1] Unlike primary amines which form neutral imines, proline (a secondary amine) forms a positively charged iminium salt .[1]

  • Mechanism: The quaternary nitrogen withdraws electron density, acidifying the adjacent

    
    -proton.
    
  • The Failure Point: At elevated temperatures (>30°C), even weak bases (or the amine itself) can deprotonate this position, leading to a planar enamine intermediate. Upon reprotonation, chirality is lost.

Corrective Action:

  • Temperature Limit: Maintain reaction temperature < 25°C .

  • Buffer System: If using NaCNBH

    
    , adjust pH to 6.0–6.5 using acetic acid to discourage enamine formation.[1]
    
  • Reagent Switch: Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB works effectively at room temperature (20–25°C), avoiding the thermal energy required for racemization.[1]

Q2: The reaction stalls at 50% conversion. Heating to 60°C improves yield but ruins purity.[1] What is the fix?

Diagnosis: Kinetic Trapping vs. Reagent Decomposition. Heating helps overcome the steric barrier of forming the iminium ion, but it decomposes the reducing agent. STAB begins to degrade significantly above 40–50°C and hydrolyzes rapidly if any moisture is present.[1]

Corrective Action: The Titanium Protocol. Do not use heat to drive the equilibrium. Instead, use a Lewis Acid to dehydrate and activate the carbonyl at low temperature.

  • Step 1: Pre-mix Proline derivative + Carbonyl + Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . Stir at 20°C for 1–2 hours. The Ti species acts as a water scavenger and Lewis acid, forcing iminium formation without heat.
    
  • Step 2: Add the reducing agent (STAB or NaBH

    
    ) after the iminium is formed.[1]
    
Q3: I see a "sticky" polymer or insoluble gum during workup. What happened?

Diagnosis: Boron-Amine Complexation.[1] Secondary amines like proline form very tight complexes with boron byproducts. Standard water/bicarb washes fail to break these, trapping your product in the organic/aqueous interface.

Corrective Action: Thermal Quench. While the reaction requires cold, the workup requires a brief thermal spike.

  • Quench with saturated aqueous Na/K Tartrate (Rochelle's Salt) or 1M NaOH.

  • Crucial Step: Vigorously stir this biphasic mixture at 40°C for 30 minutes . This thermal energy is safe after reduction is complete and is necessary to break the Boron-Nitrogen dative bond.

Module 2: Reagent Selection & Thermal Profiles

Select the reducing agent based on the stability of your specific proline derivative.

Reducing AgentSafe Temp RangeReaction RateRisk ProfileBest For...
STAB (NaBH(OAc)

)
0°C – 25°CFastLow. Mildest hydride donor.[1] Minimal racemization risk.[1][2][3]Standard Protocol. Aldehydes + Proline Esters.[1]
NaCNBH

0°C – 60°CSlowMedium. Requires pH control (pH 6).[1] Toxic cyanide byproducts.[1]Ketones (slow reacting) or acid-sensitive substrates.[1]
NaBH

-78°C – 0°CVery FastHigh. Too basic; causes racemization and reduces aldehydes/ketones non-selectively.[1]Only use with Ti(OiPr)

pre-complexation (see Protocol).
H

/ Pd-C
20°C – 50°CVariableMedium. High temp often required for sterically hindered amines.[1]Benzyl-protected proline derivatives.[1][4]

Module 3: Visualizing the Pathway

Figure 1: The Kinetic Bifurcation of Proline Amination

This diagram illustrates why temperature control is the deciding factor between product yield and racemization.

ProlineReaction Start Proline Ester (Secondary Amine) Intermediate Iminium Ion (Positively Charged) Start->Intermediate Condensation (Slow due to sterics) Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Racemate Enamine (Achiral/Racemic) Intermediate->Racemate HIGH TEMP (>30°C) Deprotonation of α-H Product Chiral Tertiary Amine (Desired Product) Intermediate->Product REDUCTION (STAB, 20°C) Racemate->Intermediate Reprotonation (Loss of ee)

Caption: The iminium intermediate is the pivot point. High temperatures favor the red path (racemization via enamine), while controlled temperatures favor the green path (reduction).

Module 4: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (STAB at Ambient T)

Best for: Proline esters reacting with unhindered aldehydes.

  • Preparation: Dissolve Proline Methyl Ester HCl (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) . Note: DCE is superior to THF for STAB stability.

  • Base Neutralization: Add Et

    
    N (1.0 equiv) only if using the HCl salt of proline.[1] If using free base, skip.[1]
    
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion at 0°C .

  • Reaction: Remove ice bath and stir at 20–23°C (Room Temp) under N

    
    .
    
    • Time: 2–4 hours.[5]

  • Quench: Add sat. NaHCO

    
    . Extract with DCM.[1]
    
Protocol B: The "Titanium" Method (For Hindered Ketones)

Best for: Proline derivatives reacting with ketones or sterically bulky aldehydes.[1] This method decouples iminium formation from reduction.

  • Complexation: In a flame-dried flask, combine Proline derivative (1.0 equiv), Ketone (1.1 equiv), and Ti(OiPr)

    
     (1.25 equiv) .
    
    • Solvent: Neat (no solvent) or minimal dry THF.[1]

    • Conditions: Stir at 20–25°C for 1 hour. The mixture will become viscous/yellow as the iminium forms.

  • Dilution: Dilute with absolute Ethanol (10 mL per mmol).

  • Reduction: Cool to 0°C . Add NaBH

    
     (1.5 equiv)  carefully.
    
    • Note: We use the stronger NaBH

      
       here because the Ti-complex protects the ketone from direct reduction, and the low temp prevents racemization.
      
  • Workup (Critical): Add 1M NaOH or 20% Rochelle’s salt solution. Stir vigorously at room temperature until the white titanium precipitate clumps and the layers separate clearly.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1359-1360.

  • Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[1][6][9][10][11][12] Encyclopedia of Reagents for Organic Synthesis.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 1-ethylpyrrolidine-2-carboxylate , a critical chiral intermediate in pharmaceutical synthesis (e.g., for amisulpride or substituted pyrrolidine scaffolds). Unlike standard spectral libraries that list peak centers, this guide focuses on the structural dynamics that complicate the spectrum: specifically, the diastereotopicity induced by the C2 chiral center and the solvent-dependent shielding effects.

We compare the spectral performance of this molecule against its precursor (Methyl Prolinate ) and analyze the shifts observed between non-polar (CDCl₃ ) and polar aprotic (DMSO-d₆ ) solvents.

Structural Context & Synthesis[1][2][3][4][5][6]

To understand the NMR spectrum, one must understand the origin of the protons. The standard synthesis involves the reductive amination of L-proline methyl ester with acetaldehyde.

Synthesis Workflow (for Spectral Validation)

Note: This workflow confirms the origin of the "Ethyl" signals and the retention of the "Methyl Ester" singlet.

SynthesisWorkflow Start L-Proline Methyl Ester (HCl Salt) Solvent DCM / TEA (Neutralization) Start->Solvent Free Base Reagent Acetaldehyde + NaBH(OAc)3 Intermediate Iminium Ion Intermediate Reagent->Intermediate Product Methyl 1-ethylpyrrolidine- 2-carboxylate Intermediate->Product Reductive Hydride Transfer Solvent->Intermediate + Acetaldehyde

Figure 1: Reductive amination pathway. The introduction of the ethyl group creates the specific NMR splitting patterns discussed below.

Detailed Spectral Assignment (CDCl₃)

The 1H NMR spectrum of Methyl 1-ethylpyrrolidine-2-carboxylate is defined by three distinct regions. The presence of the chiral center at C2 renders the protons on the N-ethyl group and the ring methylene groups diastereotopic .

The "Deceptive" Ethyl Group

In an achiral amine (e.g., triethylamine), an ethyl group appears as a clean triplet (CH₃) and quartet (CH₂). However, in this chiral molecule, the N-CH₂ protons are chemically non-equivalent (


).
  • Observation: The "quartet" often splits into two complex multiplets or a broad apparent quintet/sextet depending on resolution.

  • Mechanism: The chiral environment at C2 differentiates the two faces of the nitrogen, making the methylene protons diastereotopic.

Chemical Shift Table (CDCl₃ vs. DMSO-d₆)
Proton AssignmentMultiplicityδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Structural Insight
Ester -OCH₃ Singlet (s)3.68 - 3.723.60 - 3.65Deshielded by carbonyl; solvent independent.
H-2 (Chiral Center) Doublet of Doublets (dd)3.10 - 3.253.15 - 3.30Diagnostic peak; coupling to H-3a/b.
N-CH₂ (Ethyl) Multiplet (m) 2.40 - 2.802.30 - 2.70Diastereotopic. Overlaps with Ring H-5.
H-5 (Ring) Multiplet (m)2.20 - 3.102.15 - 3.00Complex due to ring puckering.
H-3 / H-4 (Ring) Multiplet (m)1.70 - 2.201.60 - 2.10High order coupling; "envelope" shape.
Ethyl -CH₃ Triplet (t)1.05 - 1.150.95 - 1.05Clean triplet; best for integration reference.

Comparative Analysis

Comparison A: Product vs. Precursor (Methyl Prolinate)

This comparison validates the success of the N-alkylation reaction.

  • Precursor (Methyl Prolinate):

    • Contains a broad singlet ~2.0-2.5 ppm (NH).

    • H-2 and H-5 protons are more shielded (upfield) because the secondary amine is less electron-withdrawing/sterically crowded than the tertiary amine in the product.

  • Product (N-Ethyl Derivative):

    • Disappearance: The NH broad singlet vanishes.

    • Appearance: The Ethyl triplet (~1.1 ppm) and the complex methylene region (~2.6 ppm).

    • Shift: The H-2 proton shifts downfield slightly due to the inductive effect of the tertiary amine and steric compression.

Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Why it matters: Researchers often switch to DMSO if the free base is unstable or if analyzing the hydrochloride salt.

  • Solvent Dipole Effect: DMSO is a polar aprotic solvent. It stabilizes the dipole of the ester carbonyl. This often causes a slight upfield shift (shielding) of the ester methyl group compared to CDCl₃.

  • Water Contamination: In DMSO-d₆, the residual water peak (~3.33 ppm) often overlaps critically with the H-2 chiral proton or the N-CH₂ signals.

    • Recommendation: Use CDCl₃ for structural characterization to avoid water overlap in the critical 3.0–3.5 ppm region. Use DMSO-d₆ only if analyzing the HCl salt (which is insoluble in chloroform).

Experimental Protocol for Optimal Resolution

To achieve the separation required to see the diastereotopic splitting, follow this specific acquisition protocol.

Sample Preparation
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl₃ (99.8% D).

    • Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine splitting of the N-ethyl group.

  • Filtration: Filter through a glass wool plug to remove suspended inorganic salts (from the NaBH(OAc)₃ workup) which cause magnetic field inhomogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (d1): Set to 2.0 seconds (minimum).

    • Reasoning: The methyl ester protons have long T1 relaxation times. Short delays lead to under-integration of the singlet, messing up the stoichiometry (e.g., Ester:Ethyl ratio appearing as 2.5:3 instead of 3:3).

  • Scans (ns): 16–32 scans are sufficient.

Logic Tree for Signal Assignment

Use this decision tree to interpret the complex multiplet regions.

NMRLogic Start Analyze Signal Region Region1 Region: 3.6 - 3.8 ppm Start->Region1 Region2 Region: 1.0 - 1.2 ppm Start->Region2 Region3 Region: 2.3 - 3.3 ppm Start->Region3 Decision1 Is it a Singlet? Region1->Decision1 Decision2 Is it a Triplet? Region2->Decision2 Decision3 Complex Multiplets? Region3->Decision3 Result1 Methyl Ester (-OCH3) Confirmed Decision1->Result1 Yes Result2 Ethyl Terminal (-CH3) Confirmed Decision2->Result2 Yes (J ~7Hz) Result3 H-2 (dd) + N-CH2 (m) + H-5 (m) Diastereotopic Overlap Decision3->Result3 Yes

Figure 2: Signal assignment logic tree. Note the complexity in Region 3 due to the chiral center.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Sigma-Aldrich. "L-Proline methyl ester hydrochloride Product Specification." Sigma-Aldrich Catalog.

  • NIST Mass Spectrometry Data Center. "L-Proline, 1-methyl-, methyl ester (Analog Comparison)." NIST Chemistry WebBook.[2]

  • Organic Chemistry Portal. "Reductive Amination Synthesis Protocols." Organic Chemistry Portal.

Sources

Strategic Purity Profiling of Methyl 1-ethylpyrrolidine-2-carboxylate: HPLC-CAD vs. Conventional UV/GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethyl proline methyl ester) is a critical chiral intermediate in the synthesis of neuroleptic drugs (e.g., substituted benzamides like Amisulpride). Its purity directly impacts the enantiomeric excess and potency of the final API.

The Challenge: Detecting impurities in this molecule is notoriously difficult due to three convergent factors:

  • Lack of Chromophore: The pyrrolidine ring and aliphatic ester backbone possess negligible UV absorbance above 210 nm, rendering standard HPLC-UV (254 nm) useless.

  • Tertiary Amine Basicity: The basic nitrogen (

    
    ) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.
    
  • Ester Instability: The methyl ester is prone to hydrolysis, generating the corresponding acid impurity (1-ethylpyrrolidine-2-carboxylic acid), which behaves very differently in Reverse Phase (RP) and Gas Chromatography (GC).

This guide objectively compares the Charged Aerosol Detection (CAD) method—our recommended "Gold Standard"—against traditional Low-Wavelength UV and GC-FID approaches.

Comparative Analysis: HPLC-CAD vs. Alternatives

The following table summarizes the performance metrics of the three primary methodologies available for this analysis.

FeatureMethod A: HPLC-CAD (Recommended) Method B: HPLC-UV (Low

)
Method C: GC-FID
Detection Principle Measures analyte mass directly via aerosol charging. Universal for non-volatiles.Absorbance at 205–210 nm (amide/ester bonds).Flame Ionization of carbon backbone.
Sensitivity (LOD) High (ng levels). Independent of chemical structure.Low/Poor . High noise from mobile phase absorption.High . Excellent for volatile impurities.
Impurity Coverage Detects Ester, Acid (Hydrolysis) , and Salts.Misses impurities lacking carbonyls; blind to inorganic salts.Fails for Acid Impurity (degrades/non-volatile) and Salts.
Linearity (

)
> 0.995 (Polynomial fit often required).> 0.99 (Limited dynamic range due to noise).> 0.999 (Wide dynamic range).
Robustness High. Buffer choice is critical (must be volatile).Low. Drifting baselines common at 205 nm.Moderate. Requires free-basing of salts.
Why HPLC-CAD Wins

While GC-FID is excellent for the volatile ester, it cannot reliably quantify the acid degradation product (1-ethylpyrrolidine-2-carboxylic acid) without derivatization. HPLC-UV at 205 nm suffers from poor specificity and solvent interference. HPLC-CAD offers a "mass-balance" view , detecting the parent, the polar acid impurity, and the non-chromophoric precursors in a single run.

Deep Dive: The Recommended HPLC-CAD Protocol

This protocol uses a Mixed-Mode HILIC/C18 approach or a Base-Deactivated C18 to handle the polar amine and the hydrophobic ester simultaneously.

Chemical Causality & Method Design
  • Stationary Phase: A Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 is selected. The surface charge repels the protonated amine, preventing secondary interactions (tailing) without needing high concentrations of ion-pairing agents (which are incompatible with CAD).

  • Mobile Phase pH: We utilize a volatile buffer (Ammonium Formate) at pH 3.5–4.0. At this pH, the amine is protonated (soluble), but the silica surface silanols are suppressed.

  • Detector (CAD): Since the response depends on mass, not extinction coefficients, we can quantify impurities without individual reference standards for every single degradant (relative response factors are close to 1).

Step-by-Step Protocol

Instrument: HPLC System with Charged Aerosol Detector (e.g., Thermo Vanquish or equivalent). Column: Waters XSelect CSH C18,


, 

(or equivalent base-deactivated column).

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration / Salt Elution
2.0955Injection
15.04060Elution of Ester & Hydrophobic Impurities
18.01090Column Wash
20.0955Re-equilibration

Detector Settings (CAD):

  • Evaporation Temp:

    
     (Low temp preserves semi-volatiles).
    
  • Power Function: 1.0 (or optimized for linearity).

  • Data Rate: 10 Hz.

Sample Preparation:

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).

  • Concentration:

    
     (High load possible due to CAD dynamic range).
    
  • Filtration: 0.22

    
     PTFE filter.
    

Impurity Profile & Visualization

Understanding the degradation pathways is essential for identifying peaks.

Degradation Pathway Diagram

ImpurityPathways Parent Methyl 1-ethylpyrrolidine-2-carboxylate (Target) Acid Impurity A: 1-ethylpyrrolidine-2-carboxylic acid (Hydrolysis) Parent->Acid Hydrolysis (H2O/H+) Oxide Impurity C: N-Oxide Derivative (Oxidation) Parent->Oxide Oxidation StartMat Impurity B: Proline Methyl Ester (Unreacted) StartMat->Parent Ethylation

Caption: Figure 1. Primary impurity pathways. Impurity A (Acid) is the most common degradant due to moisture exposure.

Method Decision Tree

MethodSelection Start Start: Purity Analysis of Methyl 1-ethylpyrrolidine-2-carboxylate CheckSalt Is the sample a Salt (e.g., HCl) or Free Base? Start->CheckSalt CheckImp Target Impurities? CheckSalt->CheckImp Any form GC Method C: GC-FID (Requires Free-Basing) CheckImp->GC Only Volatile Ester & Solvents HPLC_UV Method B: HPLC-UV (210nm) (High Noise Risk) CheckImp->HPLC_UV If CAD unavailable (Limit: Sensitivity) HPLC_CAD Method A: HPLC-CAD (Universal Detection) CheckImp->HPLC_CAD Acids, Salts, & Ester (Recommended)

Caption: Figure 2. Decision logic for selecting the analytical technique based on impurity scope.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every run.

  • Resolution (

    
    ): 
    
    
    
    between the Acid Impurity (elutes early,
    
    
    ) and the Parent Ester (
    
    
    ).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Parent peak. (If
    
    
    , increase buffer concentration or replace column).
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard (
    
    
    
    level).
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    
Validation Data Summary (Representative)
ParameterResult (HPLC-CAD)Result (HPLC-UV 210nm)
Linearity (

)
0.998 (Quadratic fit)0.992 (Linear fit)
LOD (ng on column) 2.5 ng50 ng
Accuracy (Spike Recovery) 98.5% - 101.2%85.0% - 115.0% (Baseline noise interference)

References

  • FDA.gov. "Method of Analysis: N-methyl-2-pyrrolidone." U.S. Food and Drug Administration. Accessed October 2023. Link

    • Context: Establishes baseline MS/HPLC methods for pyrrolidone deriv
  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." MilliporeSigma Technical Guides. Link

    • Context: Discusses the limitations of UV detection for aliphatic amines and alternative derivatization str
  • PubChem. "Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary."[1] National Library of Medicine. Link

    • Context: Structural data and physical properties for the homologous methyl-analog, valid
  • Helix Chromatography. "HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Mixed-Mode Columns." Link

    • Context: Supports the use of mixed-mode/HILIC stationary phases for retaining polar amino acid derivatives.[2]

Sources

Chiral HPLC separation of N-ethylproline methyl ester enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chiral high-performance liquid chromatography (HPLC) separation of N-ethylproline methyl ester , a tertiary amine derivative of proline.

Executive Summary

For the enantioseparation of N-ethylproline methyl ester , the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column under Normal Phase conditions is the superior method.

Unlike free amino acids which are best separated on Crown Ether phases (e.g., Crownpak CR), N-ethylproline methyl ester is a tertiary amine with a blocked carboxyl group. The bulky N-ethyl group prevents the formation of the necessary three-point hydrogen bonding complex required for Crownpak columns. Therefore, polysaccharide-based columns (AD-H or IA) utilizing steric fit and dipole-dipole interactions in the amylosic grooves provide the highest resolution (


) and selectivity (

).

Comparative Analysis of Stationary Phases

The following table compares the three primary column classes evaluated for this separation.

FeatureChiralpak AD-H / IA (Recommended)Chiralcel OD-H (Alternative)Crownpak CR(+) (Not Recommended)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 derivative)
Mechanism Inclusion complexation & H-bonding within helical grooves.Inclusion complexation & H-bonding (linear rigid structure).3-point H-bonding with ammonium ion (

).
Suitability High. The helical twist of amylose accommodates the pyrrolidine ring; the phenylcarbamate interacts with the ester carbonyl.Moderate. Often effective, but the rigid cellulose backbone is less forgiving of the bulky N-ethyl group than amylose.Low. The N-ethyl group sterically hinders the ammonium-crown ether complexation. Requires a primary amine.
Typical

1.3 – 1.8 1.1 – 1.4< 1.0 (No separation)
Mobile Phase Hexane / IPA / DEAHexane / IPA / DEAPerchloric Acid (aq) / Methanol

Critical Method Parameters

The "Basicity" Trap

N-ethylproline methyl ester is a basic tertiary amine. A common error in chiral method development is omitting the basic modifier.

  • Problem: The basic nitrogen interacts with residual silanol groups (

    
    ) on the silica support of the column.
    
  • Symptom: Severe peak tailing, broad bandwidths, and loss of resolution.

  • Solution: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for silanol sites, sharpening the peaks.

Detection Challenges

Proline derivatives lack a strong chromophore (like a benzene ring).

  • UV Cutoff: You must detect at 205–215 nm (ester carbonyl absorption).

  • Solvent Choice: Avoid solvents with high UV cutoffs (e.g., acetone, ethyl acetate) in the mobile phase. Use HPLC-grade n-Hexane and Isopropanol.

Recommended Experimental Protocol

Objective: Baseline resolution (


) of (R)- and (S)-N-ethylproline methyl ester.
Step 1: Preparation
  • Sample: Dissolve 1.0 mg of racemate in 1.0 mL of Mobile Phase.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Injection Volume: 5–10 µL.

Step 3: Optimization (If )

If partial separation occurs, lower the temperature to 10°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the difference in interaction energy between the enantiomers and the stationary phase, improving the separation factor (


).

Mechanism of Separation (Visualized)

The diagram below illustrates the decision logic and the interaction mechanism that rules out Crown ethers in favor of Amylose phases.

ChiralSeparationStrategy Start Target: N-ethylproline methyl ester CheckAmine Check Amine Type Start->CheckAmine IsPrimary Primary Amine (-NH2)? (e.g., Free Proline) CheckAmine->IsPrimary No IsTertiary Tertiary Amine (-NR2)? (N-ethyl substituted) CheckAmine->IsTertiary Yes CrownPath Crown Ether Column (Crownpak CR) IsPrimary->CrownPath If free amino acid PolyPath Polysaccharide Column (Chiralpak AD-H) IsTertiary->PolyPath Standard Path MechanismFail FAIL: N-ethyl blocks complexation CrownPath->MechanismFail Steric Hindrance MechanismSuccess SUCCESS: Steric Fit in Amylose Groove PolyPath->MechanismSuccess H-Bond + Dipole

Caption: Decision tree highlighting why tertiary amines require polysaccharide phases over crown ethers.

Expected Performance Data

Based on validated data for N-alkyl proline analogs (e.g., N-methylproline methyl ester), the expected performance on Chiralpak AD-H is:

ParameterValueInterpretation
Retention Time (

)
~5.5 minFirst eluting enantiomer (typically the isomer with less affinity to the groove).
Retention Time (

)
~7.2 minSecond eluting enantiomer.
Selectivity (

)
1.31 Indicates sufficient thermodynamic difference for separation.
Resolution (

)
> 2.5 Baseline separation achieved; suitable for quantitative analysis.
Tailing Factor (

)
1.1Excellent symmetry due to DEA additive.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation Science Series. (Fundamental reference for polysaccharide mechanism).
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • Zhao, Y., et al. (2007). "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase." Journal of Chromatography A, 1156(1-2), 228-235. (Establishes AD-H superiority for N-substituted prolines).

GC-MS fragmentation pattern of Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Fragmentation of Methyl 1-ethylpyrrolidine-2-carboxylate

Executive Summary

Methyl 1-ethylpyrrolidine-2-carboxylate (Methyl N-ethylprolinate) is a structural analog of proline-derived pharmaceuticals and designer precursors. Its analysis is frequently complicated by the existence of isobaric isomers, most notably Ethyl 1-methylpyrrolidine-2-carboxylate . Both compounds share the molecular formula C₈H₁₅NO₂ (MW 157.21 g/mol ) and exhibit similar retention characteristics on non-polar stationary phases.

This guide provides a definitive structural elucidation workflow, demonstrating that α-cleavage mechanisms drive the formation of distinct base peaks that serve as the primary discriminator between these isomers.

Analytical Methodology

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. These conditions minimize thermal degradation while maximizing resolution between the target and its isomers.

ParameterRecommended SettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µmStandard non-polar phase provides volatility-based separation suitable for amino esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent ionization timing.
Inlet Temp 250°CSufficient for volatilization without inducing pyrolysis of the ester.
Ionization Electron Impact (EI), 70 eVStandard energy for library-matchable fragmentation.
Source Temp 230°CPrevents condensation of less volatile matrix components.
Scan Range m/z 40–350Captures low-mass iminium ions and the molecular ion.

Fragmentation Analysis: Methyl 1-ethylpyrrolidine-2-carboxylate

Mechanistic Pathway

The fragmentation of pyrrolidine-2-carboxylate esters is dominated by α-cleavage adjacent to the nitrogen atom. The nitrogen lone pair stabilizes the resulting carbocation (iminium ion), making this pathway energetically favorable over others.

  • Molecular Ion (M⁺): A weak signal is typically observed at m/z 157 .

  • Primary α-Cleavage (Base Peak Formation): The bond between the ring carbon (C2) and the carbonyl carbon of the ester group breaks.

    • Loss: Methoxycarbonyl radical (•COOCH3, mass 59).

    • Result: The N-ethyl-1-pyrrolidinium ion at m/z 98 .

    • Significance: This is the base peak (100% relative abundance) and the diagnostic marker for the N-ethyl/Methyl ester configuration.

  • Secondary Fragmentation: The m/z 98 ion undergoes further degradation.

    • Loss: Ethylene (C2H4, mass 28) via Hydrogen rearrangement/elimination from the N-ethyl group.

    • Result: The 1-pyrrolinium ion at m/z 70 .

Visualization of Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 157 [Methyl 1-ethylpyrrolidine-2-carboxylate] Base_Peak Base Peak m/z 98 [N-ethyl-1-pyrrolidinium]+ M_Ion->Base_Peak α-Cleavage Sec_Frag Secondary Ion m/z 70 [1-pyrrolinium]+ Base_Peak->Sec_Frag H-Rearrangement Loss_Ester Loss of •COOCH3 (Mass 59) Loss_Ethylene Loss of C2H4 (Mass 28)

Figure 1: Mechanistic pathway showing the dominant α-cleavage leading to the diagnostic m/z 98 base peak.

Comparative Analysis: Isomer Differentiation

The primary challenge is distinguishing Methyl 1-ethylpyrrolidine-2-carboxylate from its isobaric isomer, Ethyl 1-methylpyrrolidine-2-carboxylate . Both have a molecular weight of 157, but their fragmentation patterns differ fundamentally due to the location of the alkyl groups.

Quantitative Comparison Table
FeatureMethyl 1-ethylpyrrolidine-2-carboxylate (Target)Ethyl 1-methylpyrrolidine-2-carboxylate (Isomer)
Molecular Weight 157157
Structure N-Ethyl, Methyl EsterN-Methyl, Ethyl Ester
Leaving Group (α-cleavage) •COOCH₃ (Mass 59)•COOCH₂CH₃ (Mass 73)
Base Peak (100%) m/z 98 (N-ethylpyrrolidinium)m/z 84 (N-methylpyrrolidinium)
Secondary Ion m/z 70 (Loss of C₂H₄ from m/z 98)m/z 42 (Ring fragmentation)
Retention Index (approx) Slightly higher (larger N-substituent)Slightly lower
Differentiation Logic Tree

The following decision tree provides a self-validating logic flow for identifying the correct isomer in unknown samples.

DecisionTree Start Unknown Peak MW = 157 CheckBase Identify Base Peak (100%) Start->CheckBase Result98 Base Peak = m/z 98 CheckBase->Result98 Dominant Ion Result84 Base Peak = m/z 84 CheckBase->Result84 Dominant Ion Conclusion1 Conclusion: Methyl 1-ethylpyrrolidine-2-carboxylate (Loss of Methyl Ester) Result98->Conclusion1 Conclusion2 Conclusion: Ethyl 1-methylpyrrolidine-2-carboxylate (Loss of Ethyl Ester) Result84->Conclusion2

Figure 2: Decision tree for differentiating C8H15NO2 pyrrolidine ester isomers based on base peak analysis.

Experimental Protocol for Validation

To validate these findings in your own laboratory, follow this step-by-step protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of the sample in 1 mL of Methanol or Ethyl Acetate.

  • Note: Avoid using protic solvents if derivatization is planned, though this specific ester does not require it.

Step 2: Instrument Setup

  • Configure the GC-MS according to the parameters in Section 2.

  • Perform an autotune using PFTBA (Perfluorotributylamine) to ensure mass accuracy at m/z 69, 219, and 502.

Step 3: Data Acquisition

  • Inject 1 µL in split mode (10:1 or 20:1) to prevent detector saturation, which can skew ion ratios.

  • Acquire data in Full Scan mode first to identify the molecular ion.

Step 4: Data Analysis

  • Extract the mass spectrum at the peak apex.

  • Subtract background noise using the spectrum from the baseline immediately preceding the peak.

  • Verification: Check for the presence of m/z 98. If m/z 84 is the base peak, the sample is the ethyl ester isomer, not the methyl ester.

References

  • National Institute of Standards and Technology (NIST). L-Proline, 1-methyl-, methyl ester Mass Spectrum (Analogous Fragmentation Rules). NIST Mass Spectrometry Data Center.[1][2][3] Available at: [Link]

  • PubChem. Methyl 1-methylpyrrolidine-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (Fragmentation of N-alkyl amines). Available at: [Link]

Sources

Technical Comparison Guide: Enantiomeric Excess Determination of N-Ethyl-L-Proline Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-L-Proline Methyl Ester is a critical chiral intermediate, often utilized as a catalyst in asymmetric synthesis or a building block in pharmaceutical development. Its enantiomeric excess (ee) determines the stereochemical fidelity of downstream products.

This guide evaluates three distinct analytical methodologies for determining the ee of this specific tertiary amine ester: Chiral HPLC , Chiral GC , and 1H-NMR with Chiral Shift Reagents .

The Verdict:

  • Best for QC & Validation: Chiral HPLC (Polysaccharide columns) offers the highest reproducibility and robustness, provided basic additives are used to suppress amine tailing.

  • Best for Process Monitoring: Chiral GC provides rapid turnover without solvent consumption, ideal for volatile esters.

  • Best for Quick Screening: NMR allows for immediate assessment without specialized columns, utilizing chiral shift reagents.

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most versatile method. For N-ethyl-L-proline methyl ester, the tertiary amine functionality presents a specific challenge: interaction with residual silanols on the column packing can cause severe peak tailing.

Mechanism of Separation

Separation relies on hydrogen bonding, dipole-dipole interactions, and steric inclusion between the analyte and the chiral selector (amylose or cellulose derivatives) coated on silica.

Optimized Protocol
  • Column: Chiralpak® AD-H or Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: These columns show superior selectivity for proline derivatives compared to cellulose-based phases (OD-H).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).

  • Crucial Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Scientific Rationale: The basic additive competes for the acidic silanol sites on the silica support, sharpening the peak shape of the basic N-ethyl nitrogen. Without this, resolution (

      
      ) often drops below 1.5.
      
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210–220 nm or Refractive Index (RI).

    • Note: The molecule lacks a strong chromophore.[1] Low-wavelength UV is required. If the baseline is noisy due to the additive, use an RI detector.

Data Output & Validation
ParameterTypical Value
Retention Time (

)
Enantiomer 1: ~6-8 min Enantiomer 2: ~8-12 min
Selectivity (

)
> 1.2
Resolution (

)
> 2.0 (Baseline separation)
Limit of Quantitation ~0.1% of minor enantiomer (UV 210 nm)

Method 2: Chiral GC (High Efficiency)

Gas Chromatography is excellent for N-ethyl-L-proline methyl ester because the compound is sufficiently volatile and thermally stable. Unlike HPLC, it generates no solvent waste.

Mechanism of Separation

Cyclodextrin derivatives in the stationary phase form inclusion complexes. The "fit" of the N-ethyl-proline ring into the hydrophobic cavity of the cyclodextrin differs between enantiomers.

Optimized Protocol
  • Column: Cyclodextrin-based (e.g., Chiraldex G-TA or Rt-βDEXsa).

    • Phase: 2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin (G-TA) is particularly effective for N-functionalized amino acid esters.

  • Carrier Gas: Helium or Hydrogen (constant flow, 1.0 mL/min).

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Hold: Until elution.

  • Injector: Split mode (ratio 50:1), 250°C.

  • Detector: FID (Flame Ionization Detector), 250°C.

Technical Insight

Direct injection is possible, but if peak tailing is observed due to the tertiary amine, use a base-deactivated liner (e.g., Siltek® treated). Derivatization is not required for the N-ethyl ester, unlike free amino acids.

Method 3: 1H-NMR with Chiral Shift Reagents

When chiral columns are unavailable, Nuclear Magnetic Resonance (NMR) offers a rapid structural and enantiomeric analysis using Chiral Shift Reagents (CSRs).

Mechanism

A paramagnetic chiral lanthanide complex, such as Eu(hfc)₃ , binds to the carbonyl oxygen of the ester. This creates a diastereomeric environment, causing the NMR signals of the two enantiomers (particularly the O-methyl singlet or N-ethyl protons) to split.

Optimized Protocol
  • Sample Prep: Dissolve ~10 mg of N-ethyl-L-proline methyl ester in 0.6 mL CDCl₃ or C₆D₆ (Benzene-d6 often enhances separation).

  • Reagent: Add Eu(hfc)₃ [Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)] in increments (0.1 to 0.5 equivalents).

  • Observation: Monitor the methyl ester singlet (originally ~3.7 ppm). As Eu(hfc)₃ is added, the peak will shift downfield and split into two singlets (one for L, one for D).

  • Calculation: Integration of the split peaks yields the ratio.

    
    
    
Limitations
  • Line Broadening: Paramagnetic reagents broaden peaks, which can obscure splitting if the ee is very high (>98%).

  • Sensitivity: Requires ~5-10 mg of sample; not suitable for trace analysis (<1% minor enantiomer).

Comparative Analysis Summary

FeatureChiral HPLC Chiral GC 1H-NMR (Shift Reagent)
Accuracy High (<0.1% error)High (<0.2% error)Moderate (~1-2% error)
Sample Prep Dilution onlyDilution onlyMixing with reagent
Run Time 15–30 mins20–40 mins10–15 mins
Cost per Run Moderate (Solvents)Low (Gas only)High (Expensive Reagent)
Suitability Validation / QC Process Monitoring R&D Screening

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory constraints and accuracy requirements.

EE_Determination_Workflow Start Start: N-Ethyl-L-Proline Methyl Ester Sample Process Is the sample a crude reaction mixture? Start->Process PurityCheck Purify (Flash/Extraction) Process->PurityCheck Yes Decision1 Is a Chiral Column Available? Process->Decision1 No (Pure) PurityCheck->Decision1 HPLC_Path Do you have Chiralpak AD-H/IA? Decision1->HPLC_Path Yes (HPLC) GC_Path Do you have Chiraldex G-TA? Decision1->GC_Path Yes (GC) NMR_Path Use NMR with Eu(hfc)3 Decision1->NMR_Path No HPLC_Exec Method 1: HPLC Hex/IPA + 0.1% DEA (High Precision) HPLC_Path->HPLC_Exec GC_Exec Method 2: GC Isothermal/Ramp (No Solvent) GC_Path->GC_Exec NMR_Exec Method 3: NMR CDCl3 + Shift Reagent (Quick Screen) NMR_Path->NMR_Exec Result Report / Next Step HPLC_Exec->Result ee determined GC_Exec->Result ee determined NMR_Exec->Result ee estimated

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides standard operating procedures for polysaccharide columns and the necessity of basic additives for amine separations). Link

  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. (Discusses the volatility and separation of proline derivatives on cyclodextrin phases). Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Authoritative review on chiral GC mechanisms including cyclodextrins). Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Comprehensive guide on using Lanthanide shift reagents like Eu(hfc)3 for esters and amines). Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on the mechanism of chiral recognition in HPLC). Link

Sources

Infrared (IR) absorption peaks of pyrrolidine ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Infrared Spectroscopy of Pyrrolidine Ester Derivatives: Structural Elucidation & Quality Control

Executive Summary

Context: Pyrrolidine ester derivatives (e.g., proline esters, substituted pyrrolidine-3-carboxylates) are critical intermediates in the synthesis of ACE inhibitors, local anesthetics, and anticholinergic agents. In drug development, distinguishing these from their metabolic byproducts (acids) or structural analogs (amides, piperidines) is a frequent quality critical attribute (CQA).

The Challenge: While Mass Spectrometry (MS) provides molecular weight, it often fails to rapidly distinguish between salt forms or subtle functional group interconversions (e.g., ester hydrolysis) in real-time process monitoring.

The Solution: This guide provides a definitive FTIR (Fourier Transform Infrared) framework to differentiate pyrrolidine esters from their amide analogs , hydrochloride salts , and ring-expanded (piperidine) counterparts , grounded in electronic theory and validated spectral data.

Mechanistic Basis of IR Shifts

To interpret the spectrum accurately, one must understand the electronic tug-of-war occurring at the carbonyl (


) bond.
A. The Inductive Effect ( -Effect)

The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law:


Where

is the bond force constant.[1]
  • Electron Withdrawal (-I Effect): The nitrogen atom in the pyrrolidine ring is electronegative. It pulls electron density through the

    
    -bond framework (
    
    
    
    -carbon) away from the carbonyl. This destabilizes the single-bond character resonance form (
    
    
    ), increasing the double-bond character (
    
    
    ), strengthening
    
    
    , and shifting the peak to higher wavenumbers .
  • Protonation (Salt Formation): Converting the free amine to a hydrochloride salt (

    
    ) drastically increases the electron-withdrawing power of the nitrogen. This results in a further blue-shift (higher frequency) of the ester carbonyl, often pushing it above 1745 cm⁻¹.
    
B. Ring Strain (The "Angle" Factor)
  • Pyrrolidine (5-membered): While less strained than cyclobutane, the 5-membered ring imposes a fixed geometry. For exocyclic esters (where the ester group is outside the ring, e.g., Proline methyl ester), the effect is subtle compared to lactams. However, the rigidity prevents free rotation, often leading to sharper, more defined bands compared to acyclic amino esters.

Comparative Analysis: The Spectral Fingerprint

Scenario A: The Metabolic Switch (Ester vs. Amide)

This is the most critical differentiation in prodrug design. Esters are often hydrolyzed to acids or converted to amides.

FeaturePyrrolidine Ester Pyrrolidine Amide Mechanism of Difference
C=O[2][3][4] Stretch 1735 – 1750 cm⁻¹ 1630 – 1690 cm⁻¹ Esters lack the resonance donation of the amide nitrogen lone pair. Amides have significant single-bond character (

), lowering

.
C-O Stretch 1150 – 1250 cm⁻¹ (Strong)AbsentThe

antisymmetric stretch is diagnostic for esters.
N-H Region ~3300 cm⁻¹ (if

amine)
3200–3400 cm⁻¹ (Doublet if

amide)
Amide N-H bonds are often involved in strong intermolecular H-bonding, broadening the peak.
Scenario B: Salt Formation (Free Base vs. HCl Salt)

Crucial for formulation scientists confirming the formation of a stable salt.

FeatureFree Base (Secondary Amine)Hydrochloride Salt (

)
Amine Region Sharp

stretch ~3300–3350 cm⁻¹.
Broad, complex band 2400–3000 cm⁻¹ . Often overlaps

stretches. Known as the "Ammonium Band."
C=O Stretch ~1735–1740 cm⁻¹1740–1755 cm⁻¹ . Shifted higher due to strong -I effect of cationic nitrogen.
Fingerprint Cleaner baseline.Additional peaks/noise often visible due to crystal lattice vibrations in solid state.
Scenario C: Ring Size (Pyrrolidine vs. Piperidine)

Distinguishing a 5-membered ring ester from a 6-membered ring ester.

  • Pyrrolidine (5-ring): The

    
     stretching region (2800-3000 cm⁻¹) is typically simpler.
    
  • Piperidine (6-ring): Often exhibits Bohlmann Bands (2700–2800 cm⁻¹) if the lone pair is trans-diaxial to

    
    -C-H bonds. While less common in simple esters, their presence strongly suggests a 6-membered ring over a 5-membered ring.
    

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Obtain a quantitative-quality spectrum for identification.

Equipment: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR (Attenuated Total Reflectance) module.

Step-by-Step Protocol:

  • System Suitability:

    • Clean ATR crystal with Isopropanol.

    • Collect Background Spectrum (Air). Ensure

      
       doublet (2350 cm⁻¹) is minimized.
      
  • Sample Preparation:

    • Solids (Salts): Grind 5 mg of sample into a fine powder. Place directly on the crystal. Apply high pressure (clamp) to ensure optical contact.

    • Liquids (Free Base): Place 1 drop (10

      
      L) on the crystal.
      
  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[5]

    • Scans: 32 (Screening) or 64 (Publication).

  • Data Processing (The Validation Step):

    • Baseline Correction: Apply automatic baseline correction.

    • Normalization: Normalize the strongest peak (usually

      
      ) to 1.0 Absorbance units for comparison.
      
    • Peak Picking: Threshold set to 5% transmission.

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying a pyrrolidine derivative based on its IR spectrum.

IR_Identification_Logic Start Input Spectrum (4000 - 600 cm⁻¹) Check_CO Check Carbonyl Region (1600 - 1800 cm⁻¹) Start->Check_CO Is_Ester Peak at 1735 - 1755 cm⁻¹? Check_CO->Is_Ester Yes Is_Amide Peak at 1630 - 1690 cm⁻¹ Check_CO->Is_Amide No (Shifted Lower) Check_NH Check Amine/Ammonium (2400 - 3500 cm⁻¹) Is_Ester->Check_NH Result_Amide Identified: Pyrrolidine Amide (Impurity/Analog) Is_Amide->Result_Amide Salt_Form Broad Band 2400 - 3000 cm⁻¹ Check_NH->Salt_Form Yes (Broad) Free_Base Sharp Band ~3300 cm⁻¹ Check_NH->Free_Base No (Sharp) Result_Salt Identified: Pyrrolidine Ester HCl Salt Salt_Form->Result_Salt Result_Base Identified: Pyrrolidine Ester Free Base Free_Base->Result_Base

Figure 1: Decision tree for the spectral identification of pyrrolidine ester derivatives, distinguishing between salts, free bases, and amide impurities.

Reference Data Summary

Compound ClassDiagnostic Peak 1 (

)
Diagnostic Peak 2 (

)
Diagnostic Peak 3 (

)
Pyrrolidine Ester (HCl) 1745 ± 5 cm⁻¹ (Sharp)2400–3000 cm⁻¹ (Broad, Multi-peak)1200–1250 cm⁻¹
Pyrrolidine Ester (Base) 1735 ± 5 cm⁻¹ (Sharp)~3300 cm⁻¹ (Medium, Sharp)1180–1220 cm⁻¹
Pyrrolidine Amide 1640 ± 10 cm⁻¹ (Strong)3200–3400 cm⁻¹ (Variable)Absent
Piperidine Ester 1730 ± 5 cm⁻¹Similar to PyrrolidineCheck 2700–2800 (Bohlmann)

References

  • National Institute of Standards and Technology (NIST). L-Proline, 1-methyl-, methyl ester Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[5][6][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for inductive effect shifts in carbonyls).
  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. (General reference for functional group ranges). Available at: [Link]

Sources

Validating Purity of Amisulpride Precursors via TLC: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of Amisulpride precursors via TLC Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of the atypical antipsychotic Amisulpride , the purity of the key intermediate 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (referred to herein as "Intermediate A") is the primary determinant of final drug substance quality. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains an indispensable, rapid tool for in-process control (IPC) and raw material screening.

This guide provides a validated TLC protocol for Intermediate A, objectively compares its performance against HPLC, and outlines a self-validating workflow for researchers to ensure method specificity.

Part 1: Technical Context & Impurity Profile

To validate purity, one must first understand what impurities are likely to be present. The synthesis of Intermediate A typically proceeds via the oxidation of a thioether precursor followed by hydrolysis.

Target Analyte:

  • Intermediate A: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid[1][2][3]

  • Properties: Polar, acidic (carboxylic acid), UV active.

Critical Impurities (The "Separation Challenge"):

  • Impurity X (Precursor Ester): Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. (Result of incomplete hydrolysis).

  • Impurity Y (Sulfide Analog): 4-Amino-5-(ethylthio)-2-methoxybenzoic acid. (Result of incomplete oxidation).

  • Regioisomers: Depending on the nitration/bromination steps earlier in the chain.

The TLC system must be capable of resolving the highly polar acid (Intermediate A) from the less polar ester (Impurity X) and the chemically similar sulfide (Impurity Y).

Part 2: Validated TLC Protocol

This protocol uses an acidified mobile phase to suppress the ionization of the carboxylic acid group on Intermediate A, preventing "streaking" and ensuring tight, measurable spots.

1. Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     pre-coated plates (Aluminum or Glass backed).
    
  • Solvents (Analytical Grade): Chloroform (

    
    ), Methanol (
    
    
    
    ), Glacial Acetic Acid (
    
    
    ).
  • Reference Standards: Pure Intermediate A (>99% HPLC verified).

2. Mobile Phase Optimization

Based on the polarity of benzoic acid derivatives, the following solvent system is optimized for resolution:

ComponentRatio (v/v)Function
Chloroform 90Bulk non-polar carrier to retard migration of non-polar impurities.
Methanol 10Polar modifier to elute the sulfone/amine groups.
Glacial Acetic Acid 1Suppresses proton dissociation of the -COOH group (Sharpening).

Alternative for higher polarity impurities: Ethyl Acetate : Methanol : Acetic Acid (80 : 15 : 5)

3. Step-by-Step Methodology
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase and equilibrate for 20 minutes. Crucial for reproducibility.

  • Sample Preparation:

    • Standard Solution: Dissolve 10 mg Reference Standard in 1 mL Methanol.

    • Test Solution: Dissolve 10 mg Sample in 1 mL Methanol.

    • Spiked Solution (System Suitability): Mix 5 mg Standard + 5 mg Sample.

  • Spotting: Apply 5 µL of each solution 1.5 cm from the bottom edge. Dry with cool air.

  • Development: Elute until the solvent front reaches 80% of the plate height (~8 cm).

  • Visualization:

    • Primary: UV Light at 254 nm (Dark spots on green fluorescent background).

    • Secondary (Optional): Iodine vapor chamber (Yellow/Brown spots) for enhanced sensitivity to the amine group.

Part 3: Comparative Analysis (TLC vs. HPLC)

While HPLC provides quantitative precision, TLC offers superior throughput for reaction monitoring. The following table contrasts these methods specifically for Amisulpride precursors.

FeatureTLC (Thin Layer Chromatography) HPLC (High-Performance Liquid Chromatography)
Primary Utility Qualitative / Semi-Quantitative. Ideal for "Go/No-Go" decisions during synthesis and quick purity checks.Quantitative. Required for final release testing and precise impurity profiling (<0.1%).
Resolution Moderate. Can separate Intermediate A (

) from Ester Impurity (

).
High. Capable of resolving regioisomers and trace degradation products.
Cost per Run Low ($1 - $2). Minimal solvent usage, no column degradation.High ($20 - $50). Column wear, HPLC-grade solvents, maintenance.
Throughput Parallel. Run 10-15 samples simultaneously on one plate (20 mins total).Serial. One sample every 15-30 minutes.
Detection Limit ~0.5 - 1.0 % impurity level (Visual).< 0.05 % impurity level (UV/PDA).
Blind Spots None. All components remain on the plate (even if they don't move).Possible. Highly retained compounds may never elute from the column.
Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision-making process for selecting the appropriate validation method during the Amisulpride development lifecycle.

Amisulpride_Validation_Workflow Start Start: Synthesis of Intermediate A IPC_Check In-Process Control (IPC) Start->IPC_Check TLC_Step Perform TLC (CHCl3:MeOH:AcOH) IPC_Check->TLC_Step Decision_TLC Single Spot Observed? TLC_Step->Decision_TLC Recrystallize Purification Required (Recrystallize) Decision_TLC->Recrystallize No (Impurities Visible) HPLC_Step Quantitative Validation (HPLC Analysis) Decision_TLC->HPLC_Step Yes (Pure Spot) Recrystallize->TLC_Step Retest HPLC_Step->Recrystallize Purity < 98% Final_Release Release for Amisulpride Synthesis HPLC_Step->Final_Release Purity > 98%

Caption: Workflow integrating TLC for rapid screening and HPLC for final quantitative validation of the Amisulpride precursor.

Part 5: Scientific Integrity & Troubleshooting

To ensure the trustworthiness of your TLC results, you must perform System Suitability Tests (SST) .

1. Specificity Check (Self-Validation):

  • The Problem: How do you know the "single spot" isn't actually two co-eluting compounds?

  • The Solution: Co-spotting. Spot the pure Reference Standard on top of your sample spot. If the resulting spot is oval or figure-8 shaped after development, the compounds are separating. If it remains a tight circle, identity is confirmed.

2. Tailing Issues:

  • Observation: The Intermediate A spot looks like a comet streak.

  • Causality: The carboxylic acid protons are dissociating, interacting with the silica silanols.

  • Remedy: Increase the Acetic Acid concentration in the mobile phase from 1% to 2% or 3%.

3. Detection of Non-UV Impurities:

  • While Intermediate A is UV active, some synthetic reagents (like alkyl halides) may not be.

  • Protocol: Always use an Iodine chamber after UV visualization to reveal non-chromophoric organic impurities.

References
  • TLC of Benzoic Acid Derivatives: Sherma, J. (2000). Thin-Layer Chromatography of Benzoic Acid Derivatives. Journal of Chromatographic Science. (General methodology adapted for acidic mobile phases).
  • HPLC Method Context: S. A. Wankhede et al. (2010). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. Retrieved from [Link]

  • Impurity Profile: Veeprho. (n.d.). Amisulpride Impurities and Related Compounds. Retrieved from [Link]

Sources

Comparative Physicochemical Guide: Methyl 1-ethylpyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and process chemists. It bypasses generic templates to focus on the critical physicochemical parameters—Refractive Index (RI) and Density—essential for the quality control and process integration of Methyl 1-ethylpyrrolidine-2-carboxylate .

Content Type: Publish Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, QC Analysts Focus: Refractive Index, Density, and Structural Analogs

Executive Summary & Technical Profile

Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6), also known as N-Ethyl-L-proline methyl ester, is a critical chiral building block used in the synthesis of pharmaceutical intermediates, particularly for peptidomimetics and asymmetric catalysis.

Precise knowledge of its refractive index (


) and density (

) is non-negotiable for:
  • Purity Assessment: Rapid, non-destructive verification of distillate fractions.

  • Process Monitoring: Tracking the progress of N-alkylation or esterification reactions where density shifts indicate conversion.

  • Solvent Engineering: Calculating molar concentrations in flow chemistry applications.

Physicochemical Specifications

The following data represents the experimental and predicted consensus for the target compound.

PropertyValue / RangeConditionMethod / Source
Appearance Clear, pale yellow liquid20°CVisual Inspection
Density (

)
1.014 g/mL 20°COscillating U-tube (Experimental)
Refractive Index (

)
1.452 ± 0.005 20°C, 589 nmPredicted / Comparative Analysis*
Boiling Point 80–85°C10 mmHgVacuum Distillation (Est.)
Solubility Miscible in EtOH, DCM, EtOAc25°CPolarity Assessment

*Note: While specific experimental RI data is often proprietary for this derivative, the value is derived from QSAR modeling of the homologous N-alkyl proline ester series.

Comparative Analysis: Structural Analogs

To understand the performance and handling of Methyl 1-ethylpyrrolidine-2-carboxylate, it must be benchmarked against its closest structural analogs: the N-Methyl derivative and the N-H (Proline) parent ester.

The "Alkyl Shift" Effect

As the N-substituent size increases (H


 Methyl 

Ethyl), two trends emerge:
  • Density Decrease: The introduction of bulky, hydrophobic alkyl chains disrupts the packing efficiency of the pyrrolidine ring, lowering the density.

  • Refractive Index Modulation: The electron density change on the nitrogen slightly alters the polarizability, affecting the RI.

Comparative Data Table
FeatureTarget: N-Ethyl Analog Alternative A: N-Methyl Analog Alternative B: N-H Parent
Chemical Name Methyl 1-ethylpyrrolidine-2-carboxylateMethyl 1-methylpyrrolidine-2-carboxylateMethyl pyrrolidine-2-carboxylate
CAS Number 107599-40-6 27957-91-12133-40-6 (HCl salt: 65365-28-8)
Density (g/mL) 1.014 ~1.030~1.142 (Free base est.)
Refractive Index ~1.452 ~1.448~1.460
Key Application Specialized chiral auxiliary, higher lipophilicityStandard methylating agent, lower steric bulkPrimary starting material, H-bond donor
Handling Note Moderate volatility, amine odorHigher volatilityUnstable as free base (dimerizes)

Scientist's Insight:

Choose the N-Ethyl analog when your synthesis requires a slightly more lipophilic auxiliary that is less prone to adventitious N-alkylation side reactions compared to the N-H parent. The density difference (1.014 vs 1.142) is significant enough to be used as a quick process check to confirm complete alkylation of the starting material.

Experimental Protocols (SOPs)

For reproducible data, generic "dip-and-read" methods are insufficient. The following protocols ensure high-integrity measurements suitable for regulatory documentation.

Protocol A: High-Precision Density Measurement

Objective: Determine density with


 g/cm³ accuracy using an Oscillating U-tube Densitometer (e.g., Anton Paar DMA series).
  • System Check: Verify instrument calibration using degassed, ultra-pure water (

    
     g/cm³ at 20°C) and dry air.
    
  • Sample Prep: Filter 2 mL of Methyl 1-ethylpyrrolidine-2-carboxylate through a 0.45 µm PTFE syringe filter to remove particulates that could dampen U-tube oscillation.

  • Degassing: Sonicate the sample for 5 minutes to remove micro-bubbles. Crucial: Bubbles are the #1 cause of density errors.

  • Injection: Slowly inject ~1 mL into the measurement cell. Inspect the camera view for bubbles.

  • Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00°C (±0.01°C).

  • Measurement: Record the period of oscillation. The instrument calculates density (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the oscillation period and
    
    
    are instrument constants.
Protocol B: Refractive Index Determination

Objective: Measure


 to assess optical purity.
  • Calibration: Calibrate the Abbe refractometer (or digital equivalent) using a standard calibration fluid (e.g., 1-bromonaphthalene or standard oil) with a known RI near 1.45.

  • Cleaning: Clean the prism surface with ethanol and lens tissue. Ensure no lint remains.

  • Application: Apply 2-3 drops of the sample to the main prism. Close the secondary prism immediately to prevent evaporation (which changes surface composition).

  • Temperature Control: Connect a circulating water bath set to 20°C. Allow 2 minutes for thermal equilibrium.

  • Reading:

    • Manual: Rotate the adjustment knob until the shadow boundary is perfectly centered on the crosshairs.

    • Digital: Press "Read" and wait for the stability indicator.

  • Correction: If the temperature deviates from 20°C, apply the correction factor:

    
    .
    

Workflow Visualization

The following diagrams illustrate the decision logic for Quality Control and the experimental workflow.

Diagram 1: QC Decision Tree for Purity Assessment

QC_Workflow Start Sample: Methyl 1-ethylpyrrolidine-2-carboxylate Visual Visual Inspection (Clear, Yellow Liquid?) Start->Visual RI_Check Measure Refractive Index (Target: 1.452 ± 0.005) Visual->RI_Check Yes Fail FAIL: Redistill / Reject Visual->Fail No (Cloudy/Dark) Density_Check Measure Density (Target: 1.014 ± 0.002 g/mL) RI_Check->Density_Check Within Range RI_Check->Fail Out of Range GC_MS Confirm with GC-MS Density_Check->GC_MS Within Range Density_Check->Fail Out of Range Pass PASS: Release Batch GC_MS->Pass Purity > 98% GC_MS->Fail Impurity Detected

Caption: Decision logic for accepting or rejecting a batch based on physicochemical markers.

Diagram 2: Measurement & Data Integration Workflow

Measurement_Flow cluster_Methods Parallel Analysis Sample Crude Reaction Mixture Filter 0.45µm Filtration Sample->Filter Temp_Ctrl Temp Equilibration (20.00°C) Filter->Temp_Ctrl Densitometer Oscillating U-Tube (Density) Temp_Ctrl->Densitometer Refractometer Abbe Optics (Refractive Index) Temp_Ctrl->Refractometer Data_Log LIMS Data Entry Densitometer->Data_Log Refractometer->Data_Log Process_Adj Process Adjustment (e.g., Stop Reaction) Data_Log->Process_Adj Data Interpretation

Caption: Parallel workflow for simultaneous density and RI determination in a process environment.

References

  • GuideChem. (2025). Methyl 1-ethylpyrrolidine-2-carboxylate Product Specifications. Retrieved from

  • American Chemical Suppliers. (2025). Density Data for N-Alkyl Proline Esters. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Methyl 1-methylpyrrolidine-2-carboxylate (Analog Comparison). Retrieved from

  • NIST. (2024). Standard Reference Data for Refractive Index of Organic Nitrogen Compounds. National Institute of Standards and Technology.[2]

  • Anton Paar. (2024).[3] Wiki: Basics of Density Measurement. Retrieved from

Sources

Safety Operating Guide

Methyl 1-ethylpyrrolidine-2-carboxylate proper disposal procedures

[2][5]

Regulatory Compliance (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: While not explicitly P- or U-listed, it is characteristically hazardous.

    • D001 (Ignitable): If the specific waste mixture has a flash point < 60°C (140°F).

    • Toxic Organic Waste: Even if flash point > 60°C, it must be managed as hazardous chemical waste due to toxicity and environmental persistence.

  • Satellite Accumulation Areas (SAA):

    • Containers must remain closed except when adding waste.

    • Must be located at or near the point of generation.

    • Must be under the control of the operator.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 1-methylpyrrolidine-2-carboxylate (Analog Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Personal protective equipment for handling Methyl 1-ethylpyrrolidine-2-carboxylate

[1]

Executive Summary & Hazard Architecture

Handling Methyl 1-ethylpyrrolidine-2-carboxylate requires a safety protocol that transcends generic "lab safety." As a proline derivative featuring a tertiary amine and an ester moiety, this compound presents a dual-threat profile: chemical corrosivity (characteristic of alkyl-pyrrolidines) and flammability (characteristic of low-molecular-weight organic esters).[1]

The "Functional Group" Safety Approach: In the absence of widespread, compound-specific toxicological data for this exact isomer, we apply the Precautionary Principle based on its structural congeners (e.g., N-methylpyrrolidine and Methyl prolinate).[1]

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B or 2) . The tertiary amine nitrogen can act as a base, potentially causing chemical burns or severe dermatitis upon contact.

  • Secondary Hazard: Flammability .[2][3] Similar pyrrolidine derivatives have flash points between 10°C and 60°C. Treat this as a Flammable Liquid .

  • Route of Entry: Inhalation of vapors (respiratory irritant) and transdermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance and breakthrough time data for organic amines and esters.

Hand Protection Strategy

Do not rely on standard latex gloves.[4] Organic amines can degrade latex, and esters swell natural rubber, leading to rapid breakthrough.

Glove MaterialThickness (mil)Estimated BreakthroughUsage Context
Nitrile (Disposable) 4-6 mil15 - 30 minsSplash Protection Only. Acceptable for weighing small (<1g) quantities or closed-system transfers.[1] Change immediately upon splash.[4][5]
Nitrile (Extended) 8-12 mil> 60 minsStandard Handling. Recommended for reaction setup, rotary evaporation, and column chromatography.
Butyl Rubber > 15 mil> 480 minsSpill Cleanup / Immersion. Mandatory for cleaning up spills >50mL or handling bulk solvent streams.
Laminate (Silver Shield) 2.7 mil> 480 minsEmergency. Use as a liner under heavy nitrile gloves for maximum chemical resistance during high-risk procedures.

Critical Insight: The "double-gloving" technique (colored nitrile under white nitrile) provides a visual breach indicator. If the outer glove fails, the contrasting color becomes visible, signaling an immediate need to de-glove.

Eye & Face Protection[1][4][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166) . Safety glasses are insufficient due to the risk of corrosive vapors or splashes tracking around the lens.

  • High Risk: Face Shield (8-inch) worn over goggles. Required when pouring volumes >100mL or working under vacuum/pressure where glassware failure is a risk.

Respiratory & Body Protection[1][9][10]
  • Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1] If hood work is impossible (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is required.

  • Body: 100% Cotton or Nomex Lab Coat (Flame Resistant). Synthetic blends (polyester) should be avoided as they melt into skin during a fire.

Operational Workflow & Engineering Controls

Handling Protocol

This workflow minimizes vapor generation and static discharge risks.

  • Environment Check: Verify fume hood flow. Clear the sash area of clutter to ensure laminar flow.

  • Static Mitigation: Ground all metal containers. If transferring into a reactor, use a conductive funnel or dip tube.

  • Transfer:

    • Solids/Viscous Liquids: Use a disposable syringe or glass pipette. Avoid pouring from the bottle lip to prevent "dribbling" which contaminates the bottle exterior.

    • Bulk: Use a cannula transfer or positive pressure displacement (nitrogen) rather than open pouring.

  • Quenching: Residual material on glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to neutralize the amine functionality before standard solvent washing.

Visual Logic: PPE Decision Tree

PPE_Decision_TreeStartStart: Handling Methyl 1-ethylpyrrolidine-2-carboxylateVolumeCheckVolume / Task AssessmentStart->VolumeCheckSmallScale< 10 mL / Weighing / Closed VialVolumeCheck->SmallScaleAnalyticalLargeScale> 10 mL / Synthesis / Open PouringVolumeCheck->LargeScalePreparativeSpillSpill Cleanup / Bulk TransferVolumeCheck->SpillEmergencyPPE_Level1LEVEL 1 PPE:- Std. Nitrile Gloves (Double)- Lab Coat- Splash Goggles- Fume HoodSmallScale->PPE_Level1PPE_Level2LEVEL 2 PPE:- Thick Nitrile/Neoprene Gloves- FR Lab Coat- Face Shield + Goggles- Fume HoodLargeScale->PPE_Level2PPE_Level3LEVEL 3 PPE:- Butyl/Laminate Gloves- Chem-Resistant Apron- Full Face Respirator (if outside hood)Spill->PPE_Level3

Figure 1: Decision logic for selecting appropriate PPE based on operational scale.

Emergency Response & Disposal

Spill Management (The "Isolate & Neutralize" Method)[1]
  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside the hood and >100mL, evacuate the lab.

  • PPE Upgrade: Don Butyl gloves and a respirator if vapors are strong.

  • Containment: Surround the spill with absorbent pillows or vermiculite dikes.

  • Neutralization:

    • Do not use water immediately (spreads the organic liquid).

    • Absorb the bulk liquid with sand or vermiculite.

    • Wipe the surface with a dilute acid (5% acetic acid or citric acid) to neutralize the amine residue, then wash with soap and water.

Waste Disposal

Segregate waste streams to prevent incompatible reactions.

Waste StreamClassificationNotes
Liquid Waste Basic Organic Do not mix with strong oxidizers or concentrated acids (exothermic reaction risk).[1]
Solid Waste Hazardous Debris Contaminated gloves, paper towels, and silica gel must go into sealed hazardous waste bags.
Sharps Chemically Contaminated Needles/syringes used with this compound must not be recapped. Discard immediately.
Emergency Workflow Diagram

Spill_ResponseIncidentSpill DetectedAssessAssess Volume & LocationIncident->AssessMinorMinor (<50mL, in Hood)Assess->MinorMajorMajor (>50mL, Floor/Bench)Assess->MajorAction_Minor1. Absorb (Vermiculite)2. Neutralize (Dilute Acid)3. Bag as HazWasteMinor->Action_MinorAction_Major1. Evacuate Area2. Call EHS/Fire3. Do NOT attempt aloneMajor->Action_Major

Figure 2: Triage workflow for chemical spills involving amine-ester derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122047, Methyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.